molecular formula C19H30O2 B196237 Etiocholanolone CAS No. 53-42-9

Etiocholanolone

Katalognummer: B196237
CAS-Nummer: 53-42-9
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: QGXBDMJGAMFCBF-BNSUEQOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etiocholanolone (5β-androsterone) is a significant endogenous 17-ketosteroid produced from the metabolism of testosterone and androstenedione . This androgen metabolite serves as a valuable tool for researchers investigating neurosteroid function and inflammatory pathways. In neuroscience, this compound acts as an inhibitory neurosteroid, functioning as a positive allosteric modulator of the GABAA receptor . This mechanism underlies its documented anticonvulsant properties in animal models, positioning it as an endogenous modulator of neuronal excitability and a compound of interest for studying seizure susceptibility . Beyond the nervous system, this compound is a well-characterized pyrogenic steroid. Intramuscular administration can induce local inflammation and fever, a condition known as "steroid fever," making it a critical reagent for modeling and investigating pyrogenesis and immune activation . Research indicates its pyrogenic effect may be linked to the activation of the pyrin inflammasome and the release of interleukin-1 (IL-1) from mobilized leukocytes . Furthermore, this compound is utilized in studies of adrenal cortex function and bone marrow performance . Its role extends to chemical ecology, where its glucuronide conjugate has been identified as a potential pheromonal cue in certain fish species, illustrating the evolutionary crossover between hormone metabolism and chemical communication .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-BNSUEQOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018919
Record name Etiocholanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53-42-9
Record name Etiocholanolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiocholanolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aetiocholanolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02854
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name etiocholanolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etiocholanolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 - 154 °C
Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Metabolic Pathway of Etiocholanolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone (3α-hydroxy-5β-androstan-17-one) is a significant, though biologically inactive, steroid metabolite. As a catabolite of androgens such as testosterone (B1683101) and androstenedione (B190577), its metabolic pathway and quantification provide a crucial window into adrenal and gonadal steroidogenesis, enzyme activity, and overall androgen metabolism.[1][2] This technical guide offers a comprehensive overview of the this compound metabolic pathway, including its enzymatic steps, quantitative data on its formation and excretion, and detailed experimental protocols for its analysis.

The Metabolic Pathway of this compound

The formation of this compound from its primary precursors, androstenedione and testosterone, is a multi-step enzymatic process primarily occurring in the liver.[3] The pathway involves reduction reactions catalyzed by specific enzymes, followed by conjugation to facilitate excretion.

Formation from Androstenedione

The primary pathway for this compound synthesis begins with androstenedione. This process involves a two-step reduction:

  • 5β-Reduction of Androstenedione: The initial and rate-limiting step is the reduction of the double bond at the C5 position of androstenedione in the β-configuration. This reaction is catalyzed by the enzyme 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1) .[4][5] This conversion yields etiocholanedione (B1219114) (5β-androstane-3,17-dione).

  • 3α-Reduction of Etiocholanedione: The resulting etiocholanedione is then acted upon by aldo-keto reductase family 1 member C4 (AKR1C4) , also known as 3α-hydroxysteroid dehydrogenase type 1.[1][2][6] This enzyme reduces the ketone group at the C3 position to a hydroxyl group in the α-configuration, forming This compound .

Formation from Testosterone

This compound is also a downstream metabolite of testosterone. The metabolism of testosterone can proceed via androstenedione or through the formation of 5β-dihydrotestosterone (5β-DHT).[2]

Glucuronidation and Excretion

To increase its water solubility for renal excretion, this compound undergoes phase II metabolism, specifically glucuronidation, in the liver. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , which conjugate a glucuronic acid moiety to the 3α-hydroxyl group of this compound, forming This compound glucuronide .[7][8] Several UGT isoforms, particularly from the UGT2B family (e.g., UGT2B7 and UGT2B17), are involved in this process.[7][8] The resulting water-soluble conjugate is then efficiently eliminated in the urine.

Metabolic Pathway Diagram

Etiocholanolone_Metabolism Androstenedione Androstenedione Etiocholanedione Etiocholanedione (5β-Androstane-3,17-dione) Androstenedione->Etiocholanedione 5β-Reductase (AKR1D1) This compound This compound Etiocholanedione->this compound AKR1C4 (3α-HSD) Etiocholanolone_G This compound Glucuronide This compound->Etiocholanolone_G UDP-Glucuronosyltransferases (e.g., UGT2B7, UGT2B17)

Metabolic pathway of this compound from androstenedione.

Quantitative Data

Urinary Excretion of this compound

The quantification of this compound in urine is a valuable tool for assessing androgen metabolism. The following table summarizes reference ranges for urinary this compound excretion in healthy adults. It is important to note that these values can vary based on age, sex, and the analytical method used.[9][10]

PopulationAnalyteExcretion Rate (µ g/24h )Analytical Method
Adult MalesThis compound900 - 4100GC-MS
Adult FemalesThis compound600 - 2500GC-MS

Data compiled from population-based studies.[9][10]

Enzyme Kinetics

The efficiency of the enzymes involved in this compound metabolism can be described by their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax) or turnover number (kcat).

Table 1: Kinetic Parameters of Human AKR1D1 (5β-Reductase) [4][5][11][12]

SubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)
Androstenedione0.3 - 1.211.79.8 - 39
Progesterone (B1679170)0.5 - 2.58.93.6 - 17.8
Testosterone1.5 - 5.07.51.5 - 5.0

Table 2: Kinetic Parameters of Human AKR1C4 (3α-HSD) [1][2][6][13]

SubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)
5β-Dihydrotestosterone1.814.37.9
5β-Androstane-3,17-dione1.0 - 1.9--

Table 3: Glucuronidation of this compound by Human UGTs [7][8]

UGT IsoformRelative ActivityKm (µM)
UGT2B7HighNot Reported
UGT2B17HighNot Reported
UGT2A1ModerateNot Reported

Experimental Protocols

The analysis of this compound and its metabolites is predominantly performed using chromatographic techniques coupled with mass spectrometry.

Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides comprehensive profiling of a wide range of steroid metabolites.

a. Sample Preparation (Hydrolysis and Extraction)

  • Internal Standard Addition: To 1-2 mL of urine, add a mixture of deuterated internal standards, including d4-Etiocholanolone.

  • Hydrolysis: Adjust the pH to 5.2 with acetate (B1210297) buffer. Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 55°C for 2-3 hours to cleave the glucuronide and sulfate (B86663) conjugates.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Apply the hydrolyzed urine sample to the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol or ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C.

b. Derivatization

  • Oximation: To protect the keto groups, add 100 µL of 2% methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes.

  • Silylation: Add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

c. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 180°C, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. Monitor characteristic ions for this compound-TMS ether (e.g., m/z 362, 272, 257).

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Oximation Oximation SPE->Oximation Silylation Silylation Oximation->Silylation GC Gas Chromatography Silylation->GC MS Mass Spectrometry GC->MS

Workflow for GC-MS analysis of urinary steroids.
This compound Glucuronide Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of the conjugated metabolite without the need for hydrolysis.[13]

a. Sample Preparation

  • Protein Precipitation: To 100 µL of serum or urine, add 300 µL of acetonitrile (B52724) containing deuterated this compound glucuronide as an internal standard.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

  • Dilution: Transfer the supernatant and dilute with an equal volume of water.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 10% to 95% B over 5 minutes.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition for this compound glucuronide (e.g., m/z 465.3 -> 289.2).

Conclusion

The metabolic pathway of this compound is a well-defined process central to the catabolism of androgens. Its quantification in biological fluids, primarily urine, serves as a valuable biomarker for assessing steroid hormone metabolism. The methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, provide the necessary specificity and sensitivity for accurate and reliable measurement in research and clinical settings. Further research into the specific kinetics of the UGT enzymes involved in this compound glucuronidation will enhance our understanding of this important metabolic pathway.

References

Etiocholanolone Synthesis from Testosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic pathway and enzymatic synthesis of etiocholanolone from testosterone (B1683101). It provides a comprehensive overview of the core biochemical reactions, detailed experimental protocols derived from published literature, and quantitative data on enzyme kinetics. This document is intended to serve as a valuable resource for researchers in steroid biochemistry, drug metabolism, and endocrinology.

Metabolic Pathway of this compound Synthesis

The conversion of testosterone to this compound is a multi-step enzymatic process primarily occurring in the liver. This pathway involves the sequential action of several key enzymes, leading to the formation of this biologically significant steroid metabolite. The initial and pivotal step is the conversion of testosterone to androstenedione (B190577). Subsequently, androstenedione is metabolized to 5β-androstanedione (also known as etiocholanedione), which is then reduced to this compound.

The metabolic cascade is as follows:

  • Testosterone to Androstenedione: This reversible oxidation-reduction reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) .[1]

  • Androstenedione to 5β-Androstanedione: The reduction of the double bond at the 5th position of the steroid A-ring is carried out by 5β-reductase (also known as Δ⁴-3-oxosteroid 5β-reductase or AKR1D1).[2][3] This step is crucial as it determines the stereochemistry of the resulting metabolite.

  • 5β-Androstanedione to this compound: The final step involves the reduction of the 3-keto group of 5β-androstanedione to a 3α-hydroxyl group, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) , which is a member of the aldo-keto reductase (AKR) superfamily, specifically isoforms like AKR1C2 and AKR1C4.[4]

This compound is one of the two major 17-ketosteroid metabolites of androgens, the other being androsterone (B159326), which is formed via the 5α-reductase pathway.[5] The ratio of androsterone to this compound can be indicative of the relative activities of the 5α- and 5β-reductase pathways.[6][7]

Signaling Pathway Diagram

Etiocholanolone_Synthesis Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD Etiocholanedione 5β-Androstanedione (Etiocholanedione) Androstenedione->Etiocholanedione 5β-Reductase (AKR1D1) This compound This compound Etiocholanedione->this compound 3α-HSD (e.g., AKR1C2/4)

Metabolic pathway of this compound synthesis from testosterone.

Quantitative Data on Enzyme Kinetics

The efficiency and rate of each enzymatic step in the synthesis of this compound are characterized by their kinetic parameters. The following tables summarize the available quantitative data for the key enzymes involved in this pathway.

Table 1: Kinetic Parameters of 17β-Hydroxysteroid Dehydrogenase

SubstrateEnzyme SourceKm (μM)Vmax or kcatCofactorReference
TestosteronePorcine Testes--NADP⁺[8]
AndrostenedioneHuman 17β-HSD Type 3--NADPH[9][10]
AndrostenedioneZebrafish 17β-HSD Type 3--NADPH[9][10]

Note: Specific kinetic values were not provided in the abstracts; however, the references indicate detailed kinetic analyses were performed.

Table 2: Kinetic Parameters of 5β-Reductase (AKR1D1)

SubstrateEnzyme SourceKm (μM)kcat (min⁻¹)CofactorReference
TestosteroneChicken Liver4.60-NADPH[11]
AndrostenedioneHuman AKR1D10.3 - 15.1 (Varies with substrate)2.0 - 11.7 (Varies with substrate)NADPH[12]
Progesterone (B1679170)Digitalis purpurea34-NADPH[13]
AndrostenedioneHuman Prostate120 (epithelium), 668 (stroma)73 (epithelium), 415 (stroma) pmol/mg protein/h-[14]

Table 3: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenases (AKR1C Family)

SubstrateEnzyme IsoformKm (μM)kcat (min⁻¹)kcat/Km (min⁻¹mM⁻¹)CofactorReference
5β-Dihydrotestosterone (5β-DHT)Human AKR1C1---NADPH[4]
5β-Dihydrotestosterone (5β-DHT)Human AKR1C2Low catalytic efficiency--NADPH[4]
5β-Dihydrotestosterone (5β-DHT)Human AKR1C3Low catalytic efficiency--NADPH[4]
5β-Dihydrotestosterone (5β-DHT)Human AKR1C4---NADPH[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Enzyme Purification

Purification of 5β-Reductase (AKR1D1) from Chicken Liver [11]

  • Homogenization: Homogenize chicken liver in a suitable buffer and centrifuge to obtain the cytosol fraction (supernatant at 105,000 x g).

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Subject the cytosol to ammonium sulfate precipitation to concentrate the enzyme.

  • Chromatography:

    • Apply the resuspended pellet to a Butyl Toyopearl column to separate 17β-hydroxysteroid dehydrogenase.

    • Further purify the 5β-reductase fraction on a DEAE-Sepharose column to remove 3α- and 3β-hydroxysteroid dehydrogenases.

    • Perform gel filtration chromatography using a Sephadex G-75 column.

    • The final purification step involves hydroxylapatite column chromatography.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Purification of Recombinant His-tagged AKR1D1 [2][15]

  • Expression: Express the 10x-His-tagged AKR1D1 in E. coli.

  • Lysis: Lyse the bacterial cells by sonication.

  • Affinity Chromatography: Purify the His-tagged protein from the cell lysate using a Ni-Sepharose column. This single-step affinity chromatography method is reported to be high-yielding.

Enzyme Activity Assays

5β-Reductase Activity Assay [11]

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, [4-¹⁴C]testosterone as the substrate, and NADPH as the cofactor in a buffer with an optimal pH range of 5.0 to 6.5.

  • Incubation: Incubate the reaction mixture at a specified temperature for a defined period.

  • Extraction: Stop the reaction and extract the steroids.

  • Quantification: Separate and quantify the 5β-reduced metabolites using appropriate chromatographic techniques (e.g., TLC, HPLC) and scintillation counting.

3α-Hydroxysteroid Dehydrogenase Activity Colorimetric Assay [16]

  • Principle: This assay measures the conversion of NAD⁺ to NADH, which results in a color change that can be quantified spectrophotometrically at 450 nm.

  • Reagents: Use a commercially available kit or prepare an assay buffer, reaction buffer, substrate (e.g., a bile acid or a 3-keto steroid), NAD⁺, and a dye reagent.

  • Procedure:

    • Prepare a standard curve using a known concentration of NADH.

    • In a 96-well microplate, add the assay buffer, sample containing the enzyme, substrate, and NAD⁺.

    • Incubate for a specific time (e.g., 5 minutes).

    • Add the dye reagent to develop the color.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the enzyme activity based on the standard curve, protein concentration of the sample, and reaction time. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Quantitative Analysis of Steroids

Gas Chromatography/Mass Spectrometry (GC/MS) [17][18]

  • Sample Preparation:

  • GC/MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separate the steroids based on their retention times.

    • Identify and quantify the steroids based on their mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [19][20][21][22]

  • Sample Preparation:

    • For serum samples, precipitate proteins (e.g., with acetonitrile).

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separate the steroids using a suitable column and mobile phase.

    • Detect and quantify the steroids using multiple reaction monitoring (MRM) for high specificity and sensitivity.

Experimental Workflow Diagram

Experimental_Workflow cluster_EnzymePrep Enzyme Preparation cluster_EnzymaticReaction Enzymatic Synthesis cluster_Analysis Product Analysis Expression Protein Expression (e.g., E. coli) Purification Purification (e.g., Affinity Chromatography) Expression->Purification ReactionSetup Reaction Setup (Substrate, Enzyme, Cofactor, Buffer) Purification->ReactionSetup Incubation Incubation (Controlled Temperature and Time) ReactionSetup->Incubation Extraction Steroid Extraction (SPE or LLE) Incubation->Extraction Derivatization Derivatization (for GC/MS) Extraction->Derivatization Analysis Quantification (GC/MS or LC-MS/MS) Extraction->Analysis Derivatization->Analysis

General experimental workflow for enzymatic synthesis and analysis.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound from testosterone. The metabolic pathway is well-defined, involving the sequential action of 17β-HSD, 5β-reductase, and 3α-HSD. The provided kinetic data, while sourced from various studies, offers valuable insights into the efficiency of these enzymatic conversions. The experimental protocols outlined serve as a starting point for researchers aiming to study this pathway in vitro. For professionals in drug development, understanding these metabolic transformations is crucial for predicting the metabolic fate and potential physiological effects of androgenic compounds. Further research focusing on the in vitro reconstitution of the complete pathway with human enzymes under standardized conditions would be highly valuable for a more precise understanding of this compound synthesis.

References

The Physiological Role of Etiocholanolone in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, an endogenous steroid metabolite of testosterone (B1683101) and androstenedione, has long been considered a biologically inert byproduct of androgen catabolism. However, a growing body of evidence reveals its significant and diverse physiological roles in humans. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted physiological functions of etiochololone, with a particular focus on its pyrogenic, neuroactive, and hematopoietic effects. Detailed experimental protocols for its quantification and the assessment of its biological activity are presented, alongside clearly structured tables of its concentration in biological fluids and diagrams of its key signaling pathways to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound, chemically known as 3α-hydroxy-5β-androstan-17-one, is a 17-ketosteroid that lacks androgenic activity. It is one of the two major metabolites of androstenedione, the other being androsterone, and is formed through the action of 5β-reductase.[1][2] While historically viewed as an inactive excretory product, this compound is now recognized for its potent biological activities, including the induction of fever, modulation of the immune system, effects on hematopoietic stem cells, and activity as a neurosteroid.[3][4][5] This guide delves into the core physiological roles of this compound, providing the necessary technical details for its study and potential therapeutic applications.

Biosynthesis and Metabolism

This compound originates from the metabolic breakdown of androgens, primarily testosterone and androstenedione, which are synthesized from cholesterol in the adrenal glands and gonads.[6][7] The key enzymatic step differentiating its synthesis from that of its 5α-isomer, androsterone, is the reduction of the A ring by 5β-reductase.[1] this compound is subsequently conjugated in the liver, mainly with glucuronic acid, to increase its water solubility for excretion in the urine.[6]

This compound Biosynthesis and Metabolism cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone dhea DHEA pregnenolone->dhea Δ5 pathway androstenedione Androstenedione progesterone->androstenedione Δ4 pathway dhea->androstenedione testosterone Testosterone androstenedione->testosterone This compound This compound androstenedione->this compound 5β-reductase androsterone Androsterone androstenedione->androsterone 5α-reductase testosterone->this compound 5β-reductase etio_glucuronide This compound Glucuronide This compound->etio_glucuronide Glucuronidation (in Liver)

Figure 1: Biosynthesis and metabolism of this compound.

Quantitative Data: this compound Concentrations

The quantification of this compound in biological fluids, primarily urine, is crucial for assessing adrenal and androgen function.[1] Levels can be indicative of the activity of the 5β-reductase pathway and can be altered in various pathological conditions.

Biological Fluid Population Normal/Optimal Range Pathological Conditions (Elevated) Pathological Conditions (Decreased) Reference(s)
24-hour UrineAdult Male1.2 - 6.1 µmol/24 hrPolycystic Ovary Syndrome (PCOS), Androgen-producing tumors, Congenital Adrenal Hyperplasia (CAH), Severe illness/shockHigh 5α-reductase activity, Low androgen production[3][8]
Adult Female (Pre-menopausal)620 - 2440 ng/mg Creatinine/DayPCOS, DHEA/pregnenolone oversupplementation, Androgen-producing tumors, CAHHigh 5α-reductase activity, Low androgen production[8][9]
Adult Male (DUTCH Test)400 - 1500 ng/mg-Low androgen production[6]
Adult Female (Post-menopausal)--Low androgen production
Ratio
Androsterone/EtiocholanoloneAdult Male0.5 - 1.4Increased 5α-reductase activity (e.g., PCOS, BPH)Increased 5β-reductase activity[10]
Adult Female (Pre-menopausal)0.8 - 2.6Increased 5α-reductase activity (e.g., PCOS)Increased 5β-reductase activity[2][11]

Physiological Roles and Signaling Pathways

Pyrogenic Activity and "Steroid Fever"

This compound is a potent pyrogen in humans, a phenomenon termed "steroid fever."[12] This effect is mediated by the release of endogenous pyrogens, such as interleukin-1 (IL-1), from leukocytes.[4] The release of these pyrogens is a relatively slow process, requiring 4-8 hours of contact between this compound and the white blood cells.[13] More recent studies have elucidated that this compound acts as a specific activator of the pyrin inflammasome, a key component of the innate immune system.[14][15] This activation occurs in a B30.2 domain-dependent manner and does not involve the inhibition of RhoA GTPases, representing a non-canonical activation pathway.[14][16] This mechanism provides a molecular basis for the inflammatory and febrile responses observed with elevated this compound levels.

Etiocholanolone_Fever_Induction cluster_leukocyte Inside Leukocyte This compound This compound leukocyte Leukocyte (e.g., Monocyte) This compound->leukocyte pyrin Pyrin Inflammasome (inactive) pyrin_active Pyrin Inflammasome (active) pyrin->pyrin_active Activation (B30.2 domain-dependent) caspase1 Caspase-1 (inactive) pyrin_active->caspase1 Activation caspase1_active Caspase-1 (active) caspase1->caspase1_active Activation pro_il1b Pro-IL-1β caspase1_active->pro_il1b Cleavage il1b IL-1β (active pyrogen) pro_il1b->il1b Cleavage hypothalamus Hypothalamus il1b->hypothalamus Acts on thermoregulatory center fever Fever hypothalamus->fever Increases set-point

Figure 2: Mechanism of this compound-induced fever.

Neurosteroid Activity: GABAA Receptor Modulation

This compound is classified as an inhibitory neurosteroid, exerting its effects through positive allosteric modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[17][18] By binding to a site distinct from the GABA binding site, this compound enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[19][20] This potentiating effect on GABAergic inhibition underlies its anticonvulsant properties.[4]

GABAA_Receptor_Modulation receptor GABA Binding Site Chloride Channel (closed) This compound Binding Site receptor_bound GABA Bound Chloride Channel (open) This compound Bound receptor->receptor_bound Allosteric Modulation gaba GABA gaba->receptor:gaba_site This compound This compound This compound->receptor:etio_site hyperpolarization Neuronal Hyperpolarization (Inhibition) receptor_bound->hyperpolarization cl_ion cl_ion->receptor_bound:cl_channel Increased Influx

Figure 3: this compound as a positive allosteric modulator of the GABAA receptor.

Hematopoietic Effects

This compound has been shown to influence hematopoiesis, the process of blood cell formation.[5] Studies have indicated that it can stimulate the cycling of hematopoietic stem cells.[5] Androgenic steroids and their 5β-metabolites, including this compound, can enhance the in vitro growth of erythroid colonies from bone marrow cells.[21] This suggests a potential role for this compound in modulating the production of red blood cells and other blood components, a function that warrants further investigation for potential therapeutic applications in certain hematological conditions.[22]

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of this compound in urine.[1][11]

5.1.1. Sample Preparation

  • Internal Standard Addition: To 1-2 mL of urine, add an appropriate internal standard (e.g., deuterated this compound).

  • Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase solution to deconjugate the steroids. Incubate at 55-60°C for 1-3 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the steroids with methanol or another suitable organic solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add methoxyamine hydrochloride in pyridine (B92270) to protect the keto groups and incubate.

    • Add a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to derivatize the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. Incubate at 60-70°C.

5.1.2. GC-MS Analysis

  • Gas Chromatograph:

    • Column: Use a capillary column suitable for steroid analysis (e.g., 5% phenyl methylpolysiloxane).

    • Injector: Splitless injection at a high temperature (e.g., 280°C).

    • Oven Program: A temperature gradient is used to separate the steroids, typically starting at a lower temperature and ramping up to around 300°C.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode for profiling or selected ion monitoring (SIM) for targeted quantification of specific ions for this compound and the internal standard.

5.1.3. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.

GCMS_Workflow urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis Deconjugation spe Solid-Phase Extraction (SPE) hydrolysis->spe Cleanup and Concentration derivatization Derivatization spe->derivatization Increase Volatility gcms GC-MS Analysis derivatization->gcms Separation and Detection data_analysis Data Analysis and Quantification gcms->data_analysis

Figure 4: Experimental workflow for urinary this compound analysis by GC-MS.

In Vitro Induction of Pyrogen Release from Leukocytes

This protocol is based on the methods used to demonstrate the pyrogenic activity of this compound.[4][5]

5.2.1. Leukocyte Isolation

  • Collect fresh human blood in an anticoagulant (e.g., heparin).

  • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash the isolated PBMCs with a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Resuspend the cells in a culture medium (e.g., RPMI 1640) supplemented with autologous serum or a serum-free medium enhancer.

5.2.2. Cell Culture and Stimulation

  • Plate the isolated leukocytes at a specific density in a multi-well plate.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute it in the culture medium to the desired final concentrations. A vehicle control (medium with the solvent) should be included.

  • Add the this compound solution or vehicle control to the cells.

  • Incubate the cells for an extended period (e.g., 4-18 hours) at 37°C in a humidified incubator with 5% CO2.

5.2.3. Measurement of Pyrogen Release

  • After incubation, centrifuge the cell plates to pellet the cells.

  • Collect the cell-free supernatant.

  • Measure the concentration of the released pyrogen (e.g., IL-1β or IL-6) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

  • Compare the cytokine levels in the this compound-treated samples to the vehicle control to determine the extent of pyrogen release.

Conclusion

This compound is a physiologically active steroid with significant roles in fever induction, neuro-inhibition, and hematopoiesis. Its measurement in urine provides valuable insights into androgen metabolism and can be indicative of various pathological states. The detailed understanding of its mechanisms of action, particularly its interaction with the pyrin inflammasome and GABAA receptors, opens avenues for further research into its role in inflammatory and neurological conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in human health and disease.

References

Etiocholanolone: A Technical Guide to its Role in Steroid Hormone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, an endogenous 17-ketosteroid, is a key metabolite of testosterone (B1683101) and other androgens.[1][2][3] Previously considered an inert byproduct of steroid catabolism, this compound is now recognized for its distinct biological activities, including pyrogenicity, immune modulation, and neurosteroid effects.[1][4][5] This technical guide provides a comprehensive overview of this compound's position within the intricate network of steroid hormone metabolism. It details its biochemical properties, metabolic pathways, physiological and pathological significance, and the analytical methodologies used for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating steroid metabolism and its implications for human health and disease.

Introduction to this compound

This compound, chemically known as 3α-hydroxy-5β-androstan-17-one, is an isomer of androsterone (B159326).[6] It is primarily produced in the liver from the breakdown of androgens such as androstenedione (B190577) and testosterone.[7] Unlike its 5α-reduced counterpart, androsterone, this compound is androgenically inactive.[8] Its clinical and research significance stems from its roles as a biomarker for androgen metabolism and its intrinsic biological activities.[3][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one[2]
Molecular Formula C₁₉H₃₀O₂[2]
Molecular Weight 290.44 g/mol [10]
CAS Number 53-42-9[2]
Melting Point 148-150 °C[10]
Physical Description Solid[2]

Role in Steroid Hormone Metabolism

This compound is a terminal metabolite in the classical pathway of androgen metabolism. Its formation is dependent on the activity of 5β-reductase, an enzyme that acts on androstenedione. The balance between the 5α and 5β-reductase pathways, leading to the production of androsterone and this compound respectively, is a critical determinant of the overall androgenic state.[9]

Metabolic Pathway of this compound

The metabolic pathway leading to the formation of this compound is a multi-step process involving several key enzymes. The following diagram illustrates the central role of this compound in androgen and estrogen metabolism.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Androsterone Androsterone Androstenedione->Androsterone 5α-reductase This compound This compound Androstenedione->this compound 5β-reductase Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase

Figure 1: Simplified steroidogenesis pathway highlighting the formation of this compound.

Physiological and Pathological Significance

This compound Fever

One of the most well-documented biological effects of this compound is its ability to induce fever, a phenomenon known as "this compound fever".[11] This pyrogenic effect is mediated by the release of endogenous pyrogens from leukocytes.[4] Studies have shown that this compound activates the pyrin inflammasome.[1] Unlike fevers caused by bacterial endotoxins, this compound-induced fever has a delayed onset of several hours after administration.[12] This response appears to be specific to humans, as rabbit leukocytes are not activated by this compound.[4] The mechanism involves the activation of leukocytes to produce and release pyrogenic cytokines.[12]

G This compound This compound Leukocytes Human Leukocytes This compound->Leukocytes Activation Pyrogen Endogenous Pyrogen (e.g., IL-1) Leukocytes->Pyrogen Release Hypothalamus Hypothalamus Pyrogen->Hypothalamus Stimulation Fever Fever Hypothalamus->Fever Induction

Figure 2: Signaling pathway of this compound-induced fever.

Immunomodulatory Effects

Beyond its pyrogenic properties, this compound exhibits immunostimulatory effects, including the induction of leukocytosis.[1] It has been used to assess bone marrow performance and to stimulate the immune system in the context of neoplastic diseases.[1][3]

Neurosteroid Activity

This compound is also recognized as an inhibitory androstane (B1237026) neurosteroid.[1] It acts as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.[1][5] Interestingly, the unnatural enantiomer of this compound demonstrates greater potency in this regard than the naturally occurring form.[1]

Clinical Significance

Elevated or decreased levels of this compound can be indicative of various pathological conditions. Urinary steroid profiling, which includes the measurement of this compound, is a key diagnostic tool for inherited and acquired endocrine disorders.[13]

Table 2: Clinical Conditions Associated with Altered this compound Levels

ConditionTypical this compound LevelsPathophysiologyReference
Congenital Adrenal Hyperplasia (CAH) ElevatedDeficiencies in steroidogenic enzymes (e.g., 21-hydroxylase) lead to the shunting of precursors towards androgen synthesis.[14]
Polycystic Ovary Syndrome (PCOS) Often ElevatedIncreased androgen production from both ovarian and adrenal sources contributes to higher metabolite levels. The androsterone/etiocholanolone ratio can be altered, reflecting changes in 5α-reductase activity.[9][14]
Adrenal Tumors ElevatedTumors of the adrenal cortex can lead to the overproduction of adrenal androgens and their metabolites.[14]
Androgen Insufficiency LowReduced production of precursor androgens results in lower levels of their metabolites.[3]

Analytical Methodologies for this compound Measurement

Accurate quantification of this compound in biological matrices such as urine and serum is crucial for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for steroid profiling.[13][15][16]

Experimental Protocol: Urinary Steroid Profiling by GC-MS

The following provides a generalized protocol for the analysis of urinary steroid metabolites, including this compound, by GC-MS. This method is based on established procedures for comprehensive steroid profiling.[13][17]

4.1.1. Sample Preparation

  • Internal Standard Addition: An appropriate internal standard is added to a 2 mL urine sample.

  • Enzymatic Hydrolysis: The urine sample is subjected to enzymatic hydrolysis using β-glucuronidase to deconjugate the steroid metabolites.[18]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to extract the steroids and remove interfering substances.

  • Derivatization: The extracted steroids are derivatized to increase their volatility for GC analysis. A common method involves a two-step process of methoximation followed by silylation.[19]

4.1.2. GC-MS Analysis

  • Gas Chromatograph (GC): An Agilent GC system (or equivalent) equipped with a capillary column suitable for steroid separation (e.g., a non-polar phenyl methyl siloxane column) is used.

  • Mass Spectrometer (MS): A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode is used for detection and quantification.

4.1.3. Data Analysis

The identification of this compound is confirmed by comparing its retention time and mass spectrum to those of a certified reference standard.[17] Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

G Urine Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Derivatization Derivatization (Methoximation & Silylation) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data

Figure 3: Experimental workflow for GC-MS analysis of urinary this compound.

Experimental Protocol: Serum Steroid Analysis by LC-MS/MS

LC-MS/MS offers a sensitive and rapid method for the direct quantification of steroid glucuronides, including this compound glucuronide, in serum.[15]

4.2.1. Sample Preparation

  • Protein Precipitation: Proteins are precipitated from a small volume of serum (e.g., 200 µL) using an organic solvent.

  • Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for sample cleanup and concentration of the analytes.[15]

4.2.2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used for the separation of the steroid conjugates.

  • Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for highly selective and sensitive detection.

4.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.

Quantitative Data

The following table summarizes typical reference ranges for urinary this compound. It is important to note that these ranges can vary depending on the laboratory, methodology, and patient demographics.

Table 3: Reference Ranges for Urinary this compound

PopulationAge GroupReference RangeUnitReference
GeneralAdult1.2 - 6.1µmol/24 hr[3]
Females20-39200 - 1000ng/mg[20][21]
Females40-60200 - 500ng/mg[21]
Females>60300 - 800ng/mg[21]
Males20-39650 - 1650ng/mg[21]
Males40-60360 - 1000ng/mg[21]
Males>60450 - 1000ng/mg[21]

Conclusion

This compound, a major metabolite of androgen metabolism, has emerged as a biologically active steroid with significant implications for human physiology and pathology. Its roles in fever induction, immune modulation, and neurosteroid activity underscore the importance of looking beyond the hormonal actions of parent steroids to their downstream metabolites. The continued application of advanced analytical techniques such as GC-MS and LC-MS/MS will further elucidate the complex role of this compound in health and disease, paving the way for its use as a diagnostic biomarker and a potential target for therapeutic intervention.

References

Etiocholanolone: A Technical Guide to its Discovery, History, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etiocholanolone, an endogenous steroid metabolite of testosterone, was once considered an inert byproduct of androgen catabolism. However, pioneering research in the mid-20th century unveiled its potent biological activities, fundamentally altering the understanding of steroid endocrinology. This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing its pyrogenic (fever-inducing), immunomodulatory, and neuroactive properties. It consolidates quantitative data from key historical studies, outlines experimental protocols, and visualizes the core signaling pathways through which this compound exerts its effects. This document serves as a comprehensive resource for researchers and professionals in pharmacology, immunology, and drug development.

Discovery and Early History

The story of this compound research begins in the 1950s, a period of burgeoning interest in steroid metabolism. Initially, this compound and its isomer, androsterone, were identified as major urinary metabolites of androgens, presumed to be biologically inactive waste products.

A landmark discovery in 1956 by Dr. Attallah Kappas and his colleagues at the Sloan-Kettering Institute for Cancer Research dramatically shifted this paradigm. They reported that the administration of this compound to human subjects consistently induced a febrile response. This was a seminal finding for two primary reasons: it demonstrated that a steroid metabolite possessed significant biological activity, and it represented the first discovery of an endogenous pyrogen in humans.

Subsequent research throughout the late 1950s and 1960s focused on characterizing this "steroid fever." Key findings from this era established that:

  • The pyrogenicity was specific to the 5β-configuration of the steroid molecule; the 5α-isomer, androsterone, was non-pyrogenic.

  • The fever was consistently accompanied by leukocytosis (an increase in white blood cells) and local inflammation at the injection site.

  • The febrile response was not immediate, exhibiting a latent period of several hours after administration.

These early investigations laid the groundwork for decades of research into the intricate roles of steroid metabolites in physiology and disease.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from seminal studies on the pyrogenic and hematologic effects of this compound in human subjects.

Table 1: Pyrogenic Effects of Intramuscular this compound in Humans
Study Dosage (mg/kg) Number of Subjects Mean Peak Fever (°F above baseline) Time to Onset of Fever (hours)
Shulman et al. (1964)0.1 - 0.335>1.54-8
Kimball et al. (1967)0.114 (normals)2.5 ± 0.2 (SEM)~6
Table 2: Hematologic Responses to Intramuscular this compound in Humans
Study Dosage (mg/kg) Mean Peak Neutrophil Increase (cells/mm³ above baseline)
Dale et al. (1975)0.13,780 ± 440 (SEM)

Key Experimental Protocols

The methodologies developed in the mid-20th century were crucial for elucidating the biological effects of this compound.

Induction of this compound Fever in Human Subjects
  • Preparation of this compound: Crystalline this compound was typically dissolved in sterile sesame oil, sometimes with benzyl (B1604629) alcohol as a co-solvent, to create a solution suitable for intramuscular injection. The final concentration was usually in the range of 25-50 mg/mL.

  • Administration: A predetermined dose, often based on the subject's body weight (e.g., 0.1 to 0.3 mg/kg), was administered via deep intramuscular injection, commonly into the gluteal muscle.

  • Measurement of Febrile Response: Rectal or oral temperatures were recorded at regular intervals (e.g., every 1-2 hours) for at least 24 hours following the injection to monitor the onset, peak, and duration of the fever.

  • Hematologic Monitoring: Venous blood samples were drawn before and at various time points after this compound administration to perform complete and differential blood cell counts, specifically to quantify the increase in leukocytes, particularly neutrophils.

In Vitro Production of Leukocyte Pyrogen

This protocol was pivotal in demonstrating that this compound's pyrogenic effect is mediated by leukocytes.

  • Leukocyte Isolation: Whole blood was obtained from healthy human donors. Leukocytes were separated from red blood cells and plasma through sedimentation or centrifugation techniques.

  • Incubation: The isolated leukocytes were washed and resuspended in a buffered saline solution, often supplemented with autologous serum. A solution of this compound was then added to the leukocyte suspension. Control flasks contained leukocytes without this compound, and this compound in media without cells.

  • Pyrogen Detection: After an incubation period of several hours (typically 4-8 hours), the cell-free supernatant was collected. This supernatant was then injected intravenously into rabbits, a standard animal model for detecting pyrogens. The rabbits' rectal temperatures were monitored to detect a febrile response, indicating the presence of a pyrogen in the supernatant.

Signaling Pathways and Mechanisms of Action

Modern research has further illuminated the molecular pathways through which this compound exerts its effects.

The Pyrin Inflammasome and Fever Induction

The fever and inflammation induced by this compound are now understood to be mediated by the activation of the pyrin inflammasome in myeloid cells.[1][2][3]

Etiocholanolone_Fever_Pathway This compound This compound MyeloidCell Myeloid Cell (e.g., Monocyte) This compound->MyeloidCell Enters Pyrin Pyrin Inflammasome (inactive) This compound->Pyrin Activates (B30.2 domain) MyeloidCell->Pyrin IL1b IL-1β (active) MyeloidCell->IL1b Releases Pyrin_active Pyrin Inflammasome (active) Caspase1 Pro-Caspase-1 Pyrin_active->Caspase1 Recruits & Cleaves Caspase1_active Caspase-1 ProIL1b Pro-IL-1β Caspase1_active->ProIL1b Cleaves Hypothalamus Hypothalamus IL1b->Hypothalamus Acts on PGE2 Prostaglandin E2 (PGE2) Hypothalamus->PGE2 Induces Synthesis Fever Fever PGE2->Fever Elevates Thermoregulatory Set Point Etiocholanolone_GABA_Pathway cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel Chloride (Cl⁻) Channel (Closed) GABA_site->Ion_channel Conformational Change Etio_site Allosteric Site (Transmembrane Domain) Etio_site->Ion_channel Conformational Change Ion_channel_open Chloride (Cl⁻) Channel (Open) Ion_channel->Ion_channel_open Conformational Change Cl_ion Cl⁻ ions Ion_channel_open->Cl_ion Increased Influx GABA GABA GABA->GABA_site Binds This compound This compound This compound->Etio_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Experimental_Workflow cluster_prep Preparation cluster_incubation In Vitro Incubation cluster_assay Pyrogen Assay cluster_results Results Blood Human Whole Blood Leukocytes Isolate Leukocytes Blood->Leukocytes Incubate_Test Leukocytes + This compound Leukocytes->Incubate_Test Incubate_Ctrl1 Leukocytes Only (Control 1) Leukocytes->Incubate_Ctrl1 Etio_sol Prepare this compound Solution Etio_sol->Incubate_Test Incubate_Ctrl2 This compound Only (Control 2) Etio_sol->Incubate_Ctrl2 Supernatant_Test Collect Supernatant Incubate_Test->Supernatant_Test Supernatant_Ctrl1 Collect Supernatant Incubate_Ctrl1->Supernatant_Ctrl1 Supernatant_Ctrl2 Collect Supernatant Incubate_Ctrl2->Supernatant_Ctrl2 Rabbit_Test Inject into Rabbit Supernatant_Test->Rabbit_Test Rabbit_Ctrl1 Inject into Rabbit Supernatant_Ctrl1->Rabbit_Ctrl1 Rabbit_Ctrl2 Inject into Rabbit Supernatant_Ctrl2->Rabbit_Ctrl2 Fever Fever Rabbit_Test->Fever NoFever1 No Fever Rabbit_Ctrl1->NoFever1 NoFever2 No Fever Rabbit_Ctrl2->NoFever2

References

Etiocholanolone as an Endogenous Neurosteroid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Etiocholanolone (5β-androstan-3α-ol-17-one) is an endogenous steroid, primarily known as a metabolite of testosterone. While historically recognized for its pyrogenic (fever-inducing) properties, emerging research has delineated its role as a neuroactive steroid, or "neurosteroid." This technical guide provides an in-depth examination of this compound's function as a modulator of central nervous system activity. It details its mechanisms of action, presents quantitative data on its bioactivity, outlines key experimental protocols for its study, and visualizes its signaling pathways and structure-activity relationships. The primary neurosteroidal function of this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which underlies its anticonvulsant properties. Concurrently, it activates the pyrin inflammasome, linking it to neuroinflammatory processes. This guide serves as a comprehensive resource for professionals investigating neurosteroids and their therapeutic potential.

Core Mechanisms of Action

This compound exerts its effects on the central nervous system through two primary, distinct signaling pathways:

  • GABA-A Receptor Modulation: this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain.[1][2] By binding to a site on the receptor distinct from the GABA binding site, it enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[3][4] This potentiation of inhibitory neurotransmission is the basis for its observed anticonvulsant effects.[2] Structurally, it is the 5β-epimer of androsterone (B159326); this stereochemistry results in lower potency at the GABA-A receptor compared to its 5α-counterpart.[2][5]

  • Pyrin Inflammasome Activation: this compound is a potent activator of the pyrin inflammasome, a component of the innate immune system.[6][7] This activation is unconventional as it does not rely on the canonical pathway involving RhoA GTPase inhibition.[8] Instead, this compound acts as a "step 2" activator, triggering inflammasome assembly, caspase-1 activation, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), as well as inducing a form of inflammatory cell death called pyroptosis.[1][6] This mechanism explains the well-documented "steroid fever" associated with this compound administration in humans.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound and related compounds.

Table 1: GABA-A Receptor Modulation

CompoundReceptor SubtypeAssay ConditionsPotency (EC₅₀)Efficacy/PotentiationReference
This compound rat α1β2γ2LCo-applied with 5 µM GABA (~EC₂₅)3.1 ± 2.2 µMYₘₐₓ = 232 ± 26%[9]
This compound rat α1β2γ2LCo-applied with 0.5 µM GABA (Not Determined~2-fold potentiation at 10 µM[3]
ent-Etiocholanolonerat α1β2γ2LCo-applied with 5 µM GABA (~EC₂₅)969 ± 171 nMYₘₐₓ = 282 ± 7%[9]
ent-Etiocholanolonerat α1β2γ2LCo-applied with 0.5 µM GABA (Not Determined~30-fold potentiation at 10 µM[3]

Note: ent-Etiocholanolone is the unnatural enantiomer, demonstrating reverse enantioselectivity where the unnatural form is more potent.

Table 2: In Vivo Anticonvulsant Activity in Mice

CompoundSeizure ModelEfficacy (ED₅₀, mg/kg, i.p.)Therapeutic Index (TD₅₀/ED₅₀)Reference
This compound 6-Hz Electrical Stimulation (44 mA)76.9 (61.3 - 96.4)2.8[2][5]
This compound Pentylenetetrazol (PTZ)139 (101 - 192)1.5[2][5]
ent-Etiocholanolone6-Hz Electrical Stimulation (44 mA)11.8 (9.0 - 15.5)3.1[10][11]
ent-EtiocholanolonePentylenetetrazol (PTZ)20.4 (15.5 - 26.8)1.8[10][11]
Androsterone (5α-epimer)6-Hz Electrical Stimulation (44 mA)29.1 (25.3 - 33.5)5.2[2][5]
Androsterone (5α-epimer)Pentylenetetrazol (PTZ)43.5 (36.0 - 52.6)3.5[2][5]

Note: ED₅₀ values are presented with 95% confidence intervals in parentheses. The Therapeutic Index is the ratio of the toxic dose (TD₅₀, producing motor impairment) to the effective dose (ED₅₀).

Visualizations: Pathways and Workflows

Signaling Pathways of this compound

Etiocholanolone_Pathways cluster_0 Neuroinhibitory Pathway cluster_1 Neuroinflammatory Pathway Etio_GABA This compound GABA_R GABA-A Receptor (α1β2γ2L) Etio_GABA->GABA_R Positive Allosteric Modulation Cl_Influx Increased Cl⁻ Influx GABA_R->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression Anticonvulsant & Anxiolytic-like Effects Hyperpolarization->CNS_Depression Etio_Pyrin This compound Pyrin Pyrin Inflammasome (B30.2 Domain) Etio_Pyrin->Pyrin Direct Activation (Step 2) Casp1 Caspase-1 Activation Pyrin->Casp1 IL1b IL-1β Maturation & Release Casp1->IL1b Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Fever Fever & Inflammation IL1b->Fever

Fig 1. Dual signaling pathways of this compound.
Experimental Workflow for In Vivo Anticonvulsant Screening

Anticonvulsant_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_seizure_induction Seizure Induction & Observation cluster_analysis Data Analysis A1 Select Male NIH Swiss Mice A2 Acclimatize Animals A1->A2 A3 Randomize into Treatment Groups (n=8-12/group) A2->A3 B2 Administer Vehicle or Drug (i.p.) at Various Doses A3->B2 B1 Prepare this compound in Vehicle (e.g., 20% β-cyclodextrin) B1->B2 B3 Wait for Time to Peak Effect (e.g., 15 min) B2->B3 C1 Induce Seizure B3->C1 C2 Observe Animal for Pre-determined Period (e.g., 30 min for PTZ) C1->C2 C1a 6-Hz Model: Corneal Stimulation (e.g., 44mA, 3s) C1b PTZ Model: Inject PTZ (s.c.) (e.g., 85 mg/kg) C3 Score Seizure Severity (e.g., Racine Scale for PTZ) or note Protection (6-Hz) C2->C3 D1 Determine Percentage of Animals Protected per Dose C3->D1 D2 Calculate ED₅₀ Value (Probit Analysis) D1->D2

Fig 2. Workflow for anticonvulsant activity screening.
Structure-Activity Relationship of Androstane (B1237026) Neurosteroids

SAR_Logic cluster_5a 5α-Reduction Pathway cluster_5b 5β-Reduction Pathway cluster_enantiomer Enantiomeric Form Testosterone Testosterone (Precursor) Androsterone Androsterone (5α, 3α) Potent GABA-A PAM ED₅₀ (6-Hz) = 29.1 mg/kg Testosterone->Androsterone 5α-reductase, 3α-HSD This compound This compound (5β, 3α) Weak GABA-A PAM ED₅₀ (6-Hz) = 76.9 mg/kg Testosterone->this compound 5β-reductase, 3α-HSD Potency_High High Androsterone->Potency_High Higher Potency Ent_Etio ent-Etiocholanolone Stronger GABA-A PAM ED₅₀ (6-Hz) = 11.8 mg/kg This compound->Ent_Etio Synthetic Mirror Image (Reverse Enantioselectivity) Potency_Low Low This compound->Potency_Low Lower Potency Potency_Higher Very High Ent_Etio->Potency_Higher Highest Potency

Fig 3. Structure-activity logic for this compound.

Detailed Experimental Protocols

Protocol: GABA-A Receptor Modulation via Two-Electrode Voltage Clamp (TEVC)

This protocol describes the functional characterization of this compound's modulatory effects on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours with gentle agitation.

  • Manually select healthy oocytes and inject each with ~50 nL of a cRNA mixture containing the desired GABA-A receptor subunits (e.g., rat α1, β2, γ2L) at a ratio of 1:1:1 (total cRNA concentration ~1 ng/nL).[3]

  • Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 buffer supplemented with antibiotics.[12]

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES; pH 7.2).

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

  • Clamp the membrane potential at -70 mV using a suitable amplifier (e.g., GeneClamp 500).

  • Establish a baseline by applying a low, non-saturating concentration of GABA (e.g., EC₅-EC₂₅, typically 0.5-5 µM for α1β2γ2L) until a stable current response is achieved.[3][9]

3. Drug Application and Data Acquisition:

  • Prepare stock solutions of this compound in DMSO and dilute to final concentrations in Ringer's solution immediately before use. The final DMSO concentration should be <0.1%.

  • To determine potentiation, pre-apply this compound (e.g., 10 µM) for 15-30 seconds, followed by co-application of this compound with the baseline concentration of GABA.[13]

  • Record the peak current amplitude in the presence of the modulator.

  • To generate a concentration-response curve, repeat this process with a range of this compound concentrations (e.g., 100 nM to 100 µM).[9]

  • Wash the oocyte with Ringer's solution until the GABA-elicited current returns to the baseline level before applying the next concentration.

4. Data Analysis:

  • Measure the peak current elicited by GABA alone (I_GABA) and in the presence of the steroid (I_GABA+Etio).

  • Calculate the potentiation as a percentage: ((I_GABA+Etio / I_GABA) - 1) * 100.

  • Fit the concentration-response data to the Hill equation to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximal potentiation (Yₘₐₓ).[9]

Protocol: Pyrin Inflammasome Activation Assay

This protocol details the method to assess this compound-induced pyrin inflammasome activation in a human monocytic cell line.

1. Cell Culture:

  • Culture human U937 monocytic cells that have been engineered to express wild-type or mutant MEFV (the gene encoding pyrin) under a doxycycline-inducible promoter.[1]

  • Grow cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Induce pyrin expression by adding doxycycline (B596269) (e.g., 1 µg/mL) to the culture medium 16-24 hours prior to the experiment.

2. Cell Treatment:

  • Plate the induced cells in a 96-well plate at a density of 1x10⁵ cells/well.

  • For priming (required for IL-1β release), treat cells with lipopolysaccharide (LPS) (100 ng/mL) for 3-4 hours.

  • Prepare this compound in DMSO and dilute in culture medium. Add to cells at various concentrations (e.g., 1 µM to 100 µM).[8] Include a vehicle control (DMSO) and a positive control for inflammasome activation (e.g., nigericin (B1684572) for NLRP3).

  • Incubate for a defined period (e.g., 3-6 hours).[1]

3. Measurement of Pyroptosis (Cell Death):

  • After incubation, centrifuge the plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant.

  • Measure lactate (B86563) dehydrogenase (LDH) release from the supernatant using a commercially available cytotoxicity assay kit, following the manufacturer's instructions. LDH release is an indicator of compromised cell membrane integrity due to pyroptosis.

4. Measurement of IL-1β Release:

  • Use the supernatant collected in the previous step.

  • Quantify the concentration of mature IL-1β using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.

5. Western Blot for Caspase-1 Cleavage:

  • Lyse the remaining cells in the plate with RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (~20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the p20 subunit of cleaved caspase-1 and a loading control (e.g., β-actin).

  • Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence. An increase in the cleaved caspase-1 p20 band indicates inflammasome activation.

Protocol: In Vivo Anticonvulsant Activity Screening

This protocol outlines two standard mouse models for assessing the anticonvulsant properties of this compound.[2][5]

1. Animal and Dosing Preparation:

  • Use adult male NIH Swiss or CF-1 mice (20-25 g).[14]

  • Prepare this compound for intraperitoneal (i.p.) injection by suspending it in a vehicle such as 20% (w/v) β-cyclodextrin in saline.

  • Randomly assign animals to groups that will receive either vehicle or one of at least three doses of this compound.

2. 6-Hz Psychomotor Seizure Test:

  • Administer the test compound or vehicle i.p. 15-30 minutes prior to seizure induction.

  • Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[14]

  • Induce a seizure by delivering a constant current stimulation (e.g., 32 or 44 mA, 6 Hz, 0.2 ms (B15284909) rectangular pulse width, 3 s duration) through corneal electrodes using a constant-current device.[14][15]

  • Immediately after stimulation, place the mouse in an observation chamber and observe for 1-2 minutes.

  • A seizure is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and Straub tail. An animal is considered "protected" if it resumes normal exploratory behavior without displaying this seizure phenotype.[16]

  • Calculate the percentage of mice protected at each dose and determine the ED₅₀ using probit analysis.

3. Pentylenetetrazol (PTZ) Chemoconvulsant Test:

  • Administer the test compound or vehicle i.p. 15-30 minutes prior to the convulsant.

  • Administer a subcutaneous (s.c.) injection of PTZ at a dose expected to induce clonic seizures in >95% of control animals (CD₉₅), typically 85 mg/kg.[17]

  • Immediately place the animal in an individual observation chamber and observe for 30 minutes.

  • An animal is considered "protected" if it fails to exhibit a clonic seizure lasting for at least 5 seconds.

  • Calculate the percentage of mice protected at each dose and determine the ED₅₀ using probit analysis.

Conclusion

This compound is a multifunctional endogenous neurosteroid with distinct, well-characterized effects on both neuroinhibitory and neuroinflammatory pathways. Its role as a positive allosteric modulator of the GABA-A receptor, albeit weaker than its 5α-reduced stereoisomers, confirms its classification as a neurosteroid and provides a clear mechanism for its anticonvulsant activity. The discovery of its potent, non-canonical activation of the pyrin inflammasome solidifies its link to sterile inflammation and fever. The significant increase in potency observed in its unnatural enantiomer highlights the complex structure-activity relationships of neurosteroids and presents intriguing possibilities for synthetic therapeutic design. The data and protocols compiled in this guide offer a robust framework for researchers and drug developers to further investigate the physiological roles and pharmacological potential of this compound and related androstane neurosteroids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pyrogenic Properties of Etiocholanolone and its Metabolites

This technical guide provides a comprehensive overview of the pyrogenic (fever-inducing) properties of the steroid metabolite this compound and its related compounds. It delves into the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols for pyrogenicity assessment, and explores the clinical relevance of these endogenous pyrogens.

Introduction: this compound as an Endogenous Pyrogen

This compound (3α-hydroxy-5β-androstan-17-one) is a major, hormonally inactive metabolite of androgens such as testosterone (B1683101) and androstenedione.[1][2] First identified as a pyrogenic substance of endogenous origin in humans in 1956, it has become a key molecule for studying the mechanisms of steroid-induced fever.[3] Unlike exogenous pyrogens such as bacterial endotoxins, this compound-induced fever has a characteristic delayed onset of 4 to 16 hours after administration.[4] The pyrogenic activity is specific to the unconjugated form of the steroid and is dependent on specific structural features, primarily the 5β-configuration of the steroid nucleus.[1][4]

Mechanism of Fever Induction

The pyrogenic action of this compound is not direct but is mediated through the innate immune system. The process involves the activation of leukocytes, leading to the release of endogenous pyrogens (cytokines), which in turn act on the central nervous system to elicit a febrile response.

Leukocyte Activation and Cytokine Release

This compound stimulates human leukocytes, particularly monocytes and macrophages, to produce and release endogenous pyrogens.[5][6] This activation requires a prolonged contact period of 4 to 8 hours.[5][7] The primary cytokine implicated in this process is Interleukin-1 (IL-1), a potent endogenous pyrogen.[2][8][9][10] The release of this leukocyte-derived pyrogen is directly proportional to the concentration of this compound.[5][7]

More recent research has identified a non-canonical mechanism involving the activation of the pyrin inflammasome .[11] this compound and another steroid catabolite, pregnanolone, were found to be specific activators of human pyrin, suggesting that these endogenous metabolites can drive autoinflammation through this pathway.[11]

Central Thermoregulation and the Role of Prostaglandins

The endogenous pyrogens (cytokines) released from leukocytes enter the circulation and are transmitted to the thermoregulatory center in the brain, specifically the organum vasculosum of the lamina terminalis (OVLT) in the preoptic area of the anterior hypothalamus.[8] In the OVLT, these cytokines induce the synthesis of prostaglandins, with Prostaglandin E2 (PGE2) being the most critical mediator.[8][12] PGE2 then acts on hypothalamic neurons to elevate the thermostatic set point, triggering physiological responses such as vasoconstriction (to conserve heat) and shivering (to produce heat), resulting in fever.[8]

G cluster_0 Peripheral Events cluster_1 Central Nervous System Events Etio This compound (5β-steroid) Leukocyte Human Leukocyte (Monocyte/Macrophage) Etio->Leukocyte 4-8 hr contact Pyrin Pyrin Inflammasome Activation Leukocyte->Pyrin IL1 Release of Endogenous Pyrogen (e.g., Interleukin-1) Pyrin->IL1 OVLT Hypothalamus (OVLT) IL1->OVLT Circulation PGE2 Prostaglandin E2 (PGE2) Synthesis OVLT->PGE2 Setpoint ↑ Thermoregulatory Set Point PGE2->Setpoint Fever Fever Setpoint->Fever

Signaling pathway of this compound-induced fever.

Quantitative Data on Pyrogenicity

The febrile response to this compound has been quantified in various studies, revealing differences based on species, sex, and dose.

Table 1: Summary of Quantitative Pyrogenicity Data

ParameterSpecies / PopulationDoseObserved EffectReference(s)
Fever Response Rhesus MonkeyNot specifiedTemperature increase of up to 3°F.[9]
Fever Response Squirrel MonkeyUp to 250x effective human doseNo pyrogenic effect observed. Lacks hepatic 5β-reductase, so does not naturally produce this compound.[9]
Fever Response Human (Male)20 mg, intramuscularMarked febrile response. Mean maximum temperature ~38.7°C.[13]
Fever Response Human (Female)20 mg, intramuscularSignificantly lesser febrile response than males. Mean maximum temperature ~38.0°C.[13]
Serum Iron/Ferritin Human0.3 mg/kg, intramuscularSignificant decrease in serum iron and increase in serum ferritin, lasting up to 10 days.[14]
Leukocyte Activation Human (in vitro)Varies (e.g., 27-39 µg/ml)Pyrogen release is directly proportional to the steroid concentration.[4][5][7]
Leukocyte Activation Rabbit (in vitro)Not specifiedRabbit leukocytes are not activated by this compound.[5][7]

Pyrogenic Properties of Metabolites and Structural Analogs

The pyrogenicity of steroids is highly dependent on their molecular structure, particularly the stereochemistry at the junction of the A and B rings.

Table 2: Pyrogenicity of this compound Analogs and Metabolites

CompoundKey Structural FeaturePyrogenic Activity (in humans/in vitro)Reference(s)
This compound 5β-configuration Pyrogenic [3][5]
Androsterone5α-configurationNon-pyrogenic or slightly pyrogenic[5][7][15]
11β-hydroxythis compound5β-configurationPyrogenic[15][16][17]
3α-hydroxy-5β-pregnane-20-one5β-configurationPyrogenic[15][16][17]
3β-hydroxythis compound5β-configurationNon-pyrogenic[15][16]
3α,17α-dihydroxy-5β-pregnan-20-one5β-configurationNon-pyrogenic[15][16]

Experimental Protocols for Pyrogenicity Assessment

The study of this compound and other pyrogens relies on established in vivo and in vitro methodologies.

In Vitro Leukocyte Pyrogen Production Assay

This assay directly tests the ability of a substance to induce pyrogen release from immune cells.

  • Cell Isolation : Human leukocytes are isolated from whole blood.

  • Incubation : The isolated leukocytes are incubated in a serum-buffer solution containing the test steroid (e.g., this compound) for 18-24 hours. Control flasks contain leukocytes alone or the steroid alone.[15][16]

  • Supernatant Collection : After incubation, the cell culture is centrifuged, and the supernatant, which would contain any released pyrogens, is collected.

  • Pyrogenicity Test : The collected supernatant is injected intravenously into rabbits, and their rectal temperature is monitored for fever development.[5][7]

Monocyte Activation Test (MAT)

The MAT is a modern, in vitro alternative to the Rabbit Pyrogen Test, designed to detect a broad range of pyrogens by mimicking the human immune response.[18][19]

  • Incubation : A source of human monocytes (e.g., peripheral blood mononuclear cells, whole blood, or a monocytic cell line) is incubated with the test sample.[19]

  • Cytokine Production : If pyrogens are present, the monocytes become activated and release pro-inflammatory cytokines such as IL-1β and IL-6.[19][20]

  • Detection : The concentration of the released cytokines in the supernatant is quantified using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).[18][21]

  • Quantification : The pyrogenic potential of the sample is determined by comparing the amount of cytokine released to that induced by a standard endotoxin (B1171834) concentration.[19]

G cluster_0 Sample Preparation cluster_1 Monocyte Incubation cluster_2 Cytokine Measurement cluster_3 Data Analysis Sample Test Sample (e.g., this compound) Incubation Incubate Sample with Monocytes Sample->Incubation Monocytes Human Monocytes (e.g., PBMC, Cell Line) Monocytes->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Quantify Cytokine (e.g., IL-6) via ELISA Supernatant->ELISA Compare Compare to Standard Curve (Endotoxin) ELISA->Compare Result Determine Pyrogenic Potential Compare->Result

References

immunological effects of etiocholanolone administration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Immunological Effects of Etiocholanolone Administration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, an endogenous 17-ketosteroid metabolite of testosterone, is a potent modulator of the innate immune system.[1] Lacking hormonal activity, its primary immunological significance lies in its ability to induce a sterile inflammatory response characterized by fever, leukocytosis, and the production of pro-inflammatory cytokines.[1][2][3] The core mechanism underpinning these effects is the activation of the pyrin inflammasome, a multiprotein complex crucial for guarding against pathogen- and danger-associated molecular patterns.[4] this compound acts as a non-canonical, step 2 activator of the human pyrin inflammasome, leading to caspase-1-mediated cleavage of pro-interleukin-1β (pro-IL-1β) and Gasdermin D (GSDMD), culminating in IL-1β secretion and a form of programmed cell death known as pyroptosis.[4] This activity is particularly pronounced in monocytes and neutrophils.[4] The phenomenon of "this compound fever" has been a subject of study for decades and shares pathological similarities with autoinflammatory diseases like Familial Mediterranean Fever (FMF).[1][5] Understanding the precise immunological signaling initiated by this compound offers valuable insights into innate immune activation, autoinflammatory disease pathogenesis, and potential therapeutic modulation of the inflammasome.

Introduction

This compound (3α-hydroxy-5β-androstan-17-one) is a naturally occurring steroid metabolite derived from androgens of both gonadal and adrenocortical origin.[6] Unlike its parent compounds, it possesses no known hormonal activity.[3][6] Its administration, particularly intramuscularly, reliably produces a local inflammatory reaction followed by systemic effects including fever and leukocytosis within 6-8 hours.[2][6] This predictable, non-antigenic pyrogenic activity in humans has established this compound as a valuable tool for studying the pathogenesis of fever and sterile inflammation.[2][6] The immunological effects are primarily mediated through the innate immune system, with recent research elucidating a specific interaction with the pyrin inflammasome.[4] This guide provides a detailed examination of the molecular mechanisms, cellular consequences, and pathophysiological relevance of this compound administration.

Core Mechanism of Action: Pyrin Inflammasome Activation

The primary mechanism by which this compound exerts its immunological effects is through the direct activation of the pyrin inflammasome in a human-specific manner.[4] The pyrin inflammasome functions as a sensor for disturbances in RhoA GTPase activity, a common strategy employed by bacterial toxins. Its activation is a two-step process, and this compound has been identified as a specific activator of the second step.[4]

Pyrin Activation Steps:

  • Step 1 (Priming): This initial step involves the inhibition of RhoA GTPases, leading to the dephosphorylation of pyrin at Ser242. This is a prerequisite for inflammasome assembly.

  • Step 2 (Activation): this compound acts as a trigger for this second step, promoting the assembly of the full inflammasome complex, which includes the adaptor protein ASC and pro-caspase-1.[4]

This activation is dependent on the B30.2/SPRY domain of the pyrin protein.[4] Once assembled, the inflammasome facilitates the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves two key substrates:

  • Pro-IL-1β: Cleaved into its mature, biologically active form, IL-1β, which is a potent pro-inflammatory cytokine.[4][7]

  • Gasdermin D (GSDMD): Cleaved to release its N-terminal domain, which oligomerizes and forms pores in the cell membrane, leading to pyroptosis and the release of IL-1β.[4]

This mechanism is considered non-canonical because this compound activates the inflammasome without inhibiting RhoA GTPases, which is the typical trigger.[4]

Etiocholanolone_Pyrin_Pathway cluster_cell Myeloid Cell (Monocyte/Neutrophil) cluster_effects Systemic Effects Etio This compound Pyrin_active Active Pyrin (Dephosphorylated) Etio->Pyrin_active Step 2 Activation (B30.2 Domain) Pyrin_inactive Inactive Pyrin (Phosphorylated) Pyrin_inactive->Pyrin_active Step 1 Priming (e.g., RhoA inhibition) *Bypassed by this compound's direct Step 2 activation* Inflammasome Assembled Pyrin Inflammasome Pyrin_active->Inflammasome ASC ASC Adaptor ASC->Inflammasome Casp1_pro Pro-Caspase-1 Casp1_pro->Inflammasome Casp1_active Active Caspase-1 GSDMD_active GSDMD-N Pore Casp1_active->GSDMD_active Cleavage IL1b_active Mature IL-1β Casp1_active->IL1b_active Cleavage Inflammasome->Casp1_active Autocatalysis GSDMD_pro Pro-Gasdermin D GSDMD_pro->Casp1_active Pyroptosis Pyroptosis & IL-1β Release GSDMD_active->Pyroptosis Pore Formation IL1b_pro Pro-IL-1β IL1b_pro->Casp1_active IL1b_active->Pyroptosis IL1b_active_out Secreted IL-1β Pyroptosis->IL1b_active_out Release Fever Fever IL1b_active_out->Fever Inflammation Inflammation IL1b_active_out->Inflammation

Caption: this compound signaling via the pyrin inflammasome.

Effects on Immune Cell Populations

This compound selectively targets myeloid cells, consistent with the expression patterns of the pyrin inflammasome.

Monocytes and Neutrophils

Administration of this compound triggers rapid, dose-dependent pyroptotic cell death in human monocytes and neutrophils.[4] This effect is not observed in lymphocytes, which lack significant expression of the pyrin-encoding gene, MEFV.[4] The pyroptotic process is accompanied by the processing and release of caspase-1, IL-1β, and GSDMD.[4] Monocytes from patients with pyrin-associated autoinflammatory with neutrophilic dermatosis (PAAND) and FMF exhibit heightened sensitivity and a more robust response to this compound, releasing significantly more IL-1β compared to monocytes from healthy donors.[4]

Leukocytosis and Granulocyte Kinetics

A hallmark of this compound administration is the induction of leukocytosis, an increase in the number of white blood cells.[1][5] This property has led to its use in evaluating bone marrow performance and reserves, particularly in patients receiving cytotoxic chemotherapy.[1][8] However, the precise mechanism of leukocytosis is complex. A study in horses using 51Cr-labeled leukocytes investigated its effect on granulocyte kinetics. While this compound injection (0.3 mg/kg) did cause an increase in the peripheral granulocyte count, it surprisingly failed to mobilize the marrow granulocyte reserve (MGR) and decreased the rate of granulocyte egress from the blood.[9] This suggests the observed leukocytosis may result from demargination of granulocytes from the endothelial lining of blood vessels rather than new cell release from the bone marrow.

Data Presentation

Table 1: In Vitro Effects of this compound on Human Myeloid Cells

Cell Type Concentration Effect Quantitative Finding Citation
U937 Monocytic Cells (p.S242R MEFV) 6.9 µM Cell Death Identified as a hit in a chemical screen for pyrin activators. [4]
U937 Monocytic Cells (p.S242R MEFV) 10 - 100 µM Dose-dependent Cell Death Significant cell death observed starting at 10 µM, peaking at 100 µM. [4]
Primary Human Monocytes (Healthy Donor) 100 µM IL-1β Release Significant increase in IL-1β secretion. [4]
Primary Human Monocytes (FMF Patient) 100 µM IL-1β Release Significantly higher IL-1β release compared to healthy donor monocytes (p = 0.015). [4]

| Primary Human Neutrophils | Not specified | Cell Death | Rapidly underwent cell death upon treatment. |[4] |

Table 2: In Vivo Effects of this compound on Granulocyte Counts in Horses

Agent Dose Mean Increase in Peripheral Granulocytes (/mm³) Effect on Marrow Granulocyte Reserve (MGR) Citation
This compound 0.3 mg/kg 870 Failed to mobilize MGR; decreased egress from blood. [9]

| Prednisolone | 200 mg (total) | 5,880 | Rapidly mobilized MGR. |[9] |

Modulation of Cytokine Production

The primary cytokine produced in response to this compound is IL-1β.[4] The pyrogenic (fever-inducing) effect of this compound is attributed to the release of this endogenous pyrogen from leukocytes.[5][7][10] Studies have shown that while Rhesus monkeys (which naturally produce this compound) exhibit a robust febrile response to this compound injection, Squirrel monkeys (which lack the necessary enzymes for its production) do not, though both species respond to direct IL-1α injection.[7] This supports the model that this compound's pyrogenicity is mediated through the induction of IL-1 release.[7] In vitro studies using human leukocytes have confirmed that pyrogenic steroids like this compound directly stimulate the release of endogenous pyrogen (IL-1).[10]

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for studying this compound's effects.[4]

Cell Culture and Treatment
  • Cell Lines: Human monocytic cell lines like U937, engineered to express wild-type or mutant MEFV, are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes can be further purified by adherence or magnetic bead selection (e.g., CD14+).

  • Stimulation: this compound (and other steroids) are dissolved in a suitable solvent like DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound for specified time periods (e.g., 3-6 hours for pyroptosis assays).

Pyroptosis / Cell Death Assay
  • Method: Cell viability is assessed using fluorescent dyes that measure membrane integrity. A common method involves using SYTOX Green, a cell-impermeable DNA dye.

  • Procedure:

    • Plate cells in a 96-well plate.

    • Add SYTOX Green dye to the culture medium.

    • Treat cells with the desired concentrations of this compound.

    • Measure fluorescence intensity at regular intervals using a plate reader. An increase in fluorescence corresponds to loss of membrane integrity and cell death.

    • Data is typically normalized to a positive control (e.g., cells treated with a lysis agent) to represent 100% cell death.

IL-1β Release Assay
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted IL-1β in cell culture supernatants.

  • Procedure:

    • After treating cells with this compound for the desired time, centrifuge the plates to pellet the cells.

    • Carefully collect the supernatant.

    • Perform the ELISA according to the manufacturer's instructions, using specific capture and detection antibodies for human IL-1β.

    • Generate a standard curve using recombinant IL-1β to determine the concentration in the samples.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_supernatant Supernatant Path cluster_cells Cell Path Cell_Culture 1. Cell Culture (e.g., U937 Monocytes) Plating 2. Plate Cells (96-well plate) Cell_Culture->Plating Treatment 3. Add this compound (Dose-response) Plating->Treatment Incubation 4. Incubate (e.g., 3-6 hours) Treatment->Incubation Collect_Supernatant 5a. Collect Supernatant Add_Dye 5b. Add SYTOX Green ELISA 6a. IL-1β ELISA Collect_Supernatant->ELISA Data_Analysis 7. Data Analysis & Visualization ELISA->Data_Analysis Read_Fluorescence 6b. Read Fluorescence Add_Dye->Read_Fluorescence Read_Fluorescence->Data_Analysis

Caption: Workflow for assessing this compound-induced pyroptosis and IL-1β release.

Clinical and Pathophysiological Relevance

The study of this compound's effects is not merely academic; it has direct relevance to human disease.

  • "this compound Fever": This condition, characterized by recurrent episodes of fever, myalgia, arthralgia, and leukocytosis, is directly caused by elevated levels of unconjugated this compound.[5][11] It has been reported in cases of adrenogenital syndrome and can be triggered during the menstrual cycle, sometimes accompanied by urticaria.[5][11] The symptoms can be suppressed by corticosteroids like prednisolone.[5][11]

  • Autoinflammatory Diseases: The mechanism of this compound-induced inflammation closely mirrors the pathophysiology of hereditary autoinflammatory disorders caused by mutations in the MEFV gene, such as FMF and PAAND.[4] The hypersensitivity of patient-derived monocytes to this compound suggests that endogenous steroid metabolites could act as triggers for inflammatory flares in these conditions, potentially linking disease activity to physiological stress or hormonal cycles.[1][4]

Conclusion and Future Directions

This compound is a potent, specific activator of the human pyrin inflammasome, driving IL-1β-mediated inflammation and pyroptosis in myeloid cells. This action accounts for its well-documented pyrogenic and immunostimulatory properties. The elucidation of this signaling pathway provides a molecular basis for "this compound fever" and offers a compelling link between steroid metabolism and autoinflammatory disease flares.

Future research should focus on:

  • Identifying the direct binding partner or sensor for this compound that leads to pyrin activation.

  • Investigating the role of other endogenous steroid metabolites in modulating inflammasome activity.

  • Exploring the therapeutic potential of inhibiting this pathway in steroid-triggered inflammatory episodes or in managing autoinflammatory diseases.

  • Further clarifying the mechanisms of this compound-induced leukocytosis to reconcile in vivo observations with kinetic studies.

For drug development professionals, the this compound-pyrin axis represents a specific and targetable pathway within the innate immune system. Assays based on this compound stimulation could serve as a valuable platform for screening and validating novel inhibitors of the pyrin inflammasome.

References

Etiocholanolone and 5β-Reductase Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the relationship between the steroid metabolite etiocholanolone and the activity of 5β-reductase (aldo-keto reductase 1D1, AKR1D1). This compound, a primary metabolite of androgens, serves as a crucial biomarker for assessing 5β-reductase activity, an enzyme pivotal in steroid hormone metabolism and bile acid synthesis. Understanding this relationship is critical for research in endocrinology, metabolic diseases, and drug development. This document details the underlying biochemical pathways, presents quantitative data on enzyme kinetics and steroid concentrations, outlines detailed experimental protocols for measurement, and provides visual representations of the key processes.

Introduction

This compound is an endogenous 17-ketosteroid produced from the metabolism of androgens such as testosterone (B1683101) and androstenedione.[1][2] Unlike its 5α-reduced isomer, androsterone (B159326), this compound is biologically inactive as an androgen.[3] Its formation is exclusively catalyzed by the enzyme 5β-reductase, making its levels a direct indicator of this enzyme's activity.[4]

The primary 5β-reductase in humans is the aldo-keto reductase family 1 member D1 (AKR1D1).[5][6] This enzyme is predominantly expressed in the liver and plays a critical role in the catabolism of steroid hormones and the biosynthesis of bile acids.[5][6] By converting Δ⁴-3-ketosteroids into their 5β-reduced metabolites, AKR1D1 initiates their inactivation and subsequent elimination.[4][5]

The ratio of urinary this compound to androsterone (E/A ratio) is a widely used non-invasive biomarker to assess the relative activities of 5β-reductase and 5α-reductase, respectively.[7][8] This ratio provides valuable insights into androgen metabolism and can be indicative of various physiological and pathological states, including disorders of sex development, polycystic ovary syndrome (PCOS), and altered liver function.[7][8][9] This guide delves into the technical details of the this compound-5β-reductase axis, providing researchers with the necessary information to accurately measure and interpret these key metabolic players.

Biochemical Pathways

The synthesis of this compound is a key step in the catabolic pathway of androgens. The process begins with the conversion of cholesterol to androgens, primarily in the gonads and adrenal glands. Circulating androgens, such as testosterone and androstenedione, are then metabolized in the liver.

Androgen Metabolism to this compound

The central reaction in the formation of this compound is the irreversible reduction of the double bond between carbons 4 and 5 in the A ring of Δ⁴-3-ketosteroids. This reaction is catalyzed by 5β-reductase (AKR1D1) and utilizes NADPH as a cofactor. The resulting 5β-configuration introduces a significant bend in the steroid molecule.[5][10] Following this, the 3-keto group is reduced to a 3α-hydroxyl group by 3α-hydroxysteroid dehydrogenases (enzymes from the AKR1C subfamily), to form this compound.[4]

Testosterone Testosterone FiveBeta_DHT 5β-Dihydrotestosterone Testosterone->FiveBeta_DHT 5β-Reductase (AKR1D1) Androstenedione Androstenedione FiveBeta_Androstanedione 5β-Androstanedione Androstenedione->FiveBeta_Androstanedione 5β-Reductase (AKR1D1) This compound This compound FiveBeta_DHT->this compound 3α-HSD (e.g., AKR1C4) FiveBeta_Androstanedione->this compound 17β-HSD, 3α-HSD

Figure 1: Metabolic pathway of this compound synthesis.
Regulation of 5β-Reductase (AKR1D1) Activity

The expression and activity of AKR1D1 are subject to regulation by various factors, including bile acids and glucocorticoids. Chenodeoxycholic acid (CDCA), a primary bile acid, has been shown to repress AKR1D1 expression, representing a negative feedback mechanism. Conversely, cholic acid (CA) upregulates its expression.[11] Synthetic glucocorticoids like dexamethasone (B1670325) have been observed to decrease AKR1D1 expression and activity.[12]

cluster_regulation Regulation of AKR1D1 Expression cluster_activity 5β-Reductase Activity CDCA Chenodeoxycholic Acid (CDCA) AKR1D1_Gene AKR1D1 Gene CDCA->AKR1D1_Gene Represses CA Cholic Acid (CA) CA->AKR1D1_Gene Induces Dexamethasone Dexamethasone Dexamethasone->AKR1D1_Gene Represses AKR1D1_Protein AKR1D1 Protein (5β-Reductase) AKR1D1_Gene->AKR1D1_Protein Transcription & Translation Androgens Androgens (e.g., Testosterone) AKR1D1_Protein->Androgens Etiocholanolone_Metabolites 5β-Reduced Metabolites (e.g., this compound) Androgens->Etiocholanolone_Metabolites Catalysis

Figure 2: Regulation of AKR1D1 expression and activity.

Quantitative Data

Kinetic Parameters of Human 5β-Reductase (AKR1D1)

The enzymatic efficiency of AKR1D1 varies with different steroid substrates. Steroid hormones are generally turned over more rapidly than bile acid precursors.[13][14]

SubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)
Androstenedione0.3 ± 0.111.7 ± 0.439.0
Testosterone1.0 ± 0.28.0 ± 0.38.0
Progesterone0.5 ± 0.110.2 ± 0.520.4
Cortisone15.1 ± 2.011.2 ± 0.70.7
Aldosterone1.5 ± 0.39.8 ± 0.56.5
7α-hydroxy-4-cholesten-3-one1.1 ± 0.21.4 ± 0.11.3

Table 1: Steady-state kinetic parameters of purified human AKR1D1 for various steroid substrates. Data adapted from Penning et al. and Jin et al.[13][14][15]

Urinary Steroid Metabolite Ratios

The ratio of this compound to androsterone in urine is a key indicator of the relative flux through the 5β- and 5α-reductase pathways.

ParameterPopulationRatio RangeClinical Significance
This compound/Androsterone (E/A) RatioPre-menopausal Women0.8 - 2.6A higher ratio suggests a dominance of the 5α-reductase pathway.[1]
This compound/Androsterone (E/A) RatioGeneral Adult0.34 - 1.76A low ratio indicates more 5α-reductase activity and greater DHT production.[8]
This compound/Androsterone (E/A) Ratio5α-reductase 2 deficiency (diagnostic cutoff)≥ 0.95Used as a diagnostic marker for 5α-reductase 2 deficiency.[16][17]

Table 2: Reference and diagnostic ranges for the urinary this compound/androsterone ratio.

Experimental Protocols

In Vitro 5β-Reductase (AKR1D1) Activity Assay

This protocol describes a spectrofluorometric assay to measure the activity of purified recombinant AKR1D1 or AKR1D1 in cellular lysates.

4.1.1. Reagents and Materials

  • Purified recombinant human AKR1D1 or cell lysate containing the enzyme.

  • 100 mM Potassium phosphate (B84403) buffer (pH 6.0).

  • NADPH stock solution (e.g., 150 µM in buffer).

  • Steroid substrate stock solution (e.g., 100 µM testosterone in acetonitrile).

  • 96-well black microplate.

  • Spectrofluorometer with excitation at 340 nm and emission at 460 nm.

4.1.2. Procedure

  • Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, AKR1D1 enzyme solution, and NADPH to a final volume of 190 µL.

  • Initiate the reaction by adding 10 µL of the steroid substrate stock solution. Final concentrations should be in the range of 7.8 µM for AKR1D1, 15 µM for NADPH, and 10 µM for testosterone.[18]

  • Immediately place the plate in the spectrofluorometer pre-set to 37°C.

  • Monitor the decrease in NADPH fluorescence (excitation: 340 nm, emission: 460 nm) over time (e.g., for 45 minutes).[18]

  • The rate of NADPH consumption is proportional to the 5β-reductase activity. Calculate the initial velocity from the linear portion of the fluorescence decay curve.

Start Start Prepare_Mixture Prepare reaction mixture: - Buffer (pH 6.0) - AKR1D1 enzyme - NADPH Start->Prepare_Mixture Add_Substrate Initiate reaction: Add steroid substrate (e.g., Testosterone) Prepare_Mixture->Add_Substrate Incubate_Measure Incubate at 37°C Measure NADPH fluorescence decrease (Ex: 340 nm, Em: 460 nm) Add_Substrate->Incubate_Measure Calculate_Activity Calculate initial velocity from fluorescence decay Incubate_Measure->Calculate_Activity End End Calculate_Activity->End

Figure 3: Workflow for in vitro 5β-reductase activity assay.
Quantification of Urinary this compound by GC-MS

This protocol outlines the general steps for the analysis of this compound in urine using gas chromatography-mass spectrometry, a gold standard for steroid profiling.[5][19]

4.2.1. Reagents and Materials

  • Urine sample (e.g., 1-2 mL).

  • Internal standards (e.g., deuterated steroid analogs).

  • β-glucuronidase/arylsulfatase (from Helix pomatia).

  • Phosphate buffer (pH 6.5).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Organic solvents (e.g., acetonitrile (B52724), ethyl acetate).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

4.2.2. Procedure

  • Sample Preparation:

    • To 2 mL of urine, add internal standards.

    • Add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase.[20]

    • Incubate at 45°C for 30 minutes for enzymatic hydrolysis of steroid conjugates.[20]

    • Perform solid-phase extraction (SPE) to clean up and concentrate the deconjugated steroids. Condition the C18 cartridge with acetonitrile and water, load the sample, wash with water, and elute the steroids with an organic solvent like ethyl acetate.[5][20]

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Protect the keto-groups by adding methoxyamine hydrochloride in pyridine and incubating.

    • Derivatize the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers by adding a silylating agent and incubating.[5]

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

    • Inject an aliquot into the GC-MS system.

    • Use a temperature gradient program to separate the steroid derivatives (e.g., initial temperature of 150°C, ramp to 315°C).[20]

    • Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for detection and quantification.[5]

Urine_Sample Urine Sample + Internal Standards Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Two-Step Derivatization (Oximation & Silylation) SPE->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing

Figure 4: Experimental workflow for urinary this compound analysis by GC-MS.

Conclusion

The measurement of this compound provides a direct and reliable assessment of 5β-reductase (AKR1D1) activity. This relationship is fundamental to understanding the metabolic fate of androgens and has significant implications for both basic research and clinical diagnostics. The provided kinetic data, reference ranges, and detailed experimental protocols offer a robust framework for scientists and drug development professionals to investigate the role of 5β-reductase in health and disease. The continued refinement of analytical techniques, such as LC-MS/MS, will further enhance the throughput and precision of these measurements, facilitating larger-scale studies and a deeper understanding of steroid metabolism.

References

An In-depth Technical Guide on the Foundational Research of Etiocholanolone and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on etiocholanolone and its role as a pro-inflammatory molecule. The document synthesizes key findings on its mechanism of action, details experimental protocols from seminal studies, and presents quantitative data in a structured format for ease of comparison.

Introduction: this compound and "Steroid Fever"

This compound is an endogenous steroid metabolite derived from testosterone (B1683101) and androstenedione.[1][2][3][4] Historically, the administration of this compound to human volunteers in the 1950s was shown to induce a febrile response, a phenomenon termed "steroid fever".[5][6] This early research established this compound as a potent in vivo inducer of inflammation.[5] Unlike fevers induced by bacterial endotoxins which have a rapid onset, this compound-induced fever exhibits a significant delay of several hours after injection.[7][8] The pyrogenic activity of steroids like this compound is dependent on specific structural features.[7][8]

Subsequent research has elucidated the molecular mechanisms underlying this inflammatory response, identifying the innate immune system as a key player. This guide will delve into the signaling pathways activated by this compound and the experimental evidence that has shaped our current understanding.

Mechanism of Action: The Pyrin Inflammasome

Recent studies have identified the pyrin inflammasome as the central mediator of this compound-induced inflammation.[5][9] The activation of the pyrin inflammasome is a multi-step process. This compound acts as a specific activator of the second step in pyrin activation, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cleavage and release of the potent pro-inflammatory cytokine Interleukin-1β (IL-1β).[5] This mechanism provides a molecular explanation for the "steroid fever" observed in earlier studies.[5][9]

The activation of the pyrin inflammasome by this compound is a non-canonical pathway, as it does not involve the inhibition of RhoA GTPases, a common trigger for pyrin activation by pathogens.[5] This unique activation mechanism highlights a role for endogenous metabolites in regulating inflammatory responses.

Etiocholanolone_Pyrin_Pathway cluster_cell Monocyte / Macrophage Etio This compound Pyrin_inactive Inactive Pyrin Etio->Pyrin_inactive Binds to B30.2 domain Pyrin_active Active Pyrin (Step 2 Activation) Pyrin_inactive->Pyrin_active Inflammasome Pyrin Inflammasome Complex Pyrin_active->Inflammasome Initiates Assembly ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 IL1b Mature IL-1β Casp1->IL1b Cleaves Pro-IL-1β Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Fever Fever & Inflammation IL1b->Fever Secreted

Caption: this compound-induced pyrin inflammasome activation.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound-induced inflammation.

Table 1: In Vitro Induction of Cell Death by this compound

Cell LineMEFV Variant ExpressedThis compound ConcentrationEffectCitation
U937p.S242R6.9 µMIdentified as a hit in a chemical screen for inducing cell death[5]
U937p.S242RDose-dependentInduces dose-dependent cell death[5][6]
U937p.S242REC50 (approx. 10 µM)Half-maximal effective concentration for cell death[5]

Table 2: In Vitro IL-1β Release in Response to this compound

Cell TypeConditionThis compound ConcentrationFold Increase in IL-1β (vs. control)Citation
Monocytes from FMF patients-100 µMSignificantly more than healthy donor monocytes (p=0.015)[5][6]
Monocytes from FMF patients+ UCN-01-19.9-fold increase (p<0.001)[5]

Table 3: In Vivo Febrile Response to this compound

SpeciesRoute of AdministrationDosePeak Fever ResponseCitation
HumanIntramuscularNot specified>1.5 °F in 27 out of 35 patients[10][11]
Rhesus MonkeyNot specifiedNot specifiedUp to 3 °F rise in rectal temperature[1]
Squirrel MonkeyNot specifiedUp to 250x human doseNo increase in rectal temperature[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe key experimental protocols.

This protocol is based on early studies demonstrating the production of a leukocyte pyrogen by this compound.[12][13]

  • Cell Source: Human peripheral blood leukocytes.

  • Preparation of this compound Solution: A serum-buffer solution of this compound is prepared.

  • Incubation: Human blood leukocytes are incubated with the this compound solution.

  • Incubation Time: A contact time of 4-8 hours is required for cell activation.[12][13]

  • Endpoint Measurement: The release of pyrogen into the supernatant is assessed.

  • Pyrogenicity Test: The supernatant is injected into rabbits to observe a febrile response.[12][13] The released pyrogen should produce a prompt, monophasic fever.[12][13]

This protocol was used to identify this compound as a specific activator of the pyrin inflammasome.[5][6]

  • Cell Line: Human monocytic U937 cell line engineered to express the PAAND-associated MEFV variant (p.S242R) under a doxycycline-inducible promoter.

  • Cell Culture: Cells are cultured with or without doxycycline (B596269) to induce or not induce the expression of the mutant pyrin.

  • Compound Library: The Prestwick chemical library (containing 1199 compounds) is used for screening.

  • Treatment: Cells expressing p.S242R MEFV are treated with individual compounds from the library.

  • Endpoint Measurement: Cell death is measured 90 minutes post-treatment by quantifying the incorporation of propidium (B1200493) iodide (PI).

  • Hit Identification: Compounds that induce cell death specifically in the doxycycline-induced cells are identified as hits.

Chemical_Screen_Workflow cluster_workflow Chemical Screen Workflow U937 U937 cells with Dox-inducible p.S242R MEFV Dox_plus Culture with Doxycycline (Expresses mutant Pyrin) U937->Dox_plus Dox_minus Culture without Doxycycline (Control) U937->Dox_minus Prestwick Add compounds from Prestwick Library Dox_plus->Prestwick Dox_minus->Prestwick PI_stain Propidium Iodide Staining (90 min) Prestwick->PI_stain Measure Measure Cell Death (Flow Cytometry) PI_stain->Measure Analysis Identify Specific Hits Measure->Analysis

Caption: Workflow for identifying pyrin inflammasome activators.

This assay is used to quantify the inflammatory response to this compound.

  • Cell Source: Primary human monocytes isolated from peripheral blood.

  • Priming (Optional): Cells can be primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[5] However, LPS priming is not required for this compound-induced cell death in monocytes.[5]

  • Treatment: Monocytes are treated with various concentrations of this compound.

  • Incubation: Cells are incubated for a specified period.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion and Future Directions

The foundational research on this compound has provided critical insights into the role of endogenous steroid metabolites in driving inflammation. The identification of the pyrin inflammasome as the key mediator of this compound's pyrogenic effects has opened new avenues for understanding and potentially treating sterile autoinflammatory diseases.[5][9] The increased responsiveness of monocytes from patients with pyrin-associated autoinflammatory diseases, such as Familial Mediterranean Fever (FMF) and Pyrin-Associated Autoinflammation with Neutrophilic Dermatosis (PAAND), to this compound suggests that these endogenous molecules could contribute to disease flares.[5]

Future research should focus on further elucidating the precise molecular interactions between this compound and the pyrin B30.2 domain. Additionally, exploring the therapeutic potential of modulating this pathway in autoinflammatory conditions is a promising area for drug development. The detailed protocols and structured data presented in this guide serve as a valuable resource for researchers and professionals working to advance our understanding of sterile inflammation and develop novel therapeutics.

References

Etiocholanolone in Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and testosterone (B1683101), has long been considered an inert byproduct of steroid metabolism. However, emerging evidence suggests its active role in the pathophysiology of various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in metabolic dysregulation. It details the metabolic pathways of this compound, summarizes key quantitative findings from clinical studies, provides detailed experimental protocols for its investigation, and visualizes its potential signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting this compound and its metabolic pathways in the context of metabolic diseases.

Introduction

Metabolic disorders, a cluster of conditions including obesity, insulin (B600854) resistance, type 2 diabetes, and dyslipidemia, represent a growing global health crisis. The underlying pathophysiology of these disorders is complex, involving a web of genetic, environmental, and hormonal factors. Steroid hormones and their metabolites are increasingly recognized as key players in regulating energy metabolism and inflammation, processes that are central to the development of metabolic diseases.

This compound is an endogenous 5β-androstane steroid and a metabolite of testosterone and androstenedione (B190577). It is produced primarily in the liver and excreted in the urine. While its pyrogenic (fever-inducing) properties have been known for some time, its role in metabolic regulation has only recently come into focus. This guide synthesizes the current body of knowledge on this compound's connection to metabolic disorders, offering a technical resource for the scientific community.

Metabolic Pathways of this compound

This compound is a downstream product of the metabolism of adrenal and gonadal androgens. The primary precursors are dehydroepiandrosterone (DHEA) and androstenedione. The metabolic cascade involves a series of enzymatic reactions, primarily occurring in the liver.

A simplified representation of the metabolic pathway leading to this compound is as follows:

Etiocholanolone_Metabolism DHEA Dehydroepiandrosterone (DHEA) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD This compound This compound Androstenedione->this compound 5β-reductase, 3α-HSD Androsterone (B159326) Androsterone Androstenedione->Androsterone 5α-reductase, 3α-HSD Testosterone->Androstenedione 17β-HSD

Figure 1: Simplified metabolic pathway of this compound synthesis.

The key enzymes involved in this pathway are:

  • 3β-hydroxysteroid dehydrogenase (3β-HSD): Converts DHEA to androstenedione.

  • 17β-hydroxysteroid dehydrogenase (17β-HSD): Interconverts androstenedione and testosterone.

  • 5β-reductase: Reduces the double bond at the C5 position of androstenedione, leading to the 5β-isomer. This is a key step differentiating the this compound pathway from the androsterone (5α-isomer) pathway.

  • 3α-hydroxysteroid dehydrogenase (3α-HSD): Reduces the C3-keto group to a hydroxyl group.

The balance between the 5α- and 5β-reductase pathways is believed to be crucial in determining the overall androgenic and metabolic effects of these steroids.

Quantitative Data on this compound in Metabolic Disorders

Several studies have investigated the association between urinary or serum levels of this compound and various metabolic disorders. The following tables summarize key quantitative findings from this research.

Table 1: Urinary this compound Levels in Type 2 Diabetes

Study PopulationThis compound Levels (µ g/24h )Statistical SignificanceReference
Diabetic Males
Normal (n=20)2430 ± 1140[1]
Diabetic (n=20)1260 ± 840p < 0.01[1]
Diabetic Females
Normal (n=10)1340 ± 520[1]
Diabetic (n=10)710 ± 430p < 0.05[1]

Table 2: Urinary Steroid Metabolite Excretion in Response to Oral DHEA Administration

Treatment Group (Females)DHEA (µ g/day )Androsterone (µ g/day )This compound (µ g/day )Reference
Baseline361 ± 131450 ± 150550 ± 200[2]
50 mg DHEA510 ± 264780 ± 320950 ± 410[2]
100 mg DHEA1541 ± 5872100 ± 8502800 ± 1100[2]
Treatment Group (Males) DHEA (µ g/day ) Androsterone (µ g/day ) This compound (µ g/day ) Reference
Placebo434 ± 1541200 ± 4501500 ± 550[2]
50 mg DHEA1174 ± 3092800 ± 9003500 ± 1200[2]
100 mg DHEA4751 ± 10598500 ± 250010500 ± 3200[2]

These data suggest that lower levels of urinary this compound are associated with type 2 diabetes. Furthermore, oral DHEA supplementation leads to a dose-dependent increase in both androsterone and this compound excretion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in metabolic processes.

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for urinary steroid profiling.[3][4][5]

4.1.1. Sample Preparation

  • Internal Standard Addition: To 1 mL of urine, add a mixture of deuterated internal standards, including d4-etiocholanolone, to allow for accurate quantification.

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.6). Incubate at 55°C for 3 hours to deconjugate the steroid metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Apply the hydrolyzed urine sample to the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

    • Elute the steroids with 3 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 60°C.

  • Derivatization:

    • Oximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine (B92270) to the dried residue. Incubate at 60°C for 1 hour to protect keto-groups.

    • Silylation: Add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers.

4.1.2. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at 3°C/min, and hold for 10 minutes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Operate in selected ion monitoring (SIM) mode for targeted quantification of this compound and its internal standard. Monitor characteristic ions for this compound-TMS ether.

In Vitro Glucose Uptake Assay in Adipocytes

This protocol is designed to assess the effect of this compound on glucose transport in a cultured adipocyte model, such as 3T3-L1 cells.[6][7]

4.2.1. Cell Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 2 days, followed by culture in DMEM with 10% FBS and insulin for an additional 2 days. Mature adipocytes are typically ready for experiments by day 8-12 post-induction.

4.2.2. Glucose Uptake Assay

  • Seed differentiated 3T3-L1 adipocytes in 24-well plates.

  • Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 1-24 hours).

  • Stimulate the cells with 100 nM insulin (or vehicle) for 30 minutes at 37°C.

  • Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the protein concentration of each well.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms by which this compound influences metabolic processes are still under investigation. However, current research points towards the involvement of nuclear receptors and the modulation of inflammatory pathways.

Interaction with Nuclear Receptors

This compound has been shown to act as a ligand for certain nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules. The farnesoid X receptor (FXR) and peroxisome proliferator-activated receptors (PPARs) are two key nuclear receptors implicated in metabolic regulation that may be targets of this compound.[8][9]

Etiocholanolone_Signaling cluster_nucleus Nucleus This compound This compound FXR FXR This compound->FXR Binds and Activates PPARg PPARγ This compound->PPARg Potential Interaction Gene_Expression Target Gene Expression FXR->Gene_Expression Regulates PPARg->Gene_Expression Regulates Metabolic_Effects • Improved Insulin Sensitivity • Altered Glucose Metabolism • Reduced Inflammation Gene_Expression->Metabolic_Effects

Figure 2: Potential signaling pathway of this compound via nuclear receptors.

Activation of FXR and PPARγ can lead to the transcriptional regulation of genes involved in:

  • Glucose metabolism: Regulation of gluconeogenesis and glycolysis.

  • Lipid metabolism: Control of fatty acid synthesis, oxidation, and storage.

  • Inflammation: Modulation of inflammatory responses in metabolic tissues like adipose tissue and the liver.

Modulation of Inflammatory Pathways

Chronic low-grade inflammation is a hallmark of metabolic disorders. This compound may influence inflammatory processes within metabolic tissues, such as adipose tissue, by affecting macrophage polarization and the secretion of adipokines.

Etiocholanolone_Inflammation This compound This compound Macrophage Adipose Tissue Macrophage This compound->Macrophage Influences Adipocyte Adipocyte This compound->Adipocyte Acts on M1 M1 (Pro-inflammatory) Macrophage->M1 M2 M2 (Anti-inflammatory) Macrophage->M2 Insulin_Resistance Insulin Resistance M1->Insulin_Resistance Improved_Sensitivity Improved Insulin Sensitivity M2->Improved_Sensitivity Adipokines Adipokine Secretion Adipocyte->Adipokines Adipokines->Insulin_Resistance Adipokines->Improved_Sensitivity

Figure 3: Potential influence of this compound on inflammation in adipose tissue.

By potentially shifting the balance from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages and modulating the secretion of adipokines (e.g., adiponectin, leptin, IL-6) from adipocytes, this compound could contribute to an improved metabolic environment and enhanced insulin sensitivity.

Conclusion and Future Directions

The exploratory studies on this compound have opened up a new avenue of research in the field of metabolic disorders. The evidence, though still in its early stages, suggests that this steroid metabolite is not merely an inert end-product but an active signaling molecule with the potential to influence key metabolic and inflammatory pathways.

For researchers and scientists, further investigation into the precise molecular targets of this compound is warranted. Elucidating the direct interactions with nuclear receptors and other signaling proteins will be crucial. For drug development professionals, the this compound pathway presents potential therapeutic targets. Modulating the activity of 5β-reductase or developing synthetic analogs of this compound with optimized metabolic effects could offer novel strategies for the treatment of obesity, type 2 diabetes, and related conditions.

Future research should focus on:

  • Large-scale clinical studies to confirm the association between this compound levels and a wider range of metabolic phenotypes.

  • In-depth molecular studies to identify and characterize the direct binding partners of this compound.

  • Preclinical studies using animal models to evaluate the therapeutic efficacy and safety of targeting the this compound pathway.

This in-depth technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing the necessary tools to propel this exciting area of research forward.

References

An In-depth Technical Guide to the Core Chemical Properties of Etiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone, also known as 5β-androsterone, is an endogenous 17-ketosteroid and a significant metabolite of the androgenic steroid hormone testosterone (B1683101).[1][2] It belongs to the etiocholane (5β-androstane) steroid family.[1][3] Unlike its precursors, this compound is considered androgenically inactive.[3][4] This steroid has garnered interest in the scientific and medical communities for its diverse biological activities, which include pyrogenic (fever-inducing) effects, immunostimulation, and leukocytosis (an increase in white blood cells).[1][2] Consequently, it is utilized in clinical settings to assess adrenal cortex function and bone marrow performance.[1][2] Furthermore, this compound is recognized as an inhibitory neurosteroid that positively modulates the GABA-A receptor, thereby exhibiting anticonvulsant properties.[1][5][6]

This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary metabolic pathway.

Core Chemical and Physical Properties

The essential chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

PropertyValueReference(s)
IUPAC Name (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one[1][7]
Synonyms 5β-Androsterone, 3α-hydroxy-5β-androstan-17-one, Athis compound, 5-Isoandrosterone[1][2][7]
CAS Number 53-42-9[1][5][7]
Chemical Formula C₁₉H₃₀O₂[4][6][7]
Molecular Weight 290.44 g/mol [5][6][7]
Appearance White to off-white solid[6]
Melting Point 152 - 154 °C[7][8]
Boiling Point 413.1 ± 45.0 °C at 760 mmHg[5]
Solubility Chloroform: 10 mg/mLDMSO: 50 mg/mL (with ultrasonic and warming to 60°C)[4][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of steroidal compounds like this compound.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of a compound's purity. For a crystalline solid such as this compound, a sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.[10][11]

Methodology:

  • Sample Preparation: A small quantity of dry, powdered this compound is loaded into a capillary tube, which is sealed at one end. The tube is tapped gently to compact the sample at the bottom.[12][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).[10][11] The apparatus is equipped with a calibrated thermometer or a digital temperature probe.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.[10][14]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is documented as the melting point.[10][12] For high accuracy, the procedure should be repeated to ensure consistency.[10]

Solubility Determination by the Shake-Flask Method

Understanding the solubility of this compound in various solvents is crucial for its handling, formulation, and in vitro testing. The shake-flask method is a conventional technique for determining equilibrium solubility.[15]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., chloroform, DMSO) in a sealed container, such as a glass vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[15] A thermostatically controlled shaker or incubator is used for this purpose.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the accurate quantification of steroids.[16]

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity at the specified temperature.

Metabolic Pathway and Biological Interactions

This compound is a downstream metabolite in the catabolic pathway of testosterone. This conversion primarily occurs in the liver and involves a series of enzymatic reactions.[2] The pathway highlights the transformation of a potent androgen into an inactive metabolite.

Metabolic Pathway of Testosterone to this compound

The diagram below illustrates the key steps in the metabolic conversion of testosterone to this compound. This process involves the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase.

This compound Metabolic Pathway Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione Etiocholanolone_precursor 5β-Androstanedione Androstenedione->Etiocholanolone_precursor 5β-reductase This compound This compound Etiocholanolone_precursor->this compound

Caption: Metabolic conversion of testosterone to this compound.

Interaction with GABA-A Receptors

This compound acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][17][18] By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the receptor's response to GABA. This potentiation of GABA-induced chloride ion influx leads to hyperpolarization of the neuron, resulting in a calming or inhibitory effect on the nervous system, which underlies its anticonvulsant properties.[17][18][19]

Activation of the Pyrin Inflammasome

Recent studies have revealed that this compound can directly activate the pyrin inflammasome, an immune complex involved in detecting pathogen activity and initiating inflammation.[1][5][7] This activation occurs through a non-canonical, RhoA-independent mechanism and is dependent on the B30.2 domain of the pyrin protein.[5][7] This interaction provides a molecular explanation for the "steroid fever" phenomenon observed upon administration of this compound and links endogenous steroid metabolites to autoinflammatory conditions.[1][5][6]

The following diagram illustrates the logical flow of pyrin inflammasome activation by this compound.

Pyrin Inflammasome Activation Etio This compound Pyrin Pyrin Protein (B30.2 Domain) Etio->Pyrin Binds to Inflammasome Pyrin Inflammasome Assembly Pyrin->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b Fever Inflammation / Fever IL1b->Fever

Caption: Pyrin inflammasome activation pathway by this compound.

References

An In-Depth Technical Guide to Etiocholanolone: Structure, Stereoisomerism, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, an endogenous steroid metabolite of testosterone, has garnered significant scientific interest due to its diverse biological activities, ranging from pyrogenic and immunostimulatory effects to its role as a neurosteroid. This technical guide provides a comprehensive overview of the core aspects of this compound, focusing on its chemical structure, stereoisomerism, and its interactions with key biological pathways. Detailed experimental protocols for the analysis of this compound are provided, alongside a review of its metabolic and signaling pathways, to support further research and drug development efforts in related fields.

Chemical Structure and Stereoisomerism

This compound, systematically named (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one, is a C19 steroid belonging to the androstane (B1237026) family.[1][2] Its chemical formula is C₁₉H₃₀O₂ with a molecular weight of 290.44 g/mol .[2]

The core structure of this compound is the gonane (B1236691) steroid nucleus, a tetracyclic hydrocarbon consisting of three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D) fused together. Specifically, it is a derivative of 5β-androstane, also known as etiocholane.[1][3] The stereochemistry at the C5 position, where the A and B rings are fused, is of particular importance. In this compound, the hydrogen atom at C5 is in the beta (β) configuration, resulting in a cis-fusion of the A/B rings. This gives the molecule a bent shape.

Key structural features of this compound include:

  • A hydroxyl group (-OH) at the C3 position in the alpha (α) configuration.

  • A ketone group (=O) at the C17 position.

  • Methyl groups (-CH₃) at the C10 and C13 positions.

Stereoisomers of this compound

The stereochemistry of this compound gives rise to several important isomers, each with distinct biological properties. The primary stereoisomers of interest are:

  • Androsterone (5α-androsterone): This is the 5α-epimer of this compound, where the A/B rings are trans-fused. This seemingly small change results in a flatter, more planar molecule compared to the bent structure of this compound.

  • Epithis compound (3β-hydroxy-5β-androstan-17-one): This is the 3β-epimer of this compound, where the hydroxyl group at the C3 position is in the beta (β) configuration.[4][5]

  • Epiandrosterone (3β-hydroxy-5α-androstan-17-one): This isomer has both a 5α configuration and a 3β-hydroxyl group.

The subtle differences in the three-dimensional arrangement of atoms in these stereoisomers have a profound impact on their biological activity and receptor binding affinity.

Quantitative Data

The following table summarizes key quantitative data for this compound and its relevant stereoisomers.

PropertyThis compoundAndrosteroneEpithis compound
IUPAC Name (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one(3R,5S,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Synonyms 5β-Androsterone, 3α-Hydroxy-5β-androstan-17-one5α-Androsterone, 3α-Hydroxy-5α-androstan-17-one3β-Hydroxy-5β-androstan-17-one, 5β-Epiandrosterone
CAS Number 53-42-953-41-8571-31-3
Molecular Formula C₁₉H₃₀O₂C₁₉H₃₀O₂C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol 290.44 g/mol 290.44 g/mol
Melting Point 152-154 °C[2]185-187 °C154-155 °C[5]
PubChem CID 58805879247732

Biological Significance and Signaling Pathways

This compound is not merely an inert metabolic byproduct; it exhibits a range of biological activities, influencing the immune system and the central nervous system.

Immunomodulation and Pyrogenic Effects: The Pyrin Inflammasome

One of the most well-documented effects of this compound is its ability to induce fever, a phenomenon known as "this compound fever".[6][7] This pyrogenic activity is mediated through the activation of the pyrin inflammasome, a key component of the innate immune system.[1][8]

The activation of the pyrin inflammasome by this compound follows a non-canonical, two-step mechanism:[1][4][8][9]

  • Step 1: Priming. This initial step involves the dephosphorylation of pyrin, leading to the dissociation of the inhibitory 14-3-3 proteins.

  • Step 2: Activation. this compound directly interacts with the B30.2/SPRY domain of pyrin, triggering the oligomerization of the inflammasome complex.[3][9] This leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1β and IL-18. The release of these cytokines mediates the febrile response.

Mutations in the MEFV gene, which encodes pyrin, are associated with autoinflammatory diseases such as Familial Mediterranean Fever (FMF).[8] Individuals with these mutations exhibit heightened sensitivity to pyrin inflammasome activators like this compound.

Pyrin_Inflammasome_Activation cluster_inhibition Inactive State cluster_activation Activation Pathway Pyrin_p Phosphorylated Pyrin fourteen_three_three 14-3-3 Proteins Pyrin_p->fourteen_three_three Binding Pyrin_dephospho Dephosphorylated Pyrin Pyrin_p->Pyrin_dephospho Dephosphorylation (Step 1: Priming) This compound This compound This compound->Pyrin_dephospho Interacts with B30.2/SPRY domain Pyrin_active Active Pyrin (Oligomerized) Pyrin_dephospho->Pyrin_active Oligomerization ASC ASC Pyrin_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Fever Fever IL1b->Fever GABAA_Receptor_Modulation cluster_receptor GABAA Receptor GABAA GABAA Receptor (α1β2γ2L) Chloride Cl⁻ Influx GABAA->Chloride Channel Opening GABA GABA GABA->GABAA Binds This compound This compound This compound->GABAA Binds to distinct site (Positive Allosteric Modulation) ent_this compound ent-Etiocholanolone ent_this compound->GABAA Binds to another distinct site (More Potent Modulation) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Synthesis_Workflow Androstenedione Androstenedione Etiocholanedione Etiocholanedione (5β-Androstane-3,17-dione) Androstenedione->Etiocholanedione Catalytic Hydrogenation (e.g., Pd/C, H₂) Etiocholanolone_crude Crude this compound Etiocholanedione->Etiocholanolone_crude Stereoselective Reduction (e.g., LiAl(OtBu)₃H) Etiocholanolone_pure Pure this compound Etiocholanolone_crude->Etiocholanolone_pure Purification (Chromatography, Recrystallization)

References

Methodological & Application

Application Note: Quantitative Measurement of Urinary Etiocholanolone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etiocholanolone is a significant metabolite of testosterone (B1683101) and androstenedione, and its measurement in urine provides valuable insights into androgen metabolism. This application note details a robust and sensitive method for the quantitative analysis of urinary this compound using gas chromatography-mass spectrometry (GC-MS). Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for comprehensive steroid profiling due to its high chromatographic resolution, which is essential for separating steroid isomers.[1][2] The protocol involves enzymatic hydrolysis of conjugated steroids, solid-phase extraction (SPE) for sample clean-up, and derivatization to enhance volatility and ionization efficiency prior to GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of urinary this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample (2 mL) is_add Add Internal Standard urine->is_add hydrolysis Enzymatic Hydrolysis (β-glucuronidase) is_add->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Silylation (e.g., MSTFA) spe->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for urinary this compound analysis by GC-MS.

Detailed Protocols

1. Materials and Reagents

2. Sample Preparation

  • Sample Collection and Storage: Collect 24-hour or spot urine samples. Centrifuge to remove particulate matter and store at -20°C or below until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature. To 2 mL of urine, add a known amount of the internal standard solution.

  • Enzymatic Hydrolysis:

    • Add 0.6 mL of phosphate buffer (pH 6.5) to the urine sample.[3]

    • Add a sufficient amount of β-glucuronidase enzyme solution.

    • Incubate the mixture at 45°C for 30 minutes to deconjugate the steroids.[3] Some protocols may recommend incubation for 1 hour at 50°C[4] or 3 hours at 55°C.[1]

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by washing with 1 mL of acetonitrile followed by 1 mL of water.[3]

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the steroids with a suitable organic solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

3. Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of steroids for GC analysis. Silylation is a common technique.[5]

  • Silylation:

    • To the dried extract, add 100 µL of a derivatization reagent mixture (e.g., MSTFA/NH4I/DTT).

    • Vortex the mixture and heat at 60-80°C for 20-30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

An alternative derivatization method is acetylation, which is standard for GC/C/IRMS and produces stable derivatives with good chromatographic properties.[6]

4. GC-MS Analysis

The following table summarizes typical GC-MS parameters for the analysis of derivatized this compound.

ParameterTypical Value
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier GasHelium at a constant flow rate of 1 mL/min[4]
Injection ModeSplitless
Injector Temperature250 - 280°C[4]
Oven Temperature ProgramInitial temp 100°C for 1.5 min, ramp to 190°C at 25°C/min, then to 280°C at 3°C/min and hold for 5 min, finally to 325°C at 25°C/min and hold for 3 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (for TMS-derivatized this compound)Quantifier and qualifier ions should be selected based on the mass spectrum of the derivatized standard. For example, the molecular ion m/z for TMS-etiocholanolone is around 377.4.[5]
Transfer Line Temp280 - 300°C
Ion Source Temp230 - 250°C

5. Quantification

Create a calibration curve by preparing standards of this compound at different concentrations, adding a constant amount of internal standard to each, and subjecting them to the same extraction and derivatization procedure as the urine samples. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the urine samples can then be determined from this calibration curve.

Method Performance

The following table summarizes typical performance characteristics for the GC-MS analysis of urinary steroids.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 1.0 - 2.5 ng/mL[3][7]
Limit of Quantification (LOQ) 2.5 - 5.0 ng/mL[3][7]
Precision (RSD%) < 15%
Accuracy/Recovery 85 - 115%

Signaling Pathway

The measurement of this compound is part of a broader analysis of steroid hormone biosynthesis and metabolism, often referred to as steroidomics. The following diagram illustrates the simplified pathway leading to the formation of this compound.

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA Androstenedione Androstenedione Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound This compound Androstenedione->this compound Androsterone Androsterone Androstenedione->Androsterone Testosterone->this compound Testosterone->Androsterone

Caption: Simplified steroidogenesis pathway showing the formation of this compound.

This application note provides a detailed protocol for the quantitative measurement of urinary this compound by GC-MS. The method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications, including the study of endocrine disorders and drug development. The provided workflow and protocols can be adapted and validated for specific laboratory requirements.

References

Application Note: Quantification of Etiocholanolone in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of etiocholanolone in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for clinical research and drug development applications requiring accurate and precise measurement of this key androgen metabolite. The method has been validated for linearity, precision, and accuracy.

Introduction

This compound is a metabolite of the adrenal and gonadal steroid hormones. Its quantification in serum is of interest in various clinical research areas. While immunoassays have traditionally been used, LC-MS/MS offers superior specificity and sensitivity, particularly for steroid hormone analysis where cross-reactivity with structurally similar compounds is a concern.[1][2] This method provides a reliable tool for researchers and scientists in the field of endocrinology and drug development. A significant challenge in this compound analysis is its chromatographic separation from its isomer, androsterone (B159326), which requires an optimized chromatographic method.[3]

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the cleanup of serum samples.[1][4]

Materials:

  • Human serum samples

  • This compound-d5 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed Phase)[5]

  • 96-well collection plates

Protocol:

  • To 200 µL of serum sample, add the internal standard (this compound-d5) to achieve a final concentration of 10 ng/mL.

  • Pre-treat the sample by adding 200 µL of an aqueous solution.

  • Vortex the mixture for 10 seconds.

  • Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Load the entire pre-treated sample onto the SPE plate.

  • Wash the wells with 1 mL of 30% methanol in water.[4]

  • Elute the analytes with 2 x 500 µL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).[6]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.[3]

  • Column: C18, 100 x 2.1 mm, 2.6 µm particle size[3]

  • Mobile Phase A: 0.2 mM Ammonium Fluoride in Water[3]

  • Mobile Phase B: Methanol[3]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient: A linear gradient is employed to ensure the separation of this compound from its isomers.

Time (min)% Mobile Phase B
0.050
8.095
8.195
8.250
10.050
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Collision Gas: Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound273.2255.215
This compound (Quantifier 2)273.295.125
This compound-d5 (IS)278.2260.215

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human serum.

Method Validation

The method was validated for linearity, sensitivity, precision, and accuracy.[7][8]

Linearity and Sensitivity:

The method showed excellent linearity over the concentration range of 0.5 to 100 ng/mL with a coefficient of determination (R²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL.[3]

ParameterValue
Linearity Range0.5 - 100 ng/mL
> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High). The results are summarized below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low1.5< 10%< 12%95 - 105%
Medium15< 8%< 10%97 - 103%
High75< 7%< 9%98 - 102%

Experimental Workflow and Signaling Pathways

The overall workflow for the quantification of this compound in serum is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) add_is Add Internal Standard (this compound-d5) serum->add_is pretreat Pre-treatment add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe wash Wash spe->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human serum. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Urinary Steroid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of urinary steroids is a critical tool in endocrinology, clinical chemistry, and anti-doping science. Urinary steroid profiling provides a comprehensive view of steroid metabolism, aiding in the diagnosis and monitoring of various endocrine disorders, including congenital adrenal hyperplasia, Cushing's syndrome, and adrenal tumors.[1][2] This document provides detailed application notes and protocols for the preparation of urine samples for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two powerful analytical techniques for steroid profiling.[3]

For decades, GC-MS has been the gold standard for urinary steroid analysis due to its high chromatographic resolution and extensive mass spectral libraries.[3] However, it requires a more complex sample preparation, including a derivatization step to make the steroids volatile.[3] More recently, LC-MS/MS has become a popular alternative, offering simplified sample preparation and faster analysis times, making it suitable for high-throughput applications.[3] The choice between these methods depends on the specific analytical needs, such as the number of target analytes, required sensitivity, and sample throughput.[3]

Experimental Protocols

A typical workflow for urinary steroid profiling involves sample collection, enzymatic hydrolysis of steroid conjugates, extraction and purification of free steroids, and for GC-MS analysis, derivatization, prior to instrumental analysis.

Urine Sample Collection and Storage

Proper sample collection and storage are crucial for accurate and reproducible results.

  • Collection: A 24-hour urine collection is typically required to calculate daily steroid excretion rates.[1][2] For certain applications, such as identifying inborn errors of steroid metabolism, an untimed "spot" urine sample can be informative.[2]

  • Preservatives: Preservatives should generally be avoided.[2]

  • Storage: Samples can be stored at 4°C for short periods or frozen at -20°C or -80°C for long-term storage.[2][4]

Enzymatic Hydrolysis of Steroid Conjugates

In urine, steroids are primarily present as water-soluble glucuronide and sulfate (B86663) conjugates and must be cleaved to release the free steroids before extraction.[5]

  • Enzyme: A crude enzyme preparation from Helix pomatia, containing both β-glucuronidase and arylsulfatase activity, is commonly used.[5][6] Alternatively, β-glucuronidase from E. coli can be used.[5] For some applications, a combination of enzymes from different sources, such as Helix pomatia and Ampullaria, may provide more complete hydrolysis.[7]

  • Protocol:

    • To 1-3 mL of urine, add an appropriate buffer (e.g., 1 mL of 0.1 M acetate (B1210297) buffer, pH 5.0).[5]

    • Add an internal standard solution to correct for analytical variability.

    • Add the β-glucuronidase/arylsulfatase enzyme solution (e.g., 50 µL of Helix pomatia juice).[5]

    • Incubate the mixture at 55-60°C for 1 to 3 hours or overnight at 37°C.[5]

    • After incubation, cool the sample to room temperature.[5]

It is important to note that inhibitors of enzymatic hydrolysis can be present in urine, potentially leading to incomplete cleavage of conjugates.[6] Chromatographic removal of these inhibitors prior to hydrolysis can improve efficiency.[6]

Solid-Phase Extraction (SPE) for Steroid Purification

Solid-phase extraction is a widely used technique to clean up the sample and concentrate the steroids of interest.[5] Reversed-phase SPE cartridges, such as C18 or hydrophilic-lipophilic balanced (HLB) sorbents, are commonly employed.[5][8]

Protocol using C18 SPE Cartridges:

  • Conditioning: Condition the C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.[5]

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).[5]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A subsequent wash with a low percentage of organic solvent (e.g., 3 mL of 40% methanol in water) can help remove less polar interferences.[5]

  • Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes.[5]

  • Elution: Elute the steroids with 3 mL of a suitable organic solvent, such as methanol or a mixture of dichloromethane (B109758) and isopropanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent appropriate for the subsequent analytical technique.

Derivatization for GC-MS Analysis

For GC-MS analysis, the hydroxyl and keto groups of the steroids must be derivatized to increase their volatility and improve their chromatographic properties.[3] A two-step derivatization process is common.[3]

  • Oximation: Protect the keto groups by reacting the dried extract with a solution of methoxyamine hydrochloride in pyridine.[3] Incubate at 60-80°C for 15-60 minutes.

  • Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide and dithiothreitol.[9] Incubate at 60-100°C for 15-60 minutes.

A promising alternative is solid-phase analytical derivatization (SPAD), which combines sample clean-up and derivatization into a single step, offering a shorter derivatization time and high efficiency.[9][10]

Data Presentation

The performance of different sample preparation and analysis methods can be compared based on key quantitative parameters.

ParameterLC-MS/MS Method 1[11]LC-MS/MS Method 2[12]GC-MS/MS (SPAD)[13]
Number of Analytes 39296
Limit of Detection (LOD) 0.03-90 ng/mL-1.0-2.5 ng/mL
Lower Limit of Quantification (LLOQ) -2-20 ng/mL2.5-5 ng/mL
Recovery -76-103%Higher than LLE
Precision (%CV) -4.0-18.6%-
Accuracy (Bias) --14.9% to 14.9%-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for urinary steroid profiling sample preparation.

Urinary Steroid Profiling Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Urine Urine Sample Collection Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Add Buffer & Enzyme SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Load Sample Wash Wash SPE->Wash Elute Elute Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Derivatization Derivatization (for GC-MS) Evaporate->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: General workflow for urinary steroid profiling.

Steroid Biosynthesis Pathway

The following diagram provides a simplified overview of the steroid biosynthesis pathway, highlighting key classes of steroid hormones.

Steroid Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Hydroxypregnenolone->Hydroxyprogesterone DHEA Dehydroepiandrosterone (DHEA) Hydroxypregnenolone->DHEA Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Estrone->Estradiol

Caption: Simplified steroid biosynthesis pathway.

References

Application Notes and Protocols for Enzymatic Hydrolysis of Etiocholanolone Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone glucuronide is a significant metabolite of endogenous and exogenous steroids, and its accurate quantification is crucial in various fields, including clinical diagnostics, sports doping control, and pharmaceutical research. In biological matrices such as urine, this compound is predominantly present in its conjugated form as a glucuronide.[1][2] This conjugated form is more water-soluble, facilitating its excretion. To enable analysis by common analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the glucuronide moiety must first be cleaved through hydrolysis to yield the free this compound.[2][3] Enzymatic hydrolysis using β-glucuronidase is the preferred method over acid hydrolysis as it is milder and less likely to cause degradation of the target analyte.[1][2]

These application notes provide a detailed protocol for the enzymatic hydrolysis of this compound glucuronide, summarizing optimal conditions and providing a workflow for sample preparation and analysis.

Data Presentation

Enzyme Selection and Optimal Hydrolysis Conditions

The choice of β-glucuronidase and the reaction conditions are critical for achieving complete and efficient hydrolysis. Different enzyme sources exhibit varying activities and optimal parameters.

Enzyme SourceRecommended pHOptimal Temperature (°C)Incubation TimeNotes
Escherichia coli (E. coli)6.0 - 6.937 - 5515 min - 22 hHighly specific for β-glucuronides.[1][2] Shorter incubation times (15-60 minutes) are often sufficient.[1][2]
Helix pomatia5.240 - 552 - 24 hAlso contains sulfatase activity. Longer incubation times are generally required.[2][4]
Abalone Entrails5.24220 hFound to be efficient for the hydrolysis of various steroid conjugates, including this compound.[5][6]
Bovine Liver6.0 - 6.53724 hEffective for steroid glucuronides, with activity enhanced by the presence of Na2SO4.[7]
Buffer Systems for Enzymatic Hydrolysis

The choice of buffer is crucial for maintaining the optimal pH for enzymatic activity.

BufferMolaritypH RangeComments
Acetate Buffer0.2 M - 2 M5.2 - 6.4Commonly used for enzymes with acidic pH optima like that from Helix pomatia.[2][8]
Phosphate (B84403) Buffer0.1 M - 0.8 M6.4 - 7.0Suitable for enzymes with a neutral pH optimum, such as β-glucuronidase from E. coli.[2][8] Phosphate ions may inhibit arylsulfatase activity.[8]
Citrate Buffer0.1 M5.7 - 6.5Has been shown to yield good results for steroid hydrolysis.[8]
Imidazole Buffer0.2 M6.2 - 6.7Tested for steroid hydrolysis, but may not be as effective as other buffers for complete hydrolysis of this compound.[8]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound Glucuronide in Urine using β-Glucuronidase from E. coli

This protocol is optimized for the rapid and specific hydrolysis of this compound glucuronide in a urine matrix.

Materials:

  • Urine sample

  • β-glucuronidase from E. coli (e.g., Type VII-A from Sigma-Aldrich)[9]

  • Phosphate buffer (0.2 M, pH 6.8)

  • Internal standard (e.g., deuterated this compound)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation: To 1-3 mL of urine in a glass tube, add an appropriate amount of internal standard.[8]

  • Buffer Addition: Add 1 mL of 0.2 M phosphate buffer (pH 6.8).

  • Enzyme Addition: Add a sufficient amount of β-glucuronidase from E. coli. The exact amount should be determined empirically but is typically in the range of 25-50 µL for commercially available solutions.[2]

  • Incubation: Vortex the mixture gently and incubate in a water bath at 50-55°C for 1 hour.[2][8]

  • pH Adjustment: After incubation, adjust the pH of the sample to >9 by adding a suitable buffer (e.g., carbonate buffer, pH 10.4) to facilitate the extraction of the deconjugated steroid.[8]

  • Extraction: Add 5 mL of diethyl ether or ethyl acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-60°C.[8]

  • Reconstitution/Derivatization: The dried residue can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.[3][8] For GC-MS, a common derivatization agent is MSTFA/NH4I/DTT.[8]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Preparation urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is add_buffer Add Buffer (pH 6.8) add_is->add_buffer add_enzyme Add β-Glucuronidase (E. coli) add_buffer->add_enzyme incubate Incubate (55°C, 1h) add_enzyme->incubate adjust_ph Adjust pH > 9 incubate->adjust_ph add_solvent Add Organic Solvent adjust_ph->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect_organic Collect Organic Layer vortex->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute / Derivatize evaporate->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the enzymatic hydrolysis of this compound glucuronide.

steroid_metabolism_pathway Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione This compound This compound Androstenedione->this compound 5β-reductase Etiocholanolone_Glucuronide This compound Glucuronide This compound->Etiocholanolone_Glucuronide UGT Enzyme (Glucuronidation) Hydrolysis β-Glucuronidase Hydrolysis Etiocholanolone_Glucuronide->this compound Analytical Step Excretion Urinary Excretion Etiocholanolone_Glucuronide->Excretion Hydrolysis->Etiocholanolone_Glucuronide

Caption: Simplified metabolic pathway of this compound formation and analysis.

References

Application Notes and Protocols for Etiocholanolone Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of etiocholanolone for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following sections outline various derivatization techniques, present quantitative data for comparison, and provide step-by-step experimental procedures.

Introduction

This compound is a significant steroid metabolite, and its accurate quantification is crucial in various fields, including clinical diagnostics and anti-doping control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids; however, due to their low volatility and thermal lability, derivatization is a necessary sample preparation step. This process replaces active hydrogen atoms with less polar and more volatile groups, improving chromatographic separation and detection sensitivity. The most common derivatization methods for this compound involve silylation and a two-step methoximation-silylation approach.

Derivatization Techniques for this compound

The primary goal of derivatization in the GC-MS analysis of this compound is to increase its volatility and thermal stability. This is typically achieved by targeting the hydroxyl and keto functional groups.

1. Silylation: This is a widely used technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Common silylating agents include:

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A strong and volatile silylating agent.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent.

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with MSTFA or BSTFA to enhance the derivatization of hindered hydroxyl groups.

2. Methoximation followed by Silylation: This two-step process is employed to protect the ketone group of this compound.

  • Methoximation: The keto group is first converted to a methoxime derivative using methoxyamine hydrochloride. This step prevents the formation of multiple derivatives from enolization of the keto group during the subsequent silylation step.[1][2][3]

  • Silylation: Following methoximation, the hydroxyl group is silylated using reagents like MSTFA or BSTFA.

Quantitative Data Summary

The following table summarizes quantitative data from various studies for the GC-MS analysis of steroids, including this compound. This data can help in selecting an appropriate derivatization method based on the required sensitivity.

Derivatization MethodAnalyte(s)MatrixLOD (ng/mL)LOQ (ng/mL)Reference
Methoximation + Silylation (MSTFA) Steroid Panel (including this compound)Plasma0.01 - 1.0-[4]
Silylation (MSTFA/NH4I/ethanethiol) Anabolic-Androgenic Steroids---[5]
Silylation (MSTFA) Hormones and UV Filters-0.1 - 1.3 µg L-10.3 - 4.2 µg L-1[6]
Methoximation + Silylation (BSA+TMCS+TMSI) 32 Urinary Steroid MetabolitesUrine--[7]
Acetylation (Acetic Anhydride/Pyridine) Androsterone (B159326) and this compoundUrine--[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; -: Data not specified

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation

This protocol is a comprehensive method suitable for the analysis of a broad range of steroids, including this compound, in biological matrices.

1. Sample Preparation (from Urine): a. To 1 mL of urine, add an internal standard. b. Perform enzymatic hydrolysis to deconjugate this compound from its glucuronide and sulfate (B86663) forms. This typically involves incubation with β-glucuronidase/arylsulfatase at a specified temperature and pH. c. Extract the deconjugated steroids using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction (LLE) with a suitable organic solvent. d. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Methoximation: a. To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). b. Cap the vial tightly and incubate at 60°C for 60 minutes.[1] c. Cool the vial to room temperature.

3. Silylation: a. To the methoximated sample, add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). b. Cap the vial tightly and incubate at 60°C for 30 minutes. c. Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Parameters:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is typically used.
  • Injector Temperature: 280°C
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp to 250°C at 10°C/minute.
  • Ramp to 320°C at 5°C/minute, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Protocol 2: Direct Silylation

This is a faster, single-step derivatization method suitable for high-throughput analysis.

1. Sample Preparation: a. Follow the same sample preparation steps (hydrolysis and extraction) as in Protocol 1.

2. Silylation: a. To the dried extract, add 100 µL of a mixture of MSTFA and a catalyst (e.g., 1% TMCS or ammonium (B1175870) iodide/ethanethiol).[5] b. Cap the vial tightly and heat at 70°C for 60 minutes. c. Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters: a. Use the same GC-MS parameters as described in Protocol 1.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine/Plasma Sample Hydrolysis Enzymatic Hydrolysis (Deconjugation) Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Methoximation Methoximation (Methoxyamine HCl) Evaporation->Methoximation Silylation Silylation (MSTFA/BSTFA + Catalyst) Evaporation->Silylation Direct Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound GC-MS analysis.

derivatization_pathways cluster_two_step Two-Step Derivatization cluster_one_step One-Step (Direct) Silylation This compound This compound (Keto and Hydroxyl Groups) Methoxime_Derivative Methoxime Derivative This compound->Methoxime_Derivative Methoximation (Methoxyamine HCl) TMS_Derivative_1 TMS Derivative (Volatile & Stable) This compound->TMS_Derivative_1 Silylation (MSTFA/BSTFA + Catalyst) TMS_Derivative_2 Methoxime-TMS Derivative (Volatile & Stable) Methoxime_Derivative->TMS_Derivative_2 Silylation (MSTFA/BSTFA) GCMS GC-MS Analysis TMS_Derivative_2->GCMS TMS_Derivative_1->GCMS

Caption: Derivatization pathways for this compound.

References

Developing a Competitive ELISA for the Detection of Etiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone is a significant metabolite of the androgen testosterone (B1683101) and is considered an important biomarker in various physiological and pathological states.[1][2] As a 17-ketosteroid, its levels in biological fluids such as urine and serum can provide insights into adrenal cortex function, androgen metabolism, and have been associated with conditions like polycystic ovary syndrome and certain cancers.[1] Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive, high-throughput, and cost-effective method for the quantification of this compound, making it a valuable tool in clinical diagnostics and drug development.[3]

These application notes provide a detailed framework for the development and validation of a competitive ELISA for the detection of this compound. The protocols outlined below cover the essential steps from immunogen synthesis to assay validation.

Principle of the Competitive ELISA for this compound

The detection of small molecules like this compound, which are not immunogenic on their own, is typically achieved through a competitive ELISA format.[4][5] In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-etiocholanolone antibody binding sites, which are immobilized on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where a stronger signal indicates a lower concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

Etiocholanolone_Metabolism Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Androstenedione->Testosterone 17β-HSD Androsterone Androsterone Androstenedione->Androsterone 5α-reductase, 3α-HSD This compound This compound Androstenedione->this compound 5β-reductase, 3α-HSD Etiocholanolone_Glucuronide This compound Glucuronide This compound->Etiocholanolone_Glucuronide UGT

Caption: Simplified metabolic pathway of testosterone leading to this compound.

ELISA_Development_Workflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Assay Development & Optimization cluster_3 Phase 4: Assay Validation A1 Synthesis of This compound-3-hemisuccinate A2 Conjugation to Carrier Protein (e.g., BSA for immunogen) A1->A2 A3 Conjugation to Enzyme (e.g., HRP for tracer) A1->A3 B1 Immunization with This compound-BSA A2->B1 C1 Checkerboard Titration of Antibody and HRP-conjugate A3->C1 B2 Antibody Titer Determination B1->B2 B3 Antibody Purification B2->B3 B3->C1 C2 Optimization of Incubation Times and Temperatures C1->C2 C3 Standard Curve Generation C2->C3 D1 Determination of Sensitivity (LOD, LOQ) C3->D1 D2 Assessment of Specificity (Cross-reactivity) D1->D2 D3 Evaluation of Precision (Intra- & Inter-assay CV) D2->D3 D4 Accuracy and Recovery D3->D4

Caption: Workflow for the development of an this compound ELISA.

Competitive_ELISA_Principle cluster_0 Low this compound in Sample cluster_1 High this compound in Sample Ab1 Antibody Etio_HRP1 Etio-HRP Ab1->Etio_HRP1 Binds Signal1 High Signal Etio_HRP1->Signal1 Generates Etio1 Etio Well1 Microplate Well Well1->Ab1 Coated Ab2 Antibody Etio2 Etio Ab2->Etio2 Binds Etio_HRP2 Etio-HRP Signal2 Low Signal Etio_HRP2->Signal2 Less Binding Well2 Microplate Well Well2->Ab2 Coated

Caption: Principle of competitive ELISA for this compound detection.

Experimental Protocols

Protocol 1: Synthesis of this compound-3-O-carboxymethyloxime (Etio-3-CMO)

This protocol describes the derivatization of this compound at the 3-position to introduce a carboxylic acid group for conjugation to a carrier protein.

Materials:

  • This compound

  • Carboxymethoxylamine hemihydrochloride

  • Pyridine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolve this compound and a molar excess of carboxymethoxylamine hemihydrochloride in pyridine.

  • Reflux the mixture for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and acidify with HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude Etio-3-CMO.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Conjugation of Etio-3-CMO to Bovine Serum Albumin (BSA)

This protocol details the coupling of the derivatized this compound to BSA via the mixed anhydride (B1165640) method to create the immunogen.

Materials:

  • Etio-3-CMO

  • Bovine Serum Albumin (BSA)

  • N,N-Dimethylformamide (DMF)

  • Tri-n-butylamine

  • Isobutyl chloroformate

  • Dioxane

  • Sodium bicarbonate solution

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Dissolve Etio-3-CMO in a mixture of DMF and dioxane.

  • Add tri-n-butylamine and cool the solution to 4°C.

  • Slowly add isobutyl chloroformate while stirring and continue the reaction for 30 minutes at 4°C.

  • In a separate vessel, dissolve BSA in a cold sodium bicarbonate solution.

  • Slowly add the mixed anhydride solution of Etio-3-CMO to the BSA solution with gentle stirring.

  • Continue the reaction overnight at 4°C.

  • Dialyze the conjugate extensively against PBS at 4°C for 48 hours with multiple buffer changes to remove unconjugated hapten and reaction byproducts.

  • Determine the protein concentration and the hapten-to-protein molar ratio of the conjugate.

Protocol 3: Production of Polyclonal Anti-Etiocholanolone Antibodies

This protocol provides a general guideline for the production of polyclonal antibodies in rabbits. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.[6]

Materials:

  • This compound-BSA conjugate (immunogen)

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • Saline

  • Rabbits (e.g., New Zealand White)

  • Syringes and needles

Procedure:

  • For the primary immunization, emulsify the this compound-BSA conjugate in saline with an equal volume of FCA.

  • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.

  • For booster immunizations (typically every 4 weeks), emulsify the immunogen with an equal volume of FIA.

  • Administer the booster injections subcutaneously.

  • Collect blood samples from the ear vein 10-14 days after each booster injection to monitor the antibody titer by ELISA.

  • Once a high antibody titer is achieved, perform a final bleed and separate the serum.

  • Purify the IgG fraction from the antiserum using protein A/G affinity chromatography.

Protocol 4: Competitive ELISA for this compound

This protocol describes a typical competitive ELISA procedure for the quantification of this compound in biological samples.

Materials:

  • Anti-etiocholanolone antibody (purified)

  • This compound-HRP conjugate (tracer)

  • This compound standard

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the anti-etiocholanolone antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standard or sample to the appropriate wells. Then, add 50 µL of diluted this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 1: Representative this compound ELISA Standard Curve
This compound (ng/mL)Absorbance (450 nm)% B/B₀
01.850100
0.11.57385
0.51.11060
1.00.83345
5.00.37020
10.00.22212
50.00.0935

B/B₀ is the ratio of the absorbance of a standard or sample to the absorbance of the zero standard.

Table 2: Cross-Reactivity of the Anti-Etiocholanolone Antibody
Steroid% Cross-Reactivity
This compound100
Androsterone< 5
Testosterone< 1
Dihydrotestosterone (DHT)< 1
Dehydroepiandrosterone (DHEA)< 0.5
Progesterone< 0.1
Cortisol< 0.1
Estradiol< 0.1

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100

Table 3: Assay Performance Characteristics
ParameterResult
Sensitivity
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision
Intra-assay CV (%)< 10%
Inter-assay CV (%)< 15%
Accuracy
Recovery (%)90-110%

Conclusion

The development of a robust and reliable ELISA for this compound is a multi-step process that requires careful optimization and validation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to establish an in-house competitive ELISA for the quantification of this important steroid metabolite. This assay can be a valuable tool in endocrinology research, clinical diagnostics, and the development of new therapeutic agents.

References

Etiocholanolone as a Biomarker in Congenital Adrenal Hyperplasia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal steroidogenesis pathway, leading to impaired cortisol production. The most common form, 21-hydroxylase deficiency, accounts for over 90% of cases and results in the accumulation of cortisol precursors, which are shunted into the androgen synthesis pathway.[1][2] This leads to an overproduction of androgens, causing virilization in females and other clinical manifestations. Etiocholanolone, a major urinary metabolite of androstenedione (B190577), serves as a crucial biomarker for assessing adrenal androgen excess. Monitoring urinary this compound levels provides a non-invasive method to aid in the diagnosis, management, and therapeutic monitoring of CAH.

This document provides detailed application notes on the utility of this compound as a biomarker in CAH and protocols for its measurement.

Data Presentation

The following tables summarize quantitative data on urinary this compound levels in healthy individuals and patients with CAH, its correlation with other key biomarkers, and its response to treatment.

Table 1: Urinary this compound Reference Ranges in Healthy Individuals

Age GroupSexUrinary this compound (µ g/24h )
3-5 yearsMale & Female< 50
6-8 yearsMale & Female< 150
9-12 yearsMale & Female< 500
13-17 yearsMale< 2500
13-17 yearsFemale< 1500
AdultsMale500 - 3000
AdultsFemale300 - 2000

Data compiled from various sources on urinary steroid profiling in healthy populations.

Table 2: Urinary this compound Levels in Different Forms of Congenital Adrenal Hyperplasia (Untreated)

CAH TypeTypical Urinary this compound Levels (µ g/24h )Fold Increase vs. Healthy (Approx.)
Classic Salt-Wasting> 5000> 10-fold
Classic Simple Virilizing> 4000> 8-fold
Non-Classic (Late Onset)1000 - 40002 to 8-fold

Values are indicative and can vary significantly between individuals. Diagnosis should be based on a comprehensive steroid profile and clinical evaluation.[1][2][3][4]

Table 3: Correlation of Urinary this compound with Other Serum Biomarkers in CAH

Biomarker PairCorrelation Coefficient (r)Significance
Urinary this compound vs. Serum 17-Hydroxyprogesterone (17-OHP)0.6 - 0.8Strong Positive Correlation
Urinary this compound vs. Serum Androstenedione0.7 - 0.9Strong Positive Correlation

A strong positive correlation indicates that as serum 17-OHP and androstenedione levels increase, so do urinary this compound levels, reflecting the underlying pathophysiology of CAH.[5]

Table 4: Urinary this compound Levels in Response to Glucocorticoid Therapy in CAH

Treatment StatusGlucocorticoid DosageExpected Urinary this compound Levels
Untreated-Significantly Elevated
Inadequate ControlSuboptimalPersistently Elevated
Good ControlOptimizedWithin or near the upper limit of the reference range
OvertreatmentExcessiveSuppressed below the lower limit of the reference range

The goal of glucocorticoid therapy is to suppress adrenal androgen production, leading to a normalization of urinary this compound levels. Regular monitoring is essential to avoid both undertreatment (risk of virilization and adrenal crisis) and overtreatment (risk of Cushingoid side effects).[6][7]

Signaling Pathways and Experimental Workflows

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

The following diagram illustrates the adrenal steroidogenesis pathway and highlights the enzymatic block in 21-hydroxylase deficiency, leading to the accumulation of precursors and their subsequent conversion to androgens, including the precursor to this compound.

G cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone 3β-HSD oh17_pregnenolone 17-OH-Pregnenolone pregnenolone->oh17_pregnenolone 17α-hydroxylase oh17_progesterone 17-OH-Progesterone progesterone->oh17_progesterone 17α-hydroxylase deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone 21-hydroxylase dhea DHEA oh17_pregnenolone->dhea 17,20-lyase androstenedione Androstenedione oh17_progesterone->androstenedione 17,20-lyase deoxycortisol 11-Deoxycortisol oh17_progesterone->deoxycortisol 21-hydroxylase (Deficient in CAH) dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone This compound This compound androstenedione->this compound Metabolism corticosterone Corticosterone deoxycorticosterone->corticosterone 11β-hydroxylase aldosterone Aldosterone corticosterone->aldosterone Aldosterone synthase cortisol Cortisol deoxycortisol->cortisol 11β-hydroxylase

Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.

Experimental Workflow for Urinary this compound Measurement

The following diagram outlines the typical workflow for the analysis of urinary this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep cluster_analysis cluster_data sample Urine Sample Collection (24-hour or spot) preparation Sample Preparation sample->preparation hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) preparation->hydrolysis extraction Solid Phase Extraction (SPE) preparation->extraction derivatization Derivatization (optional) preparation->derivatization analysis LC-MS/MS Analysis extraction->analysis chromatography Liquid Chromatography (Separation) analysis->chromatography detection Tandem Mass Spectrometry (Detection & Quantification) analysis->detection data Data Analysis detection->data quantification Quantification against Calibrators & Controls data->quantification report Reporting of Results data->report

Caption: Workflow for urinary this compound analysis by LC-MS/MS.

Experimental Protocols

Measurement of Urinary this compound by LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of this compound in human urine. It is recommended that each laboratory validates the method according to its specific instrumentation and requirements.

1. Sample Collection and Storage

  • Collect a 24-hour urine sample without preservatives.

  • Alternatively, a first-morning spot urine sample can be used, with results normalized to creatinine (B1669602) concentration.

  • Measure and record the total volume of the 24-hour collection.

  • Aliquot and store urine samples at -20°C or lower until analysis.

2. Sample Preparation

  • Internal Standard Spiking: To an appropriate volume of urine (e.g., 1 mL), add an internal standard solution (e.g., deuterated this compound) to correct for analytical variability.

  • Enzymatic Hydrolysis: To deconjugate this compound from its glucuronide and sulfate (B86663) forms, add β-glucuronidase/arylsulfatase from Helix pomatia and an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0). Incubate at an elevated temperature (e.g., 55°C) for a sufficient time (e.g., 2-4 hours or overnight).

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

    • Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 1 mM ammonium (B1175870) formate).

    • Mobile Phase B: Methanol or acetonitrile (B52724) with a modifier (e.g., 0.1% formic acid or 1 mM ammonium formate).

    • Gradient: A gradient elution is employed to separate this compound from other urinary steroids. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the run time.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

      • Example Transitions for this compound: These will need to be determined empirically on the specific mass spectrometer, but could include transitions such as m/z 291.2 -> 273.2 and 291.2 -> 255.2.

    • Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum sensitivity.

4. Data Analysis and Quantification

  • Generate a calibration curve using calibrators of known this compound concentrations prepared in a steroid-free matrix (e.g., charcoal-stripped urine or a synthetic urine matrix).

  • Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

  • For 24-hour urine samples, calculate the total excretion by multiplying the concentration by the total urine volume. For spot urine samples, normalize the concentration to the creatinine concentration.

  • Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.

References

Application Notes and Protocols for Etiocholanolone Testing in Clinical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone, a stereoisomer of androsterone (B159326), is a key metabolite of androstenedione (B190577) and testosterone.[1] Its measurement in biological fluids, primarily urine and serum, is crucial for evaluating adrenal cortex function, bone marrow performance, and androgen metabolism.[2][3] Altered levels of this compound can be indicative of various physiological and pathological states, including endocrine disorders.[4] Accurate and reliable quantification of this compound is therefore essential in clinical research and drug development.

This document provides detailed application notes and protocols for the two primary analytical methods used for this compound testing: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is formed from the metabolism of androstenedione. The pathway involves a series of enzymatic reactions, primarily occurring in the liver.[5] Understanding this pathway is critical for interpreting this compound levels in a broader physiological context.

Etiocholanolone_Metabolism Androstenedione Androstenedione Etiocholanedione Etiocholanedione Androstenedione->Etiocholanedione 3-oxo-5-beta-steroid 4-dehydrogenase This compound This compound Etiocholanedione->this compound aldo-keto reductase family 1 member C4 Etiocholanolone_Glucuronide Etiocholanolone_Glucuronide This compound->Etiocholanolone_Glucuronide UDP-glucuronosyltransferase 1-1

Caption: Metabolic conversion of androstenedione to this compound glucuronide.

Analytical Methodologies: A Comparative Overview

Both GC-MS and LC-MS/MS are powerful techniques for steroid analysis. GC-MS has historically been considered the gold standard due to its high chromatographic resolution, though it requires more extensive sample preparation.[6] LC-MS/MS offers the advantage of simpler sample preparation and higher throughput, making it increasingly popular in clinical settings.[6]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Enzymatic hydrolysis, solid-phase extraction (SPE), and mandatory derivatization.[1][4]Enzymatic hydrolysis and SPE are common; derivatization is optional but can improve sensitivity.[6][7]
Typical Run Time Approximately 90 minutes.[6]Approximately 22 minutes.[6]
Throughput Lower, due to longer run times and complex sample preparation.[6]Higher, making it suitable for large batches of samples.[6]
Selectivity & Sensitivity High selectivity and sensitivity, especially with selected-ion monitoring (SIM).[2]Excellent sensitivity and specificity, particularly with multiple reaction monitoring (MRM).[8]

Experimental Protocols

The following sections provide detailed protocols for the analysis of this compound in urine and serum. The general workflow involves sample preparation followed by instrumental analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (Urine or Serum) Hydrolysis Enzymatic Hydrolysis (for conjugated steroids) Sample_Collection->Hydrolysis Urine samples SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Derivatization Derivatization (GC-MS specific) SPE->Derivatization For GC-MS Reconstitution Reconstitution SPE->Reconstitution For LC-MS/MS Derivatization->Reconstitution Injection Injection into GC-MS or LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: General experimental workflow for this compound analysis.
Protocol 1: this compound Analysis in Urine by GC-MS

This protocol is adapted for the quantification of total this compound, requiring a hydrolysis step to cleave the conjugated forms.

1. Sample Pre-treatment: Enzymatic Hydrolysis

  • To 2 mL of urine, add an internal standard.

  • Add 0.6 mL of phosphate (B84403) buffer (pH 6.5) containing β-glucuronidase from E. coli.[9]

  • Incubate the mixture at 45°C for 30 minutes to deconjugate the steroids.[9]

2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of acetonitrile (B52724), followed by 1 mL of water.[9]

  • Load the hydrolyzed urine sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of a water-acetonitrile mixture (95:5, v/v) to remove interferences.[9]

  • Dry the cartridge thoroughly under a vacuum.

3. Derivatization

  • Elute the analytes from the dried cartridge with an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 60°C.[9]

  • Add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithiothreitol (B142953) (DTT).[9]

  • Heat the mixture at 60°C for 40 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[9]

4. GC-MS Analysis

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or medium-polar column) with a temperature gradient program to separate the steroid derivatives. An example program starts at 150°C, holds for 2 minutes, then ramps to 315°C at 7°C/min and holds for 25 minutes.[9]

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected-ion monitoring (SIM) mode for targeted quantification or full-scan mode for comprehensive profiling.[2]

Protocol 2: this compound Glucuronide Analysis in Serum by LC-MS/MS

This protocol allows for the direct quantification of the conjugated form of this compound, bypassing the need for hydrolysis and derivatization.[6]

1. Sample Pre-treatment: Protein Precipitation and SPE

  • To 200 µL of serum, add an internal standard.

  • Add a protein precipitation agent (e.g., acetonitrile) and vortex.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly analyzed or further purified by SPE. For SPE, use a hydrophilic-lipophilic balanced (HLB) cartridge.

2. LC-MS/MS Analysis

  • Injection: Inject the prepared sample into the LC-MS/MS system.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound glucuronide and monitoring for specific product ions after fragmentation.

Quantitative Data Summary

The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for this compound and related steroid analysis based on published data.

Table 1: Performance Characteristics of GC-MS Methods for Steroid Analysis

ParameterValueReference
Limit of Quantification (LOQ) 2.5–5 ng/mL[5]
Recovery Not explicitly stated for this compound, but method is validated.
Intra-assay Precision (CV%) 0.5 - 2.1%[10]
Inter-assay Precision (CV%) 1.7 - 3.4%[10]
Linearity (R²) > 0.99[5]

Table 2: Performance Characteristics of LC-MS/MS Methods for Steroid Analysis

ParameterValueReference
Limit of Quantification (LOQ) 4 ng/mL (for this compound Glucuronide)[6][8]
Recovery 89.6% to 113.8%[11]
Intra-day Precision (CV%) < 15%[11]
Inter-day Precision (CV%) < 15%[6][11]
Linearity (R²) ≥ 0.99[6][11]

Conclusion

Both GC-MS and LC-MS/MS are highly effective for the clinical laboratory testing of this compound. The choice of method will depend on the specific requirements of the study, including the desired throughput, the specific form of this compound to be measured (free or conjugated), and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust and reliable methods for this compound analysis.

References

Establishing Reference Ranges for Urinary Etiocholanolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone is a crucial metabolite of androstenedione (B190577) and testosterone (B1683101), providing valuable insights into androgen metabolism.[1][2] Its concentration in urine is a key biomarker for assessing adrenal cortex function, bone marrow performance, and overall androgen production.[1] Deviations from normal this compound levels can be indicative of various physiological or pathological conditions, including polycystic ovary syndrome (PCOS), hirsutism, and altered 5α-reductase activity.[1][3] Therefore, establishing accurate reference ranges for urinary this compound is paramount for clinical diagnostics, endocrine research, and drug development. These application notes provide a comprehensive overview of the methodologies and protocols for establishing such reference ranges.

Clinical Significance

Urinary this compound levels serve as an important diagnostic marker. Elevated levels may suggest increased production or breakdown of testosterone, potentially influenced by medications like anabolic steroids or testosterone replacement therapy.[2] Conversely, low levels can indicate insufficient androgen production.[1] The ratio of androsterone (B159326) to this compound is also a significant indicator of the balance between 5α- and 5β-reductase pathways, with a lower ratio suggesting increased 5β-reductase activity.[3]

Data Presentation: Reference Ranges for Urinary this compound

The following tables summarize published reference ranges for urinary this compound in healthy adult populations. It is crucial to note that reference ranges can be influenced by factors such as sex, age, and ethnicity, necessitating population-specific ranges.[4][5]

Table 1: Reference Ranges for Urinary this compound in Adult Males (μg/24 hours)

Age (years)2.5th Percentile (μ g/24h )97.5th Percentile (μ g/24h )Study Population
208835047General Adult[6]
307944743General Adult[6]
406734308General Adult[6]
505313770General Adult[6]
603853165General Adult[6]
702492531General Adult[6]

Table 2: Reference Ranges for Urinary this compound in Adult Females (μg/24 hours)

Age (years)2.5th Percentile (μ g/24h )97.5th Percentile (μ g/24h )Study Population
204753523General Adult
304333215General Adult
403782889General Adult
503122521General Adult
602432149General Adult
701771799General Adult

Note: The data in the tables above are adapted from a study that utilized gas chromatography-mass spectrometry (GC-MS) for steroid profiling. It is recommended that each laboratory establish its own reference ranges based on its specific population and analytical methodology.

Experimental Protocols

Accurate quantification of urinary this compound is essential for establishing reliable reference ranges. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical techniques employed for this purpose.[7]

Protocol 1: Quantification of Urinary this compound using GC-MS

This protocol provides a general workflow for the analysis of urinary steroids, including this compound, by GC-MS.

1. Sample Preparation:

  • To 1 mL of urine, add appropriate internal standards.
  • Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to deconjugate the steroid metabolites.[7]
  • Conduct solid-phase extraction (SPE) for sample cleanup.[4][5]

2. Derivatization:

  • Protect the keto-groups using methoxyamine hydrochloride in pyridine.
  • Derivatize the hydroxyl-groups to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent.[4][5][7]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) for targeted analysis.[7]

4. Data Analysis:

  • Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Quantification of Urinary this compound using LC-MS/MS

LC-MS/MS offers a high-throughput alternative to GC-MS, often with simplified sample preparation.[7]

1. Sample Preparation:

  • To 200 µL of urine, add isotopically labeled internal standards.[8]
  • Perform enzymatic hydrolysis to remove sulfate (B86663) and glucuronide conjugates.[8]
  • Extract the unconjugated steroids using a solid-phase extraction (SPE) plate (e.g., C18).[8]

2. LC-MS/MS Analysis:

  • Inject the extracted sample into the LC-MS/MS system.
  • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7] Electrospray ionization (ESI) is commonly used.[7]

3. Data Analysis:

  • Quantify this compound based on the response ratio of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway: this compound Metabolism

The following diagram illustrates the metabolic pathway leading to the formation of this compound from precursor androgens.

Etiocholanolone_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD This compound This compound Androstenedione->this compound 5β-reductase Androsterone Androsterone Androstenedione->Androsterone 5α-reductase Testosterone->Androstenedione 17β-HSD Reference_Range_Workflow Define_Population Define Healthy Reference Population Collect_Samples Collect 24-hour Urine Samples Define_Population->Collect_Samples Quantify_this compound Quantify this compound (GC-MS or LC-MS/MS) Collect_Samples->Quantify_this compound Statistical_Analysis Statistical Analysis (e.g., percentile calculation) Quantify_this compound->Statistical_Analysis Establish_Ranges Establish Reference Ranges (Age and Sex Stratified) Statistical_Analysis->Establish_Ranges Validation Validation with a Separate Cohort Establish_Ranges->Validation

References

Application Note: Solid-Phase Extraction of Etiocholanolone from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction of etiocholanolone, a key metabolite of testosterone, from human plasma using solid-phase extraction (SPE). The protocol employs a reversed-phase C18 SPE cartridge to effectively isolate this compound from complex plasma matrix components, ensuring high recovery and clean extracts suitable for downstream analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of endogenous steroids.

Introduction

This compound is a 17-ketosteroid and an important biomarker in the steroid profile, providing insights into androgen metabolism and various endocrine disorders. Accurate measurement of its concentration in plasma is crucial for both clinical diagnostics and research. Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction (LLE) by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption.[1][2] This protocol has been optimized for the efficient extraction of this compound from plasma, minimizing matrix effects and ensuring reproducible results.

Experimental Workflow Diagram

SPE_Workflow Figure 1. SPE Workflow for this compound Extraction cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction (C18 Cartridge) cluster_PostExtraction Post-Extraction Processing Plasma 1. Plasma Sample (1 mL) Precipitation 2. Protein Precipitation (e.g., with Zinc Sulfate) Plasma->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Load 6. Sample Loading Supernatant->Load Load supernatant onto conditioned cartridge Condition 5. Conditioning (Methanol, then Water) Condition->Load Wash 7. Washing (e.g., Water/Methanol (B129727) mixture) Load->Wash Elute 8. Elution (e.g., Ethyl Acetate (B1210297) or Methanol) Wash->Elute Dry 9. Evaporation to Dryness Elute->Dry Collect eluate Reconstitute 10. Reconstitution Dry->Reconstitute Analysis 11. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Figure 1. SPE Workflow for this compound Extraction.

Materials and Methods

Reagents:

  • HPLC-grade Methanol

  • HPLC-grade Water

  • HPLC-grade Ethyl Acetate

  • Zinc Sulfate (B86663) solution (2% w/v) (optional, for pre-treatment)

  • Nitrogen gas, high purity

  • This compound standard

  • Internal Standard (e.g., d4-Etiocholanolone)

Equipment:

  • C18 SPE cartridges (e.g., 1 mL, 50-100 mg)

  • SPE vacuum manifold

  • Centrifuge

  • Sample concentrator (evaporator) with nitrogen stream

  • Vortex mixer

  • Analytical balance

  • GC-MS or LC-MS/MS system

Detailed Protocol

1. Sample Pre-treatment (Protein Precipitation) 1.1. To 1 mL of human plasma in a centrifuge tube, add an appropriate amount of internal standard. 1.2. Add 1 mL of 2% zinc sulfate solution to the plasma.[3] 1.3. Vortex the mixture for 30 seconds to precipitate proteins. 1.4. Centrifuge at 4000 rpm for 10 minutes. 1.5. Carefully collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE) 2.1. Cartridge Conditioning:

  • Pass 3 mL of methanol through the C18 SPE cartridge.
  • Pass 3 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry.[4] 2.2. Sample Loading:
  • Load the pre-treated plasma supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).[1] 2.3. Washing:
  • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
  • Alternatively, a wash with 1 mL of water followed by 1 mL of hexane (B92381) can be effective for removing lipids.[1]
  • Dry the cartridge under vacuum for 5-10 minutes to remove residual water. 2.4. Elution:
  • Elute this compound from the cartridge by passing 3 mL of ethyl acetate or methanol through the sorbent.[1]
  • Collect the eluate in a clean collection tube.

3. Post-Extraction Processing 3.1. Evaporation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[1] 3.2. Reconstitution:
  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatization agent mixture for GC-MS). 3.3. Analysis:
  • The sample is now ready for injection into the analytical instrument. For GC-MS analysis, a derivatization step (e.g., silylation) is typically required.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for steroid extraction using SPE, which are expected to be similar for this compound.

Table 1: Method Performance Characteristics

ParameterTypical ValueReference
Recovery Rate> 90%[5]
Limit of Quantification (LOQ)< 5 ng/mL[5]
Linearity (R²)≥ 0.99[6]
Inter-day Precision (%CV)< 15%[6][7]

Table 2: Example SPE Reagent Volumes

StepReagentVolume
Conditioning 1Methanol3 mL
Conditioning 2Water3 mL
Sample LoadPre-treated Plasma~2 mL
WashWater/Methanol (95:5)3 mL
ElutionEthyl Acetate3 mL

Downstream Analysis Relationship Diagram

Analysis_Pathway Figure 2. Post-SPE Analytical Pathways cluster_GCMS GC-MS Pathway cluster_LCMS LC-MS/MS Pathway SPE_Eluate Reconstituted SPE Eluate Derivatization Derivatization (e.g., Silylation) SPE_Eluate->Derivatization LC_Separation Liquid Chromatography Separation SPE_Eluate->LC_Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection GC_Separation->MS_Detection_GC MSMS_Detection_LC Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection_LC

Caption: Figure 2. Post-SPE Analytical Pathways.

Conclusion

The described solid-phase extraction protocol provides an effective and efficient method for the isolation of this compound from human plasma. The use of C18 reversed-phase cartridges ensures high recovery and removal of significant matrix interferences, yielding a clean extract suitable for sensitive and accurate quantification by mass spectrometry techniques. This application note serves as a comprehensive guide for laboratories involved in steroid analysis.

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled Etiocholanolone as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of stable isotope-labeled etiocholanolone as an internal standard in quantitative bioanalysis. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by correcting for matrix effects and variations during sample processing.

Introduction to this compound and the Need for an Internal Standard

This compound (5β-androsterone) is a key metabolite of testosterone (B1683101) and androstenedione (B190577).[1][2] Its measurement in biological fluids such as serum and urine is crucial for assessing adrenal cortex function, bone marrow performance, and for studying various endocrine disorders.[3] Accurate quantification of this compound is paramount for both clinical diagnostics and research.

Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from the sample matrix and the experimental procedure. These can include ion suppression or enhancement in the mass spectrometer and losses during sample extraction and preparation. A stable isotope-labeled internal standard, such as deuterium-labeled this compound (e.g., this compound-d3), is chemically identical to the analyte of interest but has a different mass.[4] This allows it to co-elute chromatographically and experience the same matrix effects and processing variations as the endogenous this compound, thus enabling highly accurate and precise quantification.[4][5][6]

Metabolic Pathway of this compound

This compound is formed from the metabolism of androstenedione and testosterone via the 5β-reductase pathway.[1] Understanding this pathway is essential for interpreting the physiological significance of measured this compound levels.

Etiocholanolone_Metabolism Testosterone Testosterone 5b-DHT 5β-Dihydrotestosterone Testosterone->5b-DHT 5β-reductase Androstenedione Androstenedione This compound This compound Androstenedione->this compound 5β-reductase, 17β-hydroxysteroid dehydrogenase 5b-DHT->this compound 3α-hydroxysteroid dehydrogenase Etiocholanolone_Glucuronide This compound Glucuronide (excreted in urine) This compound->Etiocholanolone_Glucuronide UDP-glucuronosyl- transferase

Metabolic pathway of this compound formation.

Application: Quantitative Analysis of this compound in Human Serum by LC-MS/MS

This section details a typical application for the precise measurement of this compound in human serum using a stable isotope dilution LC-MS/MS method.

Principle

A known amount of stable isotope-labeled this compound is added to a serum sample. The sample is then processed to extract the steroids. The extract is analyzed by LC-MS/MS, and the ratio of the peak area of endogenous this compound to the peak area of the stable isotope-labeled internal standard is used to calculate the concentration of this compound in the original sample.

Sample Preparation and Extraction Workflow

Sample_Prep_Workflow Start Serum Sample Add_IS Add Stable Isotope-Labeled This compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Vortex_Centrifuge->SPE Elute Elute Steroids SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

General workflow for serum sample preparation.

Detailed Experimental Protocol: Quantification of Serum this compound Glucuronide

This protocol is adapted from established methods for the analysis of steroid glucuronides.[1][7][8]

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled this compound (e.g., this compound-d3) internal standard (IS)

  • Human serum (calibrators, quality controls, and unknown samples)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 200 mg)

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Serially dilute the this compound stock solution to prepare calibration standards in a surrogate matrix (e.g., stripped serum) to cover the desired analytical range.

  • Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

3. Sample Preparation

  • To 200 µL of serum sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water.

  • Elute the steroids with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

ParameterTypical Setting
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Elution Start with 50% B, ramp to 95% B over 5 minutes, hold for 1 minute, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode
Analysis Mode Multiple Reaction Monitoring (MRM)

5. MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound GlucuronideSpecific to analyteSpecific to analyte
This compound-d3 Glucuronide (IS)Specific to analyteSpecific to analyte

Note: Specific m/z values need to be optimized for the instrument used.

Data Presentation and Performance Characteristics

The performance of the analytical method should be rigorously validated. Key parameters are summarized below.

Table 1: Typical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy
Intra-day Precision (CV%) < 15%
Inter-day Precision (CV%) < 15%
Accuracy (% Recovery) 85-115% of the nominal concentration
Matrix Effect Within acceptable limits, compensated by the internal standard
Recovery Consistent and reproducible

Table 2: Example Calibration Curve Data for this compound Glucuronide

Concentration (ng/mL)Analyte/IS Peak Area Ratio
4Example Value
10Example Value
25Example Value
50Example Value
100Example Value
250Example Value
500Example Value
1000Example Value

Note: These are placeholder values. Actual data must be generated during method validation.

Synthesis of Stable Isotope-Labeled this compound

Deuterium-labeled steroids can be synthesized through various established methods, often involving base-catalyzed exchange reactions in the presence of a deuterium (B1214612) source like D₂O.[9][10][11]

General Synthetic Scheme

Synthesis_Scheme Start This compound Precursor Intermediate Intermediate (e.g., enolate) Start->Intermediate Base (e.g., NaOD) Product Deuterium-Labeled This compound Intermediate->Product Deuterium Source (e.g., D₂O)

General scheme for deuterium labeling.

A more specific approach involves the reduction of a suitable precursor with a deuterated reducing agent. For example, starting from an appropriate dione (B5365651) precursor, reduction with sodium borodeuteride (NaBD₄) can introduce deuterium atoms at specific positions. The exact synthetic route will depend on the desired labeling pattern and the starting material.

Comparison with Other Methods

LC-MS/MS with a stable isotope-labeled internal standard offers significant advantages over older techniques like immunoassays.

Table 3: Comparison of LC-MS/MS and Immunoassay for Steroid Analysis

FeatureLC-MS/MS with Stable Isotope ISImmunoassay
Specificity High; distinguishes between structurally similar steroids.Lower; prone to cross-reactivity with other steroids and metabolites.[12][13][14]
Accuracy High; corrected for matrix effects and procedural losses.[12]Variable; can be inaccurate, especially at low concentrations.[13][15]
Multiplexing Can simultaneously measure multiple analytes in a single run.[4]Typically measures only one analyte per assay.
Sensitivity Generally high, capable of detecting low pg/mL concentrations.[16]Can be sensitive, but may lack accuracy at lower limits.[14]
Throughput Moderate to high, depending on the LC method.High; well-suited for large batches of samples.
Cost per Sample Higher initial instrument cost, but can be cost-effective for multiplexed panels.Lower initial cost.
Method Development More complex and time-consuming.Simpler to implement with commercially available kits.

Conclusion

The use of stable isotope-labeled this compound as an internal standard is indispensable for the accurate and precise quantification of this important steroid metabolite in biological matrices. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to implement this superior analytical methodology in their laboratories. The adoption of such methods will lead to more reliable data for clinical diagnostics, endocrinology research, and pharmaceutical development.

References

Application Notes and Protocols for the Quantification of Etiocholanolone in Dried Urine Spot Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone is a key metabolite of androstenedione (B190577) and testosterone, providing valuable insights into androgen metabolism.[1][2] Its measurement in urine is crucial for assessing adrenal and gonadal function, and it serves as a biomarker in various clinical conditions, including adrenal hyperplasia, polycystic ovary syndrome (PCOS), and monitoring of hormonal therapies.[3][4] Dried urine spot (DUS) sampling offers a non-invasive, patient-centric collection method with significant advantages in terms of sample stability and reduced shipping and storage costs compared to traditional liquid urine collection.[5][6]

These application notes provide a comprehensive protocol for the reliable quantification of this compound in dried urine spot samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Clinical Significance:

  • Adrenal Function: this compound levels are indicative of adrenal androgen production.[7]

  • Androgen Metabolism: The ratio of this compound to its isomer, androsterone (B159326), reflects the balance between 5α- and 5β-reductase pathways, which is significant in various hormonal disorders.[4]

  • Hormonal Imbalances: Elevated levels may be associated with conditions of androgen excess.[2][3]

Metabolic Pathway of this compound

This compound is formed from the precursor androstenedione through a series of enzymatic reactions primarily in the liver. The pathway involves the reduction of androstenedione by 5β-reductase.

Etiocholanolone_Pathway Androstenedione Androstenedione Etiocholanedione Etiocholanedione Androstenedione->Etiocholanedione 3-oxo-5-beta-steroid 4-dehydrogenase This compound This compound Etiocholanedione->this compound aldo-keto reductase family 1 member C4 Etiocholanolone_Glucuronide This compound Glucuronide (Excreted in Urine) This compound->Etiocholanolone_Glucuronide UDP-glucuronosyltransferase

Caption: Metabolic conversion of androstenedione to this compound.

Experimental Workflow

The overall workflow for quantifying this compound from dried urine spots involves sample collection, extraction, enzymatic hydrolysis to cleave the glucuronide conjugate, followed by either LC-MS/MS or GC-MS analysis.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis Collection Urine Collection on Filter Paper Drying Overnight Drying at Room Temperature Collection->Drying Spot_Punching Punching a Disc from the Dried Urine Spot Drying->Spot_Punching Extraction Extraction with Methanol (B129727) (Ultrasonication) Spot_Punching->Extraction Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Extraction->Hydrolysis SPE Solid Phase Extraction (SPE) (Optional Cleanup) Hydrolysis->SPE Analysis_Choice Choice of Analysis SPE->Analysis_Choice LC_MS LC-MS/MS Analysis Analysis_Choice->LC_MS GC_MS_group Derivatization followed by GC-MS Analysis Analysis_Choice->GC_MS_group

Caption: Workflow for this compound analysis from DUS.

Detailed Experimental Protocols

Dried Urine Spot (DUS) Sample Collection and Preparation
  • Collection: Collect a mid-stream urine sample in a clean container.

  • Spotting: Pipette approximately 100 µL of urine onto a designated spot on a filter paper card (e.g., Whatman 903 or equivalent). Ensure the spot is fully saturated.

  • Drying: Allow the filter paper to dry completely at ambient temperature for at least 4 hours, or overnight.

  • Storage: Once dry, store the DUS cards in a sealed bag with a desiccant pouch at room temperature until analysis.

  • Punching: Using a manual or automated puncher, cut a disc of a standardized diameter (e.g., 6 mm) from the center of the dried urine spot into a 2 mL microcentrifuge tube.

Extraction and Hydrolysis Protocol
  • Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated this compound) to each tube containing the punched disc.

  • Extraction: Add 1 mL of methanol to each tube. Vortex vigorously and then place in an ultrasonic bath for 15-20 minutes to facilitate the extraction of metabolites from the filter paper.

  • Solvent Evaporation: Centrifuge the tubes and transfer the methanol supernatant to a new tube. Evaporate the methanol to dryness under a gentle stream of nitrogen at 40-50°C.

  • Enzymatic Hydrolysis:

    • Reconstitute the dried extract in 500 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate the mixture at 55-60°C for 2-3 hours to ensure complete cleavage of the this compound glucuronide.[7][8]

Post-Hydrolysis Sample Cleanup (Solid Phase Extraction - SPE)

For cleaner samples and to reduce matrix effects, an SPE step is recommended.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the deconjugated this compound with 1 mL of methanol or ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

LC-MS/MS Analysis Protocol
  • Reconstitution: Reconstitute the dried residue from the SPE step in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Chromatographic and Mass Spectrometric Conditions:

ParameterTypical Conditions
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 40-50% B, ramp up to 95-100% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 291.2 → 273.2 (Quantifier), 291.2 → 255.2 (Qualifier) Note: These transitions should be optimized in-house.
Internal Standard Use corresponding deuterated standard (e.g., this compound-d4) with appropriate MRM transitions.
GC-MS Analysis Protocol
  • Derivatization:

    • To the dried residue from the SPE step, add 50 µL of a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and ethanethiol.[9]

    • Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10][11]

  • Chromatographic and Mass Spectrometric Conditions:

ParameterTypical Conditions
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Oven Program Initial temperature ~180°C, ramp to ~240°C at 3-5°C/min, then ramp to ~300°C at 10-20°C/min.
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM) or full scan
Characteristic Ions Monitor characteristic fragment ions of the this compound-TMS derivative.

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for the quantification of steroids using mass spectrometry-based methods adapted for DUS. These values are representative and should be established for each specific laboratory method.

Table 1: LC-MS/MS Method Performance

ParameterExpected PerformanceReference
Linearity (r²) > 0.99[1][12]
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL[1]
Intra-day Precision (%CV) < 15%[1]
Inter-day Precision (%CV) < 15%[1]
Accuracy (% Bias) 85 - 115%[1]
Recovery > 80%[12]

Table 2: GC-MS Method Performance

ParameterExpected PerformanceReference
Linearity (r²) > 0.99[9]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL[9]
Intra-day Precision (%CV) < 10%[9]
Inter-day Precision (%CV) < 15%[9]
Accuracy (% Bias) 90 - 110%[9]

Conclusion

The quantification of this compound in dried urine spots is a robust and reliable method suitable for clinical research and drug development. Both LC-MS/MS and GC-MS offer the required sensitivity and specificity for accurate measurement. The DUS sampling technique simplifies collection and logistics, making it an excellent choice for large-scale studies and remote sample collection. The protocols outlined provide a framework for developing and validating a high-performance analytical method for this important steroid metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Etiocholanolone in Solid Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Solid Phase Extraction (SPE) of etiocholanolone. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low analyte recovery during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during SPE?

Low recovery of this compound, a neutral steroid metabolite of testosterone, during SPE can stem from several factors throughout the extraction process. The most frequent issues are related to the selection of the SPE sorbent, improper sample pH, suboptimal wash and elution solvents, and the stability of the analyte itself. Each step of the SPE protocol, from conditioning to elution, presents a potential point for analyte loss.

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

Given that this compound is a moderately nonpolar compound, reversed-phase SPE sorbents are the most effective. C18 (octadecyl-silica) is a widely used and appropriate choice for extracting neutral steroids like this compound from aqueous matrices such as urine. Other nonpolar sorbents like polymeric materials can also be effective.

Q3: How critical is the pH of the sample for this compound recovery in reversed-phase SPE?

For neutral compounds like this compound, which do not have ionizable functional groups, pH has a minimal direct effect on its retention on a reversed-phase sorbent. However, the sample pH can influence the retention of matrix components. Adjusting the pH can help in minimizing interferences, but it is not a primary factor for this compound retention itself.

Q4: Can this compound degrade during sample storage and preparation?

Yes, the stability of this compound can be a concern. Steroids can be susceptible to degradation at elevated temperatures. For instance, some studies have shown that storing urine samples at higher temperatures (e.g., room temperature or 37°C) can lead to the degradation of steroid glucuronides over time.[1] It is recommended to store urine samples at 4°C or -20°C to maintain the stability of steroid conjugates. While this compound itself is relatively stable, prolonged exposure to harsh pH conditions or high temperatures during sample processing should be avoided.

Troubleshooting Guide

Low recovery of this compound can be systematically addressed by examining each stage of the SPE workflow. The following sections provide a step-by-step guide to pinpoint and resolve the issue.

Step 1: Analyte Loss During Sample Loading

If you suspect this compound is being lost during the sample loading step, consider the following:

  • Inadequate Sorbent Conditioning: Failure to properly condition the C18 cartridge can lead to poor retention. The sorbent must be wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample.

  • High Flow Rate: Loading the sample too quickly can prevent efficient interaction between this compound and the C18 sorbent, leading to breakthrough. A slow and steady flow rate of 1-2 mL/min is generally recommended.[2]

  • Sample Solvent Strength: If the sample is dissolved in a solvent with a high percentage of organic content, this compound may have a lower affinity for the sorbent and pass through without being retained.

Step 2: Analyte Loss During the Wash Step

The wash step is critical for removing interferences, but an overly aggressive wash solvent can lead to the premature elution of this compound.

  • Wash Solvent Composition: The strength of the wash solvent is a crucial parameter. For C18 sorbents, a common wash solvent is a mixture of water and a water-miscible organic solvent like methanol (B129727). Increasing the percentage of the organic solvent increases the elution strength. If you are experiencing low recovery, consider decreasing the percentage of organic solvent in your wash solution.

Table 1: Effect of Wash Solvent Composition on Steroid Recovery (General Example for a Neutral Steroid on C18)

Methanol in Water (%)Expected Recovery of a Neutral Steroid (%)
0>95
10>95
2090-95
3080-90
4070-80
50<70

Note: This table provides a general trend. The optimal wash solvent composition should be empirically determined for this compound in your specific matrix.

Step 3: Incomplete Elution of the Analyte

If this compound is retained on the column but not efficiently eluted, you will observe low recovery in your final extract.

  • Elution Solvent Strength: The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the C18 sorbent. Common elution solvents for steroids include methanol, acetonitrile, and dichloromethane.[3] If recovery is low, consider using a stronger solvent or a mixture of solvents.

  • Elution Volume: An insufficient volume of elution solvent will result in incomplete recovery. It is important to use an adequate volume to ensure all the retained this compound is eluted from the cartridge. You can test for this by collecting and analyzing a second elution fraction to see if a significant amount of the analyte is still present.[2]

  • Soak Step: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can sometimes improve the recovery of strongly retained compounds.[2]

Table 2: Common Elution Solvents for Steroids from C18 SPE and their Relative Elution Strengths

Elution SolventRelative Elution Strength
MethanolModerate
AcetonitrileModerate-High
DichloromethaneHigh
Methanol/Acetonitrile MixtureHigh
Step 4: Analyte Stability Issues

Degradation of this compound before or during the SPE process will lead to lower than expected recovery.

  • Sample Storage: As mentioned in the FAQs, proper storage of biological samples is crucial. Urine samples should be stored at 4°C for short-term storage and -20°C for long-term storage to minimize degradation of steroid conjugates.[1]

  • Temperature during Processing: Avoid exposing the sample to high temperatures during enzymatic hydrolysis (if performed) and evaporation steps. A gentle stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended for solvent evaporation.[4]

  • pH Extremes: Although this compound is neutral, extreme pH values in the sample or solvents could potentially affect its stability, though this is less common than temperature-related degradation. Studies on urine stability have shown that pH can change with storage time and temperature, potentially affecting analyte stability.[5][6]

Experimental Protocols

General Reversed-Phase SPE Protocol for this compound from Urine

This protocol provides a general framework for the extraction of this compound from a urine matrix using a C18 SPE cartridge. Optimization may be required for your specific application.

  • Sample Pre-treatment (if analyzing total this compound):

    • To 1 mL of urine, add an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.2).

    • Add β-glucuronidase/sulfatase enzyme.

    • Incubate at a specified temperature and time (e.g., 37°C for 12-18 hours) to deconjugate the steroids.[4]

    • Centrifuge the sample to remove any precipitate.

  • SPE Cartridge Conditioning:

    • Wash a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned C18 cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • (Optional, for cleaner extracts) Wash with 5 mL of a weak organic solvent mixture (e.g., 10-20% methanol in water). This step should be optimized to avoid loss of this compound.

  • Drying:

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Elute the this compound from the cartridge with an appropriate volume (e.g., 5 mL) of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane.[3]

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[4]

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Visual Troubleshooting Guides

To further assist in diagnosing the cause of low recovery, the following diagrams illustrate the SPE workflow and a troubleshooting decision tree.

SPE_Workflow cluster_pre_spe Sample Preparation cluster_spe Solid Phase Extraction cluster_post_spe Post-Extraction Sample Urine Sample Pretreatment Enzymatic Hydrolysis (if required) Sample->Pretreatment Conditioning 1. Conditioning (Methanol) Pretreatment->Conditioning Equilibration 2. Equilibration (Water) Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing (e.g., 20% Methanol/Water) Loading->Washing Drying 5. Drying (Vacuum) Washing->Drying Elution 6. Elution (e.g., Methanol) Drying->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (e.g., GC-MS, LC-MS) Reconstitution->Analysis

A typical Solid Phase Extraction (SPE) workflow for this compound analysis.

A decision tree for troubleshooting low this compound recovery in SPE.

References

Technical Support Center: Analysis of Urinary Etiocholanolone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of urinary etiocholanolone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound in urine by LC-MS/MS?

A1: The main challenge is the complexity of the urine matrix, which contains a high concentration of endogenous compounds such as salts, urea, and other metabolites. These components can cause significant matrix effects, primarily ion suppression, which reduces the analyte's signal intensity and can lead to inaccurate and imprecise quantification. This compound is also present in urine as glucuronide and sulfate (B86663) conjugates, requiring a hydrolysis step to measure the total concentration.

Q2: What is a matrix effect, and how does it affect my results?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). For this compound analysis, matrix effects can lead to underestimation of its concentration, poor reproducibility, and decreased sensitivity of the assay.

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The most common techniques are:

  • Dilute-and-Shoot: This simple method involves diluting the urine sample with a suitable solvent before injection. While quick and cost-effective, it may not be sufficient for removing all interfering compounds and can be problematic for detecting low concentrations of this compound.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous urine matrix into an immiscible organic solvent. LLE is effective at removing many interfering substances but can be labor-intensive and require larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for cleaning up urine samples.[4] It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of a clean solvent. SPE offers excellent sample cleanup and analyte concentration.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: Yes, using a SIL-IS, such as This compound-d5 (B12052854) (Etio-d5), is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, variations in signal intensity due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Q5: How can I assess the extent of matrix effects in my method?

A5: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a clean solvent at the same concentration. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no this compound signal Incomplete hydrolysis of this compound conjugates.Optimize the enzymatic hydrolysis step by adjusting the amount of β-glucuronidase/arylsulfatase, incubation time, and temperature.
Poor extraction recovery.Re-evaluate your sample preparation method. For LLE, ensure the pH of the urine and the choice of organic solvent are optimal. For SPE, check the conditioning, loading, washing, and elution steps.
Significant ion suppression.Improve sample cleanup using a more rigorous SPE protocol. Optimize chromatographic conditions to separate this compound from co-eluting interferences.
High variability in results (poor precision) Inconsistent sample preparation.Ensure consistent timing, volumes, and mixing during hydrolysis and extraction steps. Consider automating the sample preparation process if possible.
Variable matrix effects between samples.The use of a stable isotope-labeled internal standard (Etio-d5) is crucial to correct for inter-sample variability in matrix effects.
Poor peak shape (tailing, fronting, or splitting) Column contamination.Implement a column wash procedure between samples. If the problem persists, replace the guard column or the analytical column.
Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient profile to improve peak shape. Ensure the pH of the mobile phase is suitable for the analyte and column chemistry.
Co-eluting interferences.Enhance sample cleanup to remove the interfering compounds. Adjust the chromatographic method for better separation.
High background noise Contaminated reagents or solvents.Use high-purity, LC-MS grade solvents and reagents.
Carryover from previous injections.Implement a robust needle wash protocol for the autosampler. Inject blank samples between high-concentration samples to check for carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Urinary this compound Analysis

Parameter Dilute-and-Shoot Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery (%) Not Applicable (analyte is not extracted)60 - 85> 90
Matrix Effect (%) High (significant ion suppression is common)ModerateLow (96.4 - 101.6% relative matrix effect)[5]
Sample Throughput HighLow to MediumMedium to High (can be automated)
Cost per Sample LowMediumHigh
Solvent Consumption LowHighLow to Medium
Recommendation Suitable for screening or when analyte concentrations are high.A good alternative to SPE when cost is a major concern.The recommended method for achieving the highest accuracy, precision, and sensitivity.[5]

Experimental Protocols

Enzymatic Hydrolysis of this compound Conjugates (Prerequisite for LLE and SPE)

This protocol is based on the method described by Pozo et al. and is a necessary first step for both LLE and SPE to measure total this compound.

  • To 200 µL of urine in a clean microcentrifuge tube, add 50 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., this compound-d5).

  • Add 200 µL of 0.2 M acetate (B1210297) buffer (pH 5.2).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 55°C for 3 hours.

  • After incubation, allow the sample to cool to room temperature.

Liquid-Liquid Extraction (LLE) Protocol

This is a general protocol for steroid extraction that can be adapted for this compound.

  • Following enzymatic hydrolysis, add 1 mL of a 5:1 (v/v) mixture of ethyl acetate and hexane (B92381) to the sample tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Repeat the extraction (steps 1-4) with another 1 mL of the ethyl acetate/hexane mixture and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from a validated method for the analysis of a panel of 11 urinary steroids, including this compound.[5]

  • Sample Pre-treatment: Perform enzymatic hydrolysis as described in Protocol 1.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elution: Elute the this compound and other steroids with 2 x 500 µL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis urine_sample Urine Sample add_is Add this compound-d5 IS urine_sample->add_is dilute Dilute-and-Shoot urine_sample->dilute Option 3 hydrolysis Enzymatic Hydrolysis add_is->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle Option 1 spe Solid-Phase Extraction hydrolysis->spe Option 2 evaporation Evaporation lle->evaporation spe->evaporation lc_msms LC-MS/MS Analysis dilute->lc_msms reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing

Caption: Experimental workflow for urinary this compound analysis.

troubleshooting_workflow start Poor Results (Low Signal, High Variability) check_is Is a SIL-IS (Etio-d5) being used? start->check_is check_hydrolysis Is hydrolysis complete? check_is->check_hydrolysis Yes solution_is Implement Etio-d5 as internal standard. check_is->solution_is No check_recovery Is extraction recovery adequate? check_hydrolysis->check_recovery Yes solution_hydrolysis Optimize hydrolysis conditions (enzyme, time, temp). check_hydrolysis->solution_hydrolysis No check_matrix_effect Are matrix effects significant? check_recovery->check_matrix_effect Yes solution_recovery Optimize LLE/SPE protocol. check_recovery->solution_recovery No solution_matrix_effect Improve sample cleanup (e.g., switch to SPE). Optimize chromatography. check_matrix_effect->solution_matrix_effect Yes

Caption: Troubleshooting decision tree for this compound LC-MS/MS.

References

addressing ion suppression in etiocholanolone mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with etiocholanolone analysis by mass spectrometry.

Troubleshooting Guide

Q1: Why is the this compound signal intensity in my LC-MS/MS analysis unexpectedly low or inconsistent?

Low or inconsistent signal intensity for this compound is often a result of ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification.[1] Ion suppression is a common challenge in bioanalysis, especially when dealing with complex matrices like plasma, serum, or urine.[4][5]

Q2: How can I confirm that ion suppression is affecting my this compound measurement?

A common method to assess ion suppression is a post-extraction spiking experiment.[4][6] This involves comparing the signal response of this compound in a clean solvent to the response when it is spiked into the extracted blank matrix. A significantly lower signal in the matrix extract indicates the presence of ion suppression.[1][5] Another technique is the post-column infusion experiment, which can identify the regions in the chromatogram where ion suppression is occurring.[1]

Q3: My this compound peak is present, but the results have poor precision and accuracy. Could this be due to ion suppression?

Yes, ion suppression can significantly impact the precision and accuracy of your results.[1] Even if a peak is visible, the variability in the extent of ion suppression between different samples can lead to inconsistent measurements.[1] This is particularly problematic when matrix components vary from sample to sample, which is common in biological studies.[4]

Q4: What are the most common sources of ion suppression in this compound analysis?

The primary sources of ion suppression are endogenous components from the biological matrix that co-elute with this compound.[3][4] These can include:

  • Phospholipids (B1166683): Abundant in plasma and serum, they are a major cause of ion suppression in reversed-phase chromatography.

  • Salts and buffers: High concentrations of non-volatile salts from the sample or sample preparation can suppress the ionization process.[7]

  • Other endogenous molecules: Metabolites, proteins, and other small molecules present in the biological sample can compete for ionization.[7]

  • Exogenous substances: Contaminants from collection tubes, solvents, or plasticware can also contribute to ion suppression.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of this compound mass spectrometry?

Ion suppression is a type of matrix effect where the presence of interfering compounds in the sample reduces the ionization efficiency of this compound in the mass spectrometer's ion source.[1][2][3] This leads to a decreased analyte signal and can negatively affect the sensitivity, precision, and accuracy of the analysis.[1] The effect is particularly pronounced in electrospray ionization (ESI), which is commonly used for steroid analysis.[5]

Q2: How can I minimize ion suppression during sample preparation for this compound analysis?

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[2] The choice of method depends on the sample matrix and the required level of cleanliness. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all ion-suppressing components, particularly phospholipids.[8]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an organic solvent, leaving many interferences behind in the aqueous phase.[2][9]

  • Solid-Phase Extraction (SPE): Generally provides the most thorough cleanup by selectively retaining and eluting this compound, thereby removing a wide range of interfering compounds.[10][11][12]

Q3: Which sample preparation method is best for reducing ion suppression for this compound?

The "best" method depends on the specific requirements of your assay, such as required sensitivity and sample throughput. Solid-Phase Extraction (SPE) is often considered the gold standard for minimizing matrix effects in steroid analysis.[10][11][12] However, Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) can also provide excellent results with high analyte recovery.[13][14] Protein precipitation is a simpler, faster alternative, but may be more susceptible to ion suppression.[8]

Q4: Can chromatographic conditions be optimized to reduce ion suppression for this compound?

Yes, optimizing the chromatographic separation is a key strategy.[15] By achieving baseline separation of this compound from co-eluting matrix components, the impact of ion suppression can be significantly reduced.[8] This can be accomplished by adjusting the mobile phase composition, gradient profile, and choice of stationary phase. Using columns with different selectivities, such as a biphenyl (B1667301) phase, can also help to resolve isobaric interferences.[7]

Q5: How do internal standards help in addressing ion suppression for this compound?

The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.[13] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical performance of common sample preparation techniques for this compound analysis in terms of analyte recovery and reduction of matrix effects. The values are representative and may vary depending on the specific protocol and matrix.

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)ThroughputCostKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10570 - 90HighLowSimple, fast, and inexpensive.Less effective at removing phospholipids and other interferences, leading to higher potential for ion suppression.[8]
Liquid-Liquid Extraction (LLE) 80 - 11085 - 105MediumLowGood removal of polar interferences.[2][9]Can be labor-intensive and may involve the use of hazardous solvents.
Supported Liquid Extraction (SLE) 90 - 11090 - 110HighMediumHigh recovery and clean extracts; easily automated.[13][14]Higher cost per sample compared to PPT and LLE.
Solid-Phase Extraction (SPE) 90 - 11595 - 105MediumHighProvides the cleanest extracts and is highly selective.[10][11][12]Can be more time-consuming and requires method development.

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Serum/Plasma

  • Sample Aliquoting: Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine

  • Sample Aliquoting: Pipette 500 µL of urine into a glass test tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • pH Adjustment (if necessary): Adjust the sample pH as needed for optimal extraction.

  • Extraction Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE) or another suitable organic solvent.

  • Extraction: Vortex or shake the mixture for 5-10 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Serum/Plasma

  • Sample Pre-treatment: Dilute 200 µL of serum or plasma with 200 µL of 4% phosphoric acid in water.

  • Internal Standard Spiking: Add the internal standard to the diluted sample.

  • SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Strata™-X) with 1 mL of methanol (B129727) followed by 1 mL of water.[11]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute this compound with 1 mL of an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of methanol and acetonitrile.[11]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow start Start: Low/Inconsistent This compound Signal check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok Yes is_low IS Signal Also Low/ Inconsistent? check_is->is_low No ion_suppression Suspect Ion Suppression is_ok->ion_suppression instrument_issue Suspect Instrument Issue (e.g., source, detector) is_low->instrument_issue post_extraction_spike Perform Post-Extraction Spike Experiment ion_suppression->post_extraction_spike infusion_exp Perform Post-Column Infusion Experiment ion_suppression->infusion_exp end Problem Resolved instrument_issue->end suppression_confirmed Ion Suppression Confirmed? post_extraction_spike->suppression_confirmed infusion_exp->suppression_confirmed optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) suppression_confirmed->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (e.g., gradient, column) suppression_confirmed->optimize_chromatography Yes optimize_sample_prep->end optimize_chromatography->end

Caption: Troubleshooting workflow for low this compound signal.

ExperimentalWorkflow cluster_prep Sample Preparation start Start: Biological Sample (Serum, Plasma, Urine) add_is Add Stable Isotope Internal Standard start->add_is ppt Protein Precipitation (PPT) add_is->ppt Choose Method lle Liquid-Liquid Extraction (LLE) add_is->lle Choose Method spe Solid-Phase Extraction (SPE) add_is->spe Choose Method evap_recon Evaporation & Reconstitution ppt->evap_recon lle->evap_recon spe->evap_recon lc_ms_analysis LC-MS/MS Analysis evap_recon->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end Final Result data_processing->end

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Etiocholanolone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during etiocholanolone immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound immunoassays?

A1: Interferences in this compound immunoassays can stem from several sources, broadly categorized as endogenous and exogenous.[1]

  • Endogenous Interferences: These originate from within the biological sample and include structurally similar steroids and their metabolites that can cross-react with the assay's antibodies.[1][2]

  • Exogenous Interferences: These are external substances that can be introduced into the sample. Examples include medications (e.g., synthetic glucocorticoids), dietary supplements, and herbal products that may contain compounds that interfere with the assay.[1]

  • Matrix Effects: The complex composition of biological samples like urine or serum can itself interfere with the assay's accuracy.[1][3] Components of the sample matrix can either enhance or suppress the signal, leading to inaccurate measurements.[1]

Q2: What is cross-reactivity and how does it affect my this compound assay results?

A2: Cross-reactivity is a common issue in immunoassays where antibodies designed to bind to a specific analyte, in this case, this compound, also bind to other structurally similar molecules.[2][4][5][6] This can lead to falsely elevated results, as the assay detects both the target analyte and the cross-reacting substances.[7][8] The degree of interference depends on the specificity of the antibody and the concentration of the interfering compound.[7]

Q3: My immunoassay results for this compound seem inconsistent with other clinical or experimental data. What could be the cause?

A3: Inconsistent results can be a sign of interference. Immunoassays are susceptible to various interfering substances, including heterophile antibodies, which are human anti-animal antibodies that can bind to the assay's reagent antibodies, causing erroneous results.[2][7][9] Other proteins like complement and lysozyme (B549824) can also affect antibody binding.[9] Additionally, issues with sample collection and handling, such as the use of incorrect anticoagulants like EDTA, can interfere with the assay by chelating essential metal ions for enzyme function.[9]

Q4: What are "matrix effects" and how can they be minimized?

A4: The "matrix" refers to all the components in a sample other than the analyte of interest.[3] In immunoassays, matrix effects can cause interference by altering the binding between the antibody and the analyte.[3][10] This can lead to either an underestimation or overestimation of the analyte concentration.[1] To minimize matrix effects, sample dilution is a common strategy, though it may reduce sensitivity.[11] Another effective approach is sample purification using techniques like solid-phase extraction (SPE) to remove interfering substances before running the assay.[12]

Troubleshooting Guides

This section provides step-by-step guidance to resolve common issues encountered during this compound immunoassays.

Issue 1: High Background Signal

High background can mask the true signal from your analyte, leading to inaccurate results.[13]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-specific binding of antibodies Ensure optimal blocking by using an appropriate blocking buffer and extending the blocking incubation time.[13]
Improper washing Increase the number and duration of wash steps to effectively remove unbound antibodies and other interfering substances.[13] Ensure complete aspiration of wash buffer from the wells.[14]
Reagent concentration too high Titrate the primary and secondary antibody concentrations to determine the optimal dilution that provides a good signal-to-noise ratio.
Contaminated reagents Use fresh, high-quality reagents and sterile technique to avoid contamination.
Issue 2: Inconsistent or Non-Reproducible Results

Lack of reproducibility between wells or assays is a common problem that can compromise the validity of your data.[13]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Pipetting errors Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips for each sample and reagent.[14]
Inconsistent incubation times and temperatures Adhere strictly to the recommended incubation times and temperatures in the assay protocol.[13] Avoid "edge effects" by ensuring uniform temperature across the plate during incubation.[13]
Reagent degradation Aliquot reagents to avoid repeated freeze-thaw cycles.[13] Store reagents at the recommended temperatures.[14]
Sample variability Ensure consistent sample collection and processing. If possible, use a sample purification method like SPE to reduce variability from matrix effects.

Data Presentation

Table 1: Cross-Reactivity of Selected Steroids in a Hypothetical this compound Immunoassay

This table provides an example of how to present cross-reactivity data. The values are for illustrative purposes and will vary depending on the specific assay used. Manufacturers of commercial immunoassay kits typically provide cross-reactivity data in the product insert.[2]

Compound% Cross-Reactivity
This compound100%
Androsterone15%
Dehydroepiandrosterone (DHEA)5%
Testosterone<1%
Cortisol<0.1%
Progesterone<0.1%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol describes a general procedure for cleaning up urine samples to reduce matrix effects and remove interfering substances before analysis with an this compound immunoassay.[12][15]

Materials:

Procedure:

  • Sample Pre-treatment (for conjugated steroids):

    • To 1 mL of urine, add 1 mL of acetate buffer.

    • Add 50 µL of β-glucuronidase solution.

    • Incubate at 55°C for 3 hours to deconjugate the steroids.[1]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.[1]

  • Elution:

    • Elute the steroids from the cartridge with 3 mL of methanol into a clean collection tube.[1]

  • Final Preparation:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in the assay buffer provided with the this compound immunoassay kit. The sample is now ready for analysis.

Visualizations

Diagram 1: Troubleshooting Workflow for Inconsistent Immunoassay Results

This diagram outlines a logical workflow for troubleshooting inconsistent results in your this compound immunoassay.

G start Inconsistent Results Observed check_pipetting Review Pipetting Technique and Calculations start->check_pipetting check_reagents Verify Reagent Preparation and Storage start->check_reagents check_protocol Confirm Adherence to Assay Protocol start->check_protocol rerun_assay Re-run Assay with Controls check_pipetting->rerun_assay check_reagents->rerun_assay check_protocol->rerun_assay consistent Results Consistent? rerun_assay->consistent inconsistent Results Still Inconsistent consistent->inconsistent No end_good Problem Solved consistent->end_good Yes investigate_interference Investigate Potential Interferences inconsistent->investigate_interference end_bad Contact Technical Support inconsistent->end_bad sample_purification Implement Sample Purification (e.g., SPE) investigate_interference->sample_purification sample_purification->rerun_assay

Caption: A flowchart for troubleshooting inconsistent immunoassay results.

Diagram 2: Logical Steps to Identify the Source of Interference

This diagram illustrates a systematic approach to identifying the source of interference when it is suspected.

G start Suspected Interference review_sample_source Review Sample Source (e.g., patient medication, dietary supplements) start->review_sample_source perform_spike_recovery Perform Spike and Recovery Experiment start->perform_spike_recovery perform_serial_dilution Perform Serial Dilution of Sample start->perform_serial_dilution cross_reactivity Cross-Reactivity Suspected review_sample_source->cross_reactivity Presence of Structurally Similar Compounds analyze_results Analyze Spike/Recovery and Dilution Linearity perform_spike_recovery->analyze_results perform_serial_dilution->analyze_results matrix_effect Matrix Effect Identified analyze_results->matrix_effect Poor Recovery or Non-linear Dilution no_interference No Interference Detected analyze_results->no_interference Good Recovery and Linear Dilution sample_purification Use Sample Purification matrix_effect->sample_purification confirm_with_alt_method Confirm with Alternative Method (e.g., LC-MS/MS) cross_reactivity->confirm_with_alt_method

Caption: A logical diagram for identifying sources of immunoassay interference.

References

improving the efficiency of etiocholanolone glucuronide hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for etiocholanolone glucuronide hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency and reliability of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic hydrolysis of this compound glucuronide.

Issue / Observation Potential Cause Recommended Solution
Low or Incomplete Hydrolysis Suboptimal pH: Enzyme activity is highly dependent on pH. The optimal pH can vary significantly between enzymes from different sources.[1][2]Verify the pH of your reaction buffer and adjust it to the optimal range for your specific β-glucuronidase. For example, E. coli β-glucuronidase has an optimal pH of 6.0-7.0.[3] Helix pomatia has an optimal pH of 4.5-5.2.[1] Buffering urine samples is crucial as their native pH can vary.[1][2]
Incorrect Temperature: Enzyme activity is temperature-sensitive. Temperatures that are too low will slow the reaction, while excessively high temperatures can denature the enzyme.[1]Ensure your incubation is carried out at the optimal temperature for your enzyme. For instance, some recombinant enzymes are efficient at room temperature, while others, like those from Helix pomatia, may require 37°C, 52°C, or even higher.[1][4] Note that for some steroids, lower temperatures are favored to prevent degradation.[1]
Insufficient Incubation Time: The time required for complete hydrolysis can range from minutes to many hours depending on the enzyme, substrate concentration, and conditions.[1][4]Increase the incubation time. While some recombinant enzymes can achieve >90% hydrolysis in as little as 5-10 minutes, others, like the enzyme from Helix pomatia, may require 18-24 hours.[4]
Inadequate Enzyme Concentration: Too little enzyme will result in incomplete hydrolysis, especially for samples with high concentrations of glucuronides.[1][5]Increase the enzyme concentration. It is recommended to test concentrations near the upper limit of quantitation to ensure efficiency.[6] However, be aware that a very high excess of enzyme can sometimes paradoxically decrease efficiency.[1]
Presence of Inhibitors: Biological samples, particularly urine, can contain endogenous inhibitors of β-glucuronidase.[1][7] Phosphate (B84403) and sulfate (B86663) ions can also inhibit activity.[1]Purify the sample prior to hydrolysis using methods like solid-phase extraction (SPE) with a resin such as Amberlite XAD-2 to remove inhibitors.[7]
Substrate Inhibition: High concentrations of the steroid glucuronide itself can inhibit the activity of some mammalian and bacterial enzymes.[8]If substrate inhibition is suspected, consider diluting the sample.
Variable Results Between Batches Enzyme Batch-to-Batch Variability: The activity and selectivity of β-glucuronidase preparations can vary between different sources and even different batches from the same supplier.[1]Qualify each new batch of enzyme to ensure consistent performance. It may be necessary to re-optimize conditions for each new lot.
Analyte Degradation Harsh Hydrolysis Conditions: High temperatures or prolonged incubation can lead to the degradation of the target analyte, this compound.[1]Optimize for the shortest incubation time and lowest temperature that still provides complete hydrolysis. Note that higher temperatures can decrease the recovery of this compound.[1]
Non-Specific Enzyme Activity: Some crude enzyme preparations, like those from Helix pomatia, contain other enzymes that can cause steroid conversion.[1]If steroid conversion is a concern, consider using a more purified or recombinant β-glucuronidase, such as one derived from E. coli, which is generally free of sulfatase and other interfering activities.[1]

Frequently Asked Questions (FAQs)

Q1: Which β-glucuronidase is best for this compound glucuronide hydrolysis?

A1: The "best" enzyme depends on your specific experimental needs, such as required speed, sample matrix, and cost.

  • E. coli (recombinant): Often preferred for its high specificity, high activity, and rapid hydrolysis times (often 15-60 minutes).[3][4] It is also typically free of sulfatase activity.

  • Helix pomatia (snail): A commonly used, cost-effective option that contains both β-glucuronidase and sulfatase activity. However, it is a cruder preparation, may require longer incubation times (e.g., 20+ hours), and can contain other enzymes that may convert steroids.[1][4]

  • Abalone (Haliotis) and Limpet (Patella vulgata): These have also been shown to be effective and may offer different optimal conditions.[1] For a general-purpose enzyme across various pH conditions, the one from limpets has shown good overall conversion.

Q2: What are the optimal pH and temperature for hydrolysis?

A2: This is enzyme-dependent. Always consult the manufacturer's data sheet. See the table below for a summary of typical conditions for common enzymes.

Q3: How can I be sure hydrolysis is complete?

A3: To ensure complete hydrolysis, it is crucial to validate your method. This can be done by creating a time-course experiment, analyzing samples at various time points until the concentration of the liberated this compound plateaus. It is also important to use a hydrolysis control sample, ideally at a concentration near the upper limit of your assay's quantitative range.[6]

Q4: My samples are in urine. Do I need to perform any pre-treatment?

A4: Yes, pre-treatment is highly recommended. Urine contains inhibitors that can significantly reduce hydrolysis efficiency.[1][7] Using a solid-phase extraction (SPE) step before enzymatic hydrolysis can remove these interfering substances.[1] Additionally, buffering the urine to the optimal pH of the enzyme is essential.[2]

Q5: Can I use chemical hydrolysis instead of enzymatic hydrolysis?

A5: While acid hydrolysis is a possible method, it is generally not recommended for steroids like this compound. The required harsh conditions (e.g., elevated temperatures) can alter the structure of the steroid, leading to inaccurate quantification.[3] Enzymatic hydrolysis is a gentler and more specific method.[3]

Data Summary Tables

Table 1: Comparison of Common β-Glucuronidase Enzymes for Steroid Hydrolysis

Enzyme SourceTypical Optimal pHTypical Incubation Temperature (°C)Relative SpeedNotes
E. coli 6.0 - 7.0[3]37 - 50[1]Very Fast (15-60 min)[3][4]High specificity, no sulfatase activity.
Helix pomatia 4.5 - 5.2[1]37 - 52[1]Slow (2-24+ hours)[1][4]Contains both glucuronidase and sulfatase activity; may contain other enzymes that can convert steroids.[1]
Bovine Liver Varies37VariableActivity can be enhanced by Na₂SO₄.[7]
Limpet (Patella vulgata) Varies37 - 65Fast to MediumGood general-purpose enzyme across a range of pH values.
Abalone (Haliotis) 4.5[2]42 - 60[1]Fast to MediumEfficiency can be significantly affected by pH.[2]

Experimental Protocols

Protocol 1: Standard Enzymatic Hydrolysis of this compound Glucuronide
  • Sample Preparation: If using a biological matrix like urine, centrifuge the sample to remove particulates. To remove potential inhibitors, perform a solid-phase extraction (SPE) step.

  • pH Adjustment: Add a buffer to the sample to adjust the pH to the optimal range for your chosen β-glucuronidase (e.g., 1 M acetate (B1210297) buffer for pH 5.2 or 1 M phosphate buffer for pH 6.8).

  • Enzyme Addition: Add the specified amount of β-glucuronidase enzyme solution to the buffered sample. The exact amount will depend on the enzyme's activity (U/mL) and should be optimized for your specific application.

  • Incubation: Incubate the mixture at the enzyme's optimal temperature for the predetermined optimal time (this can range from 30 minutes to 24 hours).

  • Reaction Termination: Stop the reaction by adding a solvent such as acetonitrile (B52724) or by rapidly changing the pH.

  • Extraction: Extract the liberated (free) this compound from the reaction mixture using an appropriate technique, such as liquid-liquid extraction (LLE) or SPE.

  • Analysis: Analyze the extracted sample using a suitable analytical method like GC-MS or LC-MS/MS.

Protocol 2: Optimization of Hydrolysis Conditions

To ensure maximum efficiency, key parameters should be optimized:

  • pH Optimization: Set up parallel reactions with your sample buffered at a range of pH values (e.g., from 4.0 to 8.0 in 0.5 pH unit increments) while keeping temperature, time, and enzyme concentration constant.

  • Temperature Optimization: Using the optimal pH from the previous step, set up parallel reactions at various temperatures (e.g., 25°C, 37°C, 50°C, 65°C).

  • Time Optimization: Using the optimal pH and temperature, set up a time-course experiment, stopping the reaction at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 18 hr).

  • Enzyme Concentration Optimization: Using the optimal pH, temperature, and time, vary the concentration of the enzyme to find the minimum amount required for complete hydrolysis.

Analyze the results from each optimization step to determine the most efficient hydrolysis conditions for your specific sample type and analytical method.

Visualizations

hydrolysis_workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Sample Urine/Biological Sample SPE Optional: Solid-Phase Extraction (SPE) to remove inhibitors Sample->SPE If inhibitors present Buffer Add Buffer to Adjust pH Sample->Buffer If sample is clean SPE->Buffer Enzyme Add β-Glucuronidase Buffer->Enzyme Incubate Incubate at Optimal Temperature Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract Free this compound (LLE or SPE) Terminate->Extract Analysis LC-MS/MS or GC-MS Analysis Extract->Analysis

Caption: Workflow for this compound glucuronide hydrolysis.

troubleshooting_guide Start Incomplete Hydrolysis Observed Check_pH Is pH optimal for the enzyme? Start->Check_pH Check_Temp Is temperature optimal? Check_pH->Check_Temp Yes Solution_pH Adjust buffer pH Check_pH->Solution_pH No Check_Time Is incubation time sufficient? Check_Temp->Check_Time Yes Solution_Temp Adjust incubation temperature Check_Temp->Solution_Temp No Check_Enzyme Is enzyme concentration adequate? Check_Time->Check_Enzyme Yes Solution_Time Increase incubation time Check_Time->Solution_Time No Check_Inhibitors Could inhibitors be present? Check_Enzyme->Check_Inhibitors Yes Solution_Enzyme Increase enzyme concentration Check_Enzyme->Solution_Enzyme No Solution_Inhibitors Purify sample (e.g., SPE) before hydrolysis Check_Inhibitors->Solution_Inhibitors Yes End Re-run Experiment Check_Inhibitors->End No Solution_pH->End Solution_Temp->End Solution_Time->End Solution_Enzyme->End Solution_Inhibitors->End

Caption: Troubleshooting logic for incomplete hydrolysis.

References

Technical Support Center: Etiocholanolone Stability in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of etiocholanolone in urine samples during storage. Adherence to proper storage protocols is critical for obtaining accurate and reproducible results in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the storage of urine samples for this compound analysis?

The primary concern is the degradation of this compound, which can lead to inaccurately low measurements. Stability is influenced by storage temperature, duration, the presence of contaminants such as bacteria, and the number of freeze-thaw cycles. Bacterial enzymes, for instance, can alter steroid structures, affecting test results.[1]

Q2: What are the recommended short-term storage conditions for urine samples intended for this compound analysis?

For short-term storage, refrigeration at 4-6°C is recommended. Studies have shown that this compound is stable for up to 28 days under these conditions.[2] If refrigeration is not immediately available, storage at room temperature (20-25°C) is acceptable for up to seven days.[2]

Q3: What are the best practices for long-term storage of urine samples?

For long-term storage, freezing the urine samples is essential. This compound has been found to be stable for at least two months when stored at -20°C and for up to six months at both -20°C and -80°C.[1][2] Immediate freezing of aliquots after collection is a reliable method for preserving the sample's integrity.[3][4]

Q4: How many times can I freeze and thaw a urine sample without affecting this compound concentrations?

It is recommended to minimize freeze-thaw cycles. While some studies suggest that many steroid conjugates are stable for up to three freeze-thaw cycles, repeated cycles can lead to degradation of certain analytes.[2][5] To avoid this, it is best practice to aliquot urine samples into smaller volumes for single use before the initial freezing.

Q5: Are preservatives necessary for storing urine samples for this compound analysis?

While some protocols suggest acidification (e.g., with hydrochloric or boric acid) for the preservation of urinary steroids, many modern analytical methods, particularly for steroid profiling, recommend using a plain 24-hour urine collection with no preservatives.[6][7][8][9][10] Refrigeration during and immediately after collection is often considered the most effective preservative.[6] If a preservative is used, its compatibility with the intended analytical method (e.g., GC-MS, LC-MS/MS) must be confirmed.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in urine samples that may be related to storage and handling.

Issue 1: this compound levels are unexpectedly low or undetectable.

Possible Cause Troubleshooting Steps
Sample Degradation due to Improper Storage - Verify the storage temperature and duration of the samples. Samples stored at room temperature for extended periods or refrigerated for over a month may show decreased this compound concentrations.[2]- Review the sample handling log to check for prolonged exposure to direct sunlight or high temperatures, which can accelerate degradation.[1]
Bacterial Contamination - Bacterial enzymes can metabolize steroids.[1] If contamination is suspected, review collection procedures to ensure sterility. Consider using a preservative like boric acid for future collections if bacterial growth is a recurring issue and is compatible with your assay.[6][7]
Multiple Freeze-Thaw Cycles - Check the sample history to determine the number of freeze-thaw cycles. If more than three, sample integrity may be compromised.[2] For future studies, aliquot samples into single-use vials before freezing.
Analytical Issues - Ensure that the analytical method (e.g., GC-MS, LC-MS/MS) is validated for this compound detection and that the sample preparation, including the deconjugation step, is performed correctly.[11][12]

Issue 2: High variability in this compound levels between aliquots of the same sample.

Possible Cause Troubleshooting Steps
Incomplete Mixing Before Aliquoting - Ensure the entire urine sample is thoroughly but gently mixed before aliquoting to ensure homogeneity.
Inconsistent Storage of Aliquots - Verify that all aliquots from a single collection have been stored under the same conditions (temperature, duration, light exposure).
Contamination of Specific Aliquots - Review handling procedures to identify any potential sources of contamination for individual aliquots.

Data on this compound Stability

The following tables summarize the stability of this compound and other urinary steroids under different storage conditions based on published data.

Table 1: Short-Term Stability of this compound in Urine

Storage TemperatureDurationStability of this compoundReference
Room Temperature (20-25°C)7 daysStable (within ±10% of initial concentration)[2]
Refrigerated (4-6°C)28 daysStable (within ±10% of initial concentration)[2]
Room Temperature (≈22°C)3 daysStable[1]
Refrigerated (≈5°C)3 daysStable[1]
Direct Sunlight3 daysStable[1]

Table 2: Long-Term Stability of this compound in Urine

Storage TemperatureDurationStability of this compoundReference
Frozen (-20°C)2 monthsStable[1]
Frozen (-20°C)6 monthsStable[2]
Frozen (-80°C)6 monthsStable[2]

Table 3: Effect of Freeze-Thaw Cycles

AnalyteNumber of CyclesObservationReference
Steroid Metabolites3Stable[2]

Experimental Protocols

Protocol 1: Sample Collection and Handling for Steroid Profiling

This protocol outlines the standard procedure for collecting and handling 24-hour urine samples for the analysis of this compound and other steroids.

  • Patient Instruction: Instruct the patient to discard the first morning void on day one and then collect all subsequent urine for the next 24 hours, including the first morning void on day two.[6]

  • Collection Container: Use a clean, sterile container, preferably opaque to protect from light.[6]

  • Storage During Collection: The collection container should be kept refrigerated (at 4-6°C) or in a cool place, on ice, throughout the 24-hour collection period.[13][14]

  • Processing: Once the collection is complete, the total volume of the 24-hour urine should be measured and recorded. The entire sample should be well-mixed.

  • Aliquoting: Immediately after mixing, the urine should be divided into multiple smaller, single-use aliquots in labeled cryovials.

  • Storage: The aliquots should be frozen at -20°C or -80°C for long-term storage.[4]

Protocol 2: Analysis of this compound by LC-MS/MS

This is a generalized protocol for the quantification of deconjugated this compound in urine.

  • Sample Thawing: Thaw the urine aliquot at room temperature or in a refrigerator.

  • Enzymatic Deconjugation: Mix a specific volume of the urine sample (e.g., 150 µL) with a deconjugation buffer containing β-glucuronidase/arylsulfatase. Incubate the mixture (e.g., for 3 hours at 55°C) to cleave the glucuronide and sulfate (B86663) moieties from the steroid.[2]

  • Solid Phase Extraction (SPE): Extract the deconjugated steroids from the urine matrix using an SPE cartridge to clean up the sample and concentrate the analytes.

  • LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. The steroids are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry in positive electrospray ionization mode.[2][12]

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_processing Laboratory Processing cluster_storage Storage cluster_analysis Analysis start Start 24-Hour Urine Collection discard Discard First Morning Void start->discard collect Collect All Urine for 24 Hours discard->collect refrigerate Refrigerate During Collection collect->refrigerate measure_volume Measure Total Volume refrigerate->measure_volume mix Thoroughly Mix Sample measure_volume->mix aliquot Aliquot into Cryovials mix->aliquot short_term Short-Term Storage (4-6°C, <28 days) aliquot->short_term long_term Long-Term Storage (-20°C or -80°C) aliquot->long_term analyze Thaw & Analyze short_term->analyze long_term->analyze

Caption: Recommended workflow for urine sample collection, processing, and storage for this compound analysis.

troubleshooting_workflow start Unexpectedly Low this compound Results check_storage Review Storage Conditions (Temp & Duration) start->check_storage check_freeze_thaw Check Number of Freeze-Thaw Cycles check_storage->check_freeze_thaw Storage OK improper_storage Action: Re-evaluate sample handling protocols. Implement strict temperature monitoring. check_storage->improper_storage Issue Found check_contamination Investigate Potential Bacterial Contamination check_freeze_thaw->check_contamination Cycles OK too_many_cycles Action: Aliquot future samples before freezing. Use fresh aliquot for re-analysis. check_freeze_thaw->too_many_cycles >3 Cycles check_analytical Verify Analytical Method Performance check_contamination->check_analytical No Evidence contamination_found Action: Review sterile collection procedures. Consider preservatives if needed. check_contamination->contamination_found Evidence Found analytical_issue Action: Re-run QC samples. Review sample preparation steps. check_analytical->analytical_issue Issue Found

Caption: Troubleshooting decision tree for investigating low this compound measurements.

References

dealing with incomplete derivatization of etiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for etiocholanolone derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals to ensure complete and efficient derivatization for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, in its natural state, has low volatility and thermal stability, making it unsuitable for direct GC-MS analysis. Derivatization is a chemical modification process that converts polar functional groups (like hydroxyl and keto groups on this compound) into less polar, more volatile, and more thermally stable derivatives. This process is crucial for preventing degradation of the analyte at the high temperatures of the GC injector and column, ensuring accurate and reproducible results.[1][2][3][4]

Q2: What are the most common derivatization methods for this compound?

A2: The most common method for derivatizing this compound is silylation, which involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[1] A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[5] Another popular and more volatile silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] For steroids with ketone groups, a two-step process is often employed: first, a methoximation reaction to form a stable oxime from the ketone group, followed by silylation of the hydroxyl groups.[1][7]

Q3: What are the signs of incomplete derivatization in my GC-MS results?

A3: Incomplete derivatization can manifest in your chromatogram in several ways:

  • Peak tailing: The analyte peak may appear asymmetrical with a "tail," indicating poor interaction with the GC column due to residual polar groups.

  • Multiple peaks for a single analyte: You may observe more than one peak corresponding to this compound, representing the underivatized form and partially derivatized intermediates.

  • Low signal intensity and poor sensitivity: Incomplete derivatization leads to lower concentrations of the desired derivative, resulting in a weaker signal.

  • Poor reproducibility of results: Inconsistent derivatization will lead to high variability in peak areas and retention times between runs.[1]

Troubleshooting Guide for Incomplete Derivatization

This guide addresses common issues encountered during the derivatization of this compound and provides step-by-step solutions.

Issue 1: Low or No Derivatization Product Detected
Potential Cause Troubleshooting Step Explanation
Presence of Moisture Ensure all glassware is thoroughly dried (e.g., oven-dried and cooled in a desiccator). Use anhydrous solvents and reagents. Evaporate the sample to complete dryness before adding derivatizing agents.[5]Silylating agents are highly sensitive to moisture and will preferentially react with water over the target analyte, leading to reagent consumption and incomplete derivatization.[5]
Degraded Derivatizing Reagent Use fresh derivatizing reagents. Store reagents under anhydrous conditions (e.g., in a desiccator with a nitrogen headspace).Over time, silylating agents can degrade, especially if exposed to moisture, reducing their effectiveness.
Insufficient Reagent Volume Increase the volume of the derivatizing agent. A large excess of the silylating reagent is often recommended to drive the reaction to completion.[5]The stoichiometry of the reaction requires sufficient reagent to react with all active sites on the analyte.
Incorrect Reaction Temperature Optimize the reaction temperature. While some derivatizations proceed at room temperature, others require heating (e.g., 60-80°C) to ensure completion.[5][8][9]The reaction kinetics are temperature-dependent. Too low a temperature may result in a slow or incomplete reaction.
Insufficient Reaction Time Increase the reaction time. Derivatization reactions can take anywhere from 15 minutes to several hours to complete.[5][8][10]Ensure sufficient time is allowed for the reaction to reach equilibrium and for all analyte molecules to be derivatized.
Issue 2: Presence of Multiple Peaks or Byproducts
Potential Cause Troubleshooting Step Explanation
Formation of Multiple Derivatives For steroids with ketone groups, perform a two-step derivatization: methoximation followed by silylation.The ketone group can exist in equilibrium with its enol form, and both can be silylated, leading to multiple derivative peaks. Methoximation stabilizes the ketone group as an oxime prior to silylation.[1][7]
Use of an Inappropriate Solvent Select a suitable solvent that dissolves both the analyte and the derivatizing reagent. Pyridine (B92270) and acetonitrile (B52724) are commonly used.[5][11][12]Poor solubility of the analyte in the reaction mixture will hinder the derivatization process.[12]
Degradation of Derivatives Analyze the samples as soon as possible after derivatization. If storage is necessary, store at low temperatures (e.g., -20°C) and protect from moisture.Some derivatives may not be stable over long periods, especially if exposed to moisture or high temperatures.[13]

Experimental Protocols

Protocol 1: Two-Step Derivatization of this compound (Methoximation and Silylation)

This protocol is recommended for this compound to ensure complete derivatization of both the hydroxyl and ketone groups.

Materials:

  • Dried this compound sample

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. This can be achieved by evaporation under a stream of nitrogen.

  • Methoximation:

    • Add 20 µL of methoxyamine hydrochloride in pyridine to the dried sample in a GC vial.

    • Seal the vial and heat at 80°C for 1 hour with agitation.[7]

    • Cool the vial to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA + 1% TMCS to the vial.[7]

    • Seal the vial and heat at 100°C for 1 hour with agitation.[7]

    • Cool the vial to room temperature before GC-MS analysis.

Data Presentation

Table 1: Comparison of Common Silylating Agents for Steroid Derivatization

Derivatizing AgentCommon Catalyst/AdditiveTypical Reaction ConditionsAdvantagesDisadvantages
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)1-10% TMCS60-80°C for 15-60 min[5]Good silylating power, readily available.Byproducts can be less volatile than with MSTFA.
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)1% TMCS, NH4I/ethanethiol37-100°C for 15-60 min[7][10]Produces more volatile byproducts, which is advantageous for GC analysis.Can be more expensive than BSTFA.
MSTFA/NH4I/ethanethiol N/A37°C for 15 min[10]Shown to outperform MSTFA and BSTFA + 1% TMCS in some studies for anabolic-androgenic steroids.[10]More complex reagent mixture.

Visualizations

Experimental Workflow for this compound Derivatization

G cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with Dried this compound Sample methox Add Methoxyamine HCl in Pyridine start->methox heat_methox Heat at 80°C for 1 hour methox->heat_methox cool_methox Cool to Room Temperature heat_methox->cool_methox silylation Add MSTFA + 1% TMCS cool_methox->silylation heat_silylation Heat at 100°C for 1 hour silylation->heat_silylation cool_silylation Cool to Room Temperature heat_silylation->cool_silylation analysis GC-MS Analysis cool_silylation->analysis

Caption: Workflow for the two-step derivatization of this compound.

Troubleshooting Logic for Incomplete Derivatization

G cluster_reagents Check Reagents & Sample cluster_conditions Review Reaction Conditions cluster_method Evaluate Method start Incomplete Derivatization Observed check_moisture Is the sample completely dry? start->check_moisture check_reagents Are derivatizing agents fresh? check_moisture->check_reagents If yes action_dry Ensure anhydrous conditions check_moisture->action_dry If no check_temp Is the reaction temperature optimal? check_reagents->check_temp If yes action_reagent Use fresh reagents check_reagents->action_reagent If no check_time Is the reaction time sufficient? check_temp->check_time If yes action_temp Optimize temperature check_temp->action_temp If no check_solvent Is the solvent appropriate? check_time->check_solvent If yes action_time Increase reaction time check_time->action_time If no check_ketone Does the analyte have a ketone group? check_solvent->check_ketone If yes action_solvent Test alternative solvents check_solvent->action_solvent If no use_two_step Consider a two-step derivatization check_ketone->use_two_step If yes

Caption: A logical guide to troubleshooting incomplete derivatization.

References

quality control measures for etiocholanolone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in etiocholanolone analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for this compound quantification?

A1: The primary methods for quantifying this compound are gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and immunoassays. GC-MS and LC-MS/MS are considered the gold standard for accuracy and specificity, while immunoassays can be used for screening purposes.[1][2]

Q2: What are the typical pre-analytical steps for urine this compound analysis?

A2: For urinary analysis, which is common, the sample preparation typically involves enzymatic deconjugation (as this compound is often excreted as a glucuronide or sulfate (B86663) conjugate), followed by extraction, and in the case of GC-MS, derivatization to make the analyte more volatile.[1][3][4]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical modification process that converts this compound into a more thermally stable and volatile compound, which is essential for successful analysis by gas chromatography.[3][5] Incomplete derivatization can lead to poor reproducibility and inaccurate results.[3]

Q4: What are some key considerations for method validation in this compound analysis?

A4: Method validation should assess linearity, accuracy, precision (both intra- and inter-assay), specificity, and the lower limit of quantification (LLOQ).[4][6] For LC-MS/MS, it is also crucial to evaluate and minimize matrix effects.[7]

Q5: How can I interpret high or low levels of this compound in a sample?

A5: this compound is a metabolite of androstenedione (B190577) and testosterone.[8][9] Elevated levels may indicate increased production or breakdown of these androgens, potentially influenced by medications like anabolic steroids.[10] Conversely, low levels could suggest reduced androgen production.[8] The ratio of androsterone (B159326) to this compound can also provide insights into hormone metabolism.[11]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column; Column overload.Use a deactivated inlet liner and a high-quality, inert GC column.[5] Dilute the sample or use a split injection to avoid overloading the column.[5]
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas flow rate; Column degradation.Ensure the GC oven is properly calibrated and the gas flow is stable. Condition the column according to the manufacturer's instructions.
Low Signal Intensity Incomplete derivatization; Leaks in the MS system; Improper column installation.Optimize the derivatization reaction conditions.[3] Perform a leak check on the mass spectrometer.[12] Ensure the column is installed at the correct depth in the MS transfer line.[12]
Ghost Peaks (Carryover) Residual sample from a previous injection.Regularly clean the syringe and replace the injector liner and septum. Run blank solvent injections between samples to check for carryover.[5]
LC-MS/MS Analysis
Issue Potential Cause Recommended Solution
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Optimize the sample preparation to remove interfering substances.[7] Use a deuterated internal standard to compensate for matrix effects.[4] Adjust chromatographic conditions to separate this compound from interfering compounds.
Retention Time Shifts Changes in mobile phase composition; Column degradation.Prepare fresh mobile phase and ensure proper mixing.[13] Replace the column if it shows signs of degradation.
High Background Noise Contaminated solvents or system components.Use high-purity solvents.[13] Flush the LC system and clean the ion source.
Poor Peak Shape Column overload; Improper injection solvent.Dilute the sample.[14] Ensure the injection solvent is compatible with the mobile phase.[14]
Immunoassay Analysis
Issue Potential Cause Recommended Solution
Falsely High or Low Results Cross-reactivity with other steroids; Presence of heterophile antibodies or other interfering substances in the sample.[15]Confirm results with a more specific method like LC-MS/MS. If interference is suspected, perform sample dilution or use blocking agents.
High-Dose Hook Effect (Falsely Low Result at High Concentrations) Saturation of both capture and detection antibodies in a sandwich immunoassay.[15]Dilute the sample and re-assay.
No Signal or Weak Signal Reagent degradation; Incorrect assay procedure.Check the expiration dates of the kit components and ensure they have been stored correctly. Carefully review and follow the assay protocol.
High Variability Between Replicates Pipetting errors; Inadequate mixing.Use calibrated pipettes and ensure proper pipetting technique. Ensure thorough mixing of reagents and samples in the wells.

Experimental Protocols

Protocol 1: Urinary this compound Analysis by GC-MS
  • Sample Preparation:

    • To 2 mL of urine, add a deuterated internal standard.

    • Perform enzymatic deconjugation using β-glucuronidase.

    • Extract the deconjugated steroids using solid-phase extraction (SPE).

    • Evaporate the eluate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of acetic anhydride (B1165640) and pyridine).

    • Incubate to allow for the formation of the acetate (B1210297) derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column for separation.

    • Set the mass spectrometer to monitor characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Quantify this compound based on the peak area ratio to the internal standard.

This is a generalized protocol based on a described method.[1] Specific parameters such as incubation times, temperatures, and instrument settings should be optimized in the laboratory.

Quality Control Data

The following table summarizes typical precision data for this compound analysis.

Analysis Type Precision Parameter Coefficient of Variation (CV%)
GC-MSWithin-Assay Precision0.5 - 2.1%[1]
GC-MSBetween-Assay Precision1.7 - 3.4%[1]
LC-MS/MSInter-Assay Precision<15%[6]
LC-MS/MSIntra-Assay Precision<15%[6]

Visualizations

Etiocholanolone_Metabolic_Pathway Androstenedione Androstenedione This compound This compound Androstenedione->this compound 5β-reductase Testosterone Testosterone Testosterone->Androstenedione Testosterone->this compound Metabolism

Caption: Simplified metabolic pathway of this compound.

GCMS_Troubleshooting_Workflow start Problem with GC-MS Result peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_liner Check/Replace Inlet Liner peak_shape->check_liner Yes low_signal Low Signal? retention_time->low_signal No check_temp_flow Verify Oven Temp & Gas Flow retention_time->check_temp_flow Yes optimize_deriv Optimize Derivatization low_signal->optimize_deriv Yes end Problem Resolved low_signal->end No dilute_sample Dilute Sample check_liner->dilute_sample dilute_sample->end condition_column Condition/Replace Column check_temp_flow->condition_column condition_column->end leak_check Perform MS Leak Check optimize_deriv->leak_check leak_check->end

Caption: Troubleshooting workflow for common GC-MS issues.

References

reducing background noise in etiocholanolone GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of etiocholanolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce background noise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound GC-MS analysis?

A1: Background noise in the GC-MS analysis of this compound can originate from various sources, broadly categorized as either chemical or electronic noise. Chemical noise is often the primary contributor and can stem from:

  • Contamination from the GC system: This includes bleed from the GC column, septum, inlet liner, and ferrules. Common contaminants are siloxanes from the column stationary phase and septum, as well as phthalates from plastic components.

  • Sample matrix effects: Biological samples, such as urine and plasma, are complex matrices. Co-eluting endogenous compounds can interfere with the analyte signal, either by directly overlapping with the this compound peak or by causing ion suppression/enhancement in the mass spectrometer source.[1][2]

  • Reagents and solvents: Impurities in solvents, derivatizing agents, and other reagents used during sample preparation can introduce significant background noise.

  • Laboratory environment: Phthalates and other volatile organic compounds present in the laboratory air can contaminate samples, solvents, and consumables.

Q2: How can I identify the source of the background noise in my chromatogram?

A2: Identifying the source of background noise is a critical step in troubleshooting. A systematic approach is recommended:

  • Analyze a solvent blank: Inject a pure solvent (the same one used to dissolve your derivatized standard) into the GC-MS. If the background noise is present in the solvent blank, it indicates contamination from the GC system, carrier gas, or the solvent itself.

  • Analyze a method blank: Process a sample that does not contain the analyte (e.g., steroid-free urine) through the entire sample preparation procedure (extraction, hydrolysis, derivatization). If the noise appears in the method blank, the contamination is likely introduced during sample preparation (e.g., from reagents, glassware, or SPE cartridges).

  • Examine the mass spectrum of the background: Certain ions are characteristic of specific contaminants. For example, ions at m/z 73, 147, 207, 281, and 355 are often indicative of siloxane (column or septum bleed), while ions at m/z 149 are characteristic of phthalates.[3]

Q3: What is column bleed and how can I minimize it?

A3: Column bleed is the continuous elution of the stationary phase from the GC column, which contributes to a rising baseline and increased background noise, particularly at higher temperatures. To minimize column bleed:

  • Use a low-bleed GC column: Select a column specifically designed for mass spectrometry (often designated with "MS").

  • Properly condition the column: Before connecting the column to the MS detector, condition it according to the manufacturer's instructions. This involves heating the column to a temperature slightly above the intended operating temperature to remove volatile contaminants.

  • Operate within the column's temperature limits: Avoid exceeding the maximum recommended temperature for the column.

  • Ensure high-purity carrier gas: Use high-purity helium or hydrogen and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons, which can accelerate stationary phase degradation.

Troubleshooting Guides

Issue 1: High Background of Siloxane Peaks (m/z 73, 147, 207, 281, 355)

This is one of the most common background issues in GC-MS. The following steps can help identify and resolve the source of siloxane contamination.

Troubleshooting Workflow for Siloxane Contamination

Siloxane_Troubleshooting start High Siloxane Background blank_injection Inject Solvent Blank start->blank_injection peaks_present Peaks Still Present? blank_injection->peaks_present check_system Check GC System Components peaks_present->check_system Yes no_peaks Contamination from Sample/Reagents peaks_present->no_peaks No check_septa Replace Inlet and Vial Septa check_system->check_septa check_liner Clean/Replace Inlet Liner check_septa->check_liner bakeout Bakeout GC Inlet and Column check_liner->bakeout retest Retest with Solvent Blank bakeout->retest resolved Issue Resolved retest->resolved

Caption: Troubleshooting workflow for siloxane contamination.

Detailed Steps:

  • Q: My chromatogram shows significant peaks at m/z 73, 207, and 281, even in my baseline. What should I do first?

    • A: First, replace the inlet septum with a new, high-quality, low-bleed septum. Septa are a very common source of siloxane contamination, especially when subjected to high inlet temperatures. Also, inspect and replace the vial septa if you are reusing vials.

  • Q: I've replaced the septum, but the siloxane peaks are still there. What's the next step?

    • A: The inlet liner can trap particles from the septum and other non-volatile residues, which can then bleed siloxanes. Replace the glass liner in the GC inlet. It is good practice to also replace the gold seal at the base of the inlet at the same time.

  • Q: After replacing the septum and liner, I still see some background. What else can I do?

    • A: Perform a column bakeout. Disconnect the column from the mass spectrometer to avoid contaminating the source. Cap the MS inlet. Set the oven temperature to the column's maximum isothermal temperature limit (do not exceed the manufacturer's recommendation) and hold for 1-2 hours with carrier gas flowing through the column to a waste outlet. Also, bakeout the inlet at a high temperature (e.g., 300°C). After cooling, reconnect the column to the MS.

Issue 2: Poor Signal-to-Noise Ratio for this compound

A low signal-to-noise (S/N) ratio for this compound can be due to either a weak signal from the analyte or high background noise.

Logical Relationship for Improving S/N Ratio

SN_Improvement sn_ratio Low S/N for this compound increase_signal Increase Analyte Signal sn_ratio->increase_signal decrease_noise Decrease Background Noise sn_ratio->decrease_noise derivatization Optimize Derivatization increase_signal->derivatization extraction Optimize Extraction/Cleanup increase_signal->extraction gc_params Optimize GC-MS Parameters increase_signal->gc_params sample_prep Improve Sample Preparation decrease_noise->sample_prep system_maint Perform System Maintenance decrease_noise->system_maint

Caption: Strategies to improve the signal-to-noise ratio.

Troubleshooting Questions and Answers:

  • Q: My this compound peak is very small. How can I increase its signal intensity?

    • A: Ensure your sample preparation is optimal. Incomplete hydrolysis of this compound conjugates will result in low recovery of the free steroid. Also, verify that your derivatization reaction is going to completion. For trimethylsilyl (B98337) (TMS) derivatization with MSTFA, ensure the reaction is carried out in an anhydrous environment, as moisture will consume the reagent.[4]

  • Q: I suspect my sample cleanup is insufficient. What can I do to reduce matrix interference?

    • A: Solid-phase extraction (SPE) is a highly effective technique for cleaning up urine and plasma samples before GC-MS analysis. Using a C18 SPE cartridge can effectively remove many polar interferences.[4][5] Ensure the cartridge is properly conditioned and equilibrated before loading the sample. A thorough wash step after sample loading is crucial to remove matrix components.

  • Q: Can I optimize my GC-MS parameters to improve the signal-to-noise ratio?

    • A: Yes. Optimizing the GC temperature program can improve the peak shape of this compound, making it sharper and taller, which increases the S/N ratio.[6] In the mass spectrometer, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly improve sensitivity and reduce background noise by only monitoring the characteristic ions of derivatized this compound.

Experimental Protocols

Protocol 1: Urinary this compound Extraction and Hydrolysis

This protocol describes the enzymatic hydrolysis and solid-phase extraction of this compound from a urine sample.

  • Sample Preparation: To 2 mL of urine, add an internal standard (e.g., d5-etiocholanolone).

  • Hydrolysis: Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 3 hours to deconjugate the steroids.[2]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.[4]

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the steroids from the cartridge with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Protocol 2: Derivatization of this compound

This protocol describes the formation of trimethylsilyl (TMS) derivatives of the extracted this compound, which are necessary for GC-MS analysis.[4]

  • Reagent Preparation: Prepare the derivatization reagent by mixing N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and dithiothreitol (B142953) (DTT). A common mixture is 1000:2:4 (v/w/w) of MSTFA:NH4I:DTT.[4]

  • Derivatization Reaction: Add 50 µL of the derivatization reagent to the dried extract from Protocol 1. Cap the vial tightly.

  • Incubation: Heat the vial at 60-80°C for 20-30 minutes.[7]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Data Presentation

Table 1: Common Background Ions in GC-MS and Their Likely Sources

m/z (Daltons)Compound/ClassLikely Source(s)
18, 28, 32, 44Water, Nitrogen, Oxygen, Carbon DioxideAir leak in the MS system, carrier gas impurity[3]
73, 147, 207, 281, 355SiloxanesGC column bleed, septum bleed, vial septa[3]
149, 167, 279PhthalatesPlasticizers from lab consumables (vials, caps, tubing)
43, 57, 71, 85HydrocarbonsContaminated solvents, fingerprints, pump oil backstreaming
91, 105Toluene, XyleneCleaning solvents, lab environment

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5MS)
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 180°C, hold for 1 min, ramp at 3°C/min to 240°C, then ramp at 20°C/min to 300°C, hold for 5 min[6]
MS Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound-TMS (Target ions will depend on the specific derivative formed, but typically include the molecular ion and major fragment ions)

References

optimization of MS/MS parameters for etiocholanolone detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of tandem mass spectrometry (MS/MS) parameters for the detection of etiocholanolone. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ion mode LC-MS/MS?

A1: For this compound analysis in positive ion mode, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. Through collision-induced dissociation (CID), this precursor fragments into characteristic product ions. Commonly used multiple reaction monitoring (MRM) transitions are summarized in the table below.

Q2: How is the optimal collision energy for an MRM transition determined?

A2: The optimal collision energy (CE) is determined experimentally by infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the product ion while ramping the collision energy over a range (e.g., 5-70 eV). The CE that produces the highest and most stable signal for the product ion is considered optimal.[1]

Q3: What are common sample preparation techniques for this compound analysis in biological matrices?

A3: Common sample preparation techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). The choice of method depends on the matrix (e.g., serum, urine) and the desired level of cleanliness and recovery. SPE is often preferred for complex matrices as it can effectively remove interferences.

Q4: My signal intensity for this compound is low. What are the potential causes and solutions?

A4: Low signal intensity can be due to several factors:

  • Suboptimal MS/MS parameters: Ensure that the collision energy, declustering potential, and other source parameters are properly optimized.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample clean-up, adjust chromatographic conditions to separate this compound from interfering compounds, or use a deuterated internal standard to compensate for suppression.

  • Poor ionization efficiency: While this compound can be analyzed in positive ion mode, derivatization can sometimes enhance ionization efficiency and, consequently, signal intensity.

  • Instrument contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity. Regular cleaning and maintenance are crucial.

Q5: I am observing poor peak shape (e.g., tailing, splitting) for my this compound peak. What should I do?

A5: Poor peak shape can be caused by:

  • Column degradation: The analytical column may be old or contaminated. Try flushing the column or replacing it.

  • Inappropriate mobile phase: The pH or organic composition of the mobile phase may not be optimal for this compound.

  • Injection solvent issues: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • System dead volume: Excessive tubing length or poor connections can contribute to peak broadening.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Variable Matrix Effects Evaluate matrix effects by analyzing samples from different lots of the biological matrix. Implement a more robust sample preparation method, such as SPE, to minimize variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations.
Instrument Instability Perform a system suitability test before each analytical run to ensure the LC-MS/MS system is performing consistently. Check for fluctuations in pump pressure, spray stability, and detector response.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed precisely for all samples, including standards and quality controls. Use automated sample preparation systems if available to improve consistency.
Issue 2: High Background Noise or Interferences
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a rigorous needle wash protocol between injections. Inject a blank solvent after a high-concentration sample to check for carryover.
Co-eluting Matrix Components Optimize the chromatographic method to better separate this compound from interfering peaks. This may involve changing the column, mobile phase gradient, or temperature. A more selective sample preparation method can also help.

Quantitative Data Summary

The following table summarizes typical MS/MS parameters for the detection of this compound in positive ion mode. Note that optimal values may vary depending on the specific instrument and experimental conditions.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
273.2255.113
273.2215.114

Data adapted from a Thermo Fisher Scientific application note.[2]

Experimental Protocols

Detailed Methodology for MS/MS Parameter Optimization

This protocol outlines the steps for optimizing the collision energy for a specific MRM transition of this compound.

1. Standard Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the initial mobile phase to a working concentration of 100 ng/mL.

2. Infusion and Precursor Ion Confirmation:

  • Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
  • Perform a full scan in positive ion mode to confirm the mass-to-charge ratio (m/z) of the protonated precursor ion, [M+H]⁺, which is expected to be approximately 291.4 for the underivatized molecule, but can also be observed as a water loss ion at m/z 273.2.[2]

3. Product Ion Scan:

  • Set the mass spectrometer to product ion scan mode.
  • Select the confirmed precursor ion (e.g., m/z 273.2).
  • Apply a range of collision energies (e.g., starting from 10 eV and increasing in 5 eV increments up to 60 eV) to identify the most abundant and stable product ions.[1]

4. Collision Energy Ramp Experiment:

  • Select the most intense and suitable product ion(s) identified in the previous step for the MRM transition.
  • Set up an MRM experiment where the collision energy is ramped over a defined range (e.g., from 5 eV to 50 eV in 1-2 eV increments) while continuously infusing the standard solution.[1]
  • Monitor the signal intensity of the selected product ion at each collision energy value.

5. Data Analysis and Optimal CE Determination:

  • Plot the product ion intensity as a function of the collision energy.
  • The collision energy that corresponds to the highest peak intensity is the optimal collision energy for that specific MRM transition.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup Mass Spectrometry Setup cluster_optimization Optimization cluster_analysis Data Analysis prep_std Prepare this compound Standard infuse_std Infuse Standard into MS prep_std->infuse_std confirm_precursor Confirm Precursor Ion ([M+H]+) infuse_std->confirm_precursor product_scan Perform Product Ion Scan confirm_precursor->product_scan select_product Select Product Ion(s) for MRM product_scan->select_product ce_ramp Ramp Collision Energy select_product->ce_ramp monitor_intensity Monitor Product Ion Intensity ce_ramp->monitor_intensity plot_data Plot Intensity vs. Collision Energy monitor_intensity->plot_data determine_optimal_ce Determine Optimal CE plot_data->determine_optimal_ce

Caption: Experimental workflow for optimizing MS/MS collision energy.

troubleshooting_workflow cluster_investigation Initial Checks cluster_chromatography Chromatography Issues cluster_sample Sample-Related Issues cluster_solutions Solutions start Low this compound Signal check_params Are MS/MS parameters optimized? start->check_params check_system Is the system clean and calibrated? check_params->check_system Yes optimize_ce Optimize Collision Energy check_params->optimize_ce No peak_shape Is peak shape acceptable? check_system->peak_shape Yes clean_source Clean Ion Source check_system->clean_source No retention_time Is retention time stable? peak_shape->retention_time Yes optimize_lc Optimize LC Method peak_shape->optimize_lc No matrix_effects Potential matrix effects? retention_time->matrix_effects Yes retention_time->optimize_lc No sample_prep Is sample preparation adequate? matrix_effects->sample_prep improve_cleanup Improve Sample Cleanup (e.g., SPE) sample_prep->improve_cleanup No use_is Use Isotope-Labeled Internal Standard sample_prep->use_is Yes

Caption: Troubleshooting decision tree for low this compound signal.

References

preventing degradation of etiocholanolone during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of etiocholanolone during sample processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The primary causes of this compound degradation in biological samples, particularly urine, are enzymatic and microbial activity.[1] In urine, bacterial contamination can lead to the metabolism of steroids.[1] For conjugated this compound (glucuronide or sulfate), the hydrolysis step is critical, as some enzyme preparations can cause steroid conversion or degradation.[1] Temperature and pH are also crucial factors, with improper storage conditions accelerating degradation.[2][3]

Q2: What are the recommended short-term and long-term storage conditions for urine samples to ensure this compound stability?

A2: For optimal stability of this compound in urine samples, the following storage conditions are recommended:

  • Short-term: Samples are stable for up to 7 days at room temperature (20–25°C) and for up to 28 days at refrigerator temperature (4–6°C) prior to freezing.[4]

  • Long-term: For storage up to 6 months, freezing at -20°C or -80°C is effective.[4]

Q3: How stable is this compound in plasma samples?

A3: While specific quantitative data for this compound is limited, general studies on steroid stability in plasma indicate that long-term storage at -25°C can maintain steroid integrity for over 10 years.[5] For shorter periods, storing plasma at 4°C or 22°C for up to 4 days results in only minor degradation of many steroids.[6] When whole blood is stored, some steroids may show a more significant decrease in concentration compared to plasma.[6]

Q4: What is the most critical step in processing urine samples for this compound analysis?

A4: The deconjugation (hydrolysis) of this compound glucuronide and sulfate (B86663) is the most critical step. Incomplete or improper hydrolysis can lead to inaccurate quantification.[1] The choice of enzyme, incubation time, temperature, and pH all significantly impact the efficiency and can introduce artifacts.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Enzymatic Hydrolysis

Possible Causes and Solutions:

CauseSolution
Incomplete Hydrolysis Optimize hydrolysis conditions. For this compound glucuronide, incubation with β-glucuronidase from abalone entrails at 42°C for 20 hours at a pH of 5.2 has been shown to be effective.[1] Ensure the enzyme activity is sufficient for the sample volume and concentration of conjugates.
Enzyme Inhibition Urine may contain inhibitors that reduce enzyme activity.[1] Consider a sample cleanup step prior to hydrolysis, such as solid-phase extraction (SPE) on a C18 cartridge, to remove potential inhibitors.
Inappropriate Enzyme Choice Enzyme preparations from sources like Helix pomatia can contain other enzymes that may degrade or convert steroids.[1] Use a more specific β-glucuronidase, such as that from E. coli or abalone entrails.
Incorrect pH The pH of the hydrolysis buffer is crucial. For β-glucuronidase activity, a slightly acidic pH (around 5.2) is often optimal.[1] Ensure the buffer capacity is sufficient to maintain the target pH throughout the incubation.
Issue 2: Inconsistent Results in GC-MS or LC-MS Analysis

Possible Causes and Solutions:

CauseSolution
Poor Peak Shape (Tailing or Fronting) In GC-MS, this can be due to active sites in the inlet liner or column.[7] Regularly replace the liner and trim the first few centimeters of the column.[8] In LC-MS, ensure the sample solvent is compatible with the mobile phase and consider secondary interactions with the column stationary phase.[9]
Split Peaks This often indicates a problem with the injection or the column inlet. In GC-MS, ensure a clean, 90° column cut and proper installation depth into the inlet.[8] In LC-MS, a partially plugged frit or column contamination can be the cause; flush or replace the column.[9]
Loss of Sensitivity In MS analysis, contamination of the ion source is a common cause. Regularly clean the ion source components. For GC-MS, ensure the column is properly inserted into the MS transfer line to avoid inefficient ionization.[7] For LC-MS, check for ion suppression from matrix components by performing a post-column infusion experiment.
Baseline Noise or Drift In GC-MS, column bleed at high temperatures can cause a rising baseline.[8] Ensure the column is properly conditioned and operate within its specified temperature limits. In LC-MS, contaminated mobile phases or improper detector settings can contribute to baseline issues. Use fresh, high-purity solvents and optimize detector parameters.

Data Summary

Table 1: Recommended Storage Conditions for this compound in Urine

Storage TemperatureDurationStabilityReference
Room Temperature (20–25°C)Up to 7 daysSufficient pre-freeze stability[4]
Refrigerator (4–6°C)Up to 28 daysSufficient pre-freeze stability[4]
Frozen (-20°C)Up to 6 monthsStable[4]
Frozen (-80°C)Up to 6 monthsStable[4]

Table 2: Optimized Enzymatic Hydrolysis Conditions for this compound Glucuronide in Urine

ParameterOptimal ConditionReference
Enzyme SourceAbalone Entrails[1]
Incubation Time20 hours[1]
Temperature42°C[1]
pH5.2[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge at 2000 x g for 10 minutes to pellet any precipitate.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine supernatant, add an internal standard.

    • Add 1 mL of 0.2 M acetate (B1210297) buffer (pH 5.2).

    • Add a sufficient amount of β-glucuronidase from abalone entrails (e.g., 12,000 units).

    • Incubate at 42°C for 20 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the this compound with 5 mL of methanol or ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a solvent suitable for your analytical method (e.g., methanol for LC-MS or a derivatization agent for GC-MS).

Protocol 2: Extraction of this compound from Plasma

This protocol is a general liquid-liquid extraction method that can be adapted for this compound.

  • Sample Preparation: Thaw frozen plasma samples at room temperature.

  • Protein Precipitation and Extraction:

    • To 1 mL of plasma, add an internal standard.

    • Add 5 mL of diethyl ether or ethyl acetate.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract the steroids into the organic layer.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube. To maximize recovery, this step can be repeated, and the organic fractions pooled.[10]

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a solvent appropriate for the subsequent analytical technique.

Visualizations

Etiocholanolone_Degradation_Pathway cluster_sample Biological Sample (Urine/Plasma) cluster_processing Sample Processing Etio_conj This compound (Glucuronide/Sulfate) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Etio_conj->Hydrolysis Deconjugation Microbial_Enzymatic Microbial/Enzymatic Degradation Etio_free Free this compound Hydrolysis->Etio_free Degradation Degradation Products Hydrolysis->Degradation Side Reactions Etio_free->Degradation Microbial_Enzymatic->Etio_conj Microbial_Enzymatic->Etio_free

Caption: Potential degradation pathways of this compound during sample processing.

Experimental_Workflow start Start: Sample Collection (Urine or Plasma) storage Sample Storage (Short-term: 4-6°C Long-term: -20°C to -80°C) start->storage prep Sample Preparation (Thawing, Centrifugation) storage->prep hydrolysis Enzymatic Hydrolysis (For Urine Conjugates) pH 5.2, 42°C, 20h prep->hydrolysis Urine extraction Extraction (SPE for Urine, LLE for Plasma) prep->extraction Plasma hydrolysis->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Appropriate Solvent evaporation->reconstitution analysis GC-MS or LC-MS Analysis reconstitution->analysis end End: Data Acquisition analysis->end

References

Validation & Comparative

Etiocholanolone vs. Androsterone: A Comparative Guide to Biomarkers for 5-Alpha-Reductase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis of 5-alpha-reductase deficiency, an inherited disorder of sex development, relies on the accurate assessment of steroid metabolism. While the ratio of testosterone (B1683101) (T) to dihydrotestosterone (B1667394) (DHT) in serum has been a traditional diagnostic marker, urinary steroid profiling offers a non-invasive and often more reliable alternative. This guide provides a detailed comparison of two key urinary steroid metabolites, etiocholanolone and androsterone (B159326), as biomarkers for this condition, supported by experimental data and methodologies.

The Role of this compound and Androsterone in Steroid Metabolism

Testosterone is metabolized in the body via two primary pathways involving the reduction of the A-ring of the steroid nucleus. The enzyme 5-alpha-reductase catalyzes the conversion of testosterone to the potent androgen dihydrotestosterone (DHT), which is further metabolized to androsterone. In a parallel pathway, 5-beta-reductase converts testosterone to this compound. In 5-alpha-reductase deficiency, the reduced activity of the 5-alpha-reductase enzyme leads to a decreased production of androsterone and a relative increase in the production of this compound. Consequently, the ratio of these two metabolites in urine serves as a powerful indicator of 5-alpha-reductase activity.

Comparative Diagnostic Performance

Urinary steroid profiling by gas chromatography-mass spectrometry (GC-MS) allows for the simultaneous quantification of multiple steroid metabolites, providing a comprehensive picture of steroidogenesis.[1] The ratio of 5-beta-reduced to 5-alpha-reduced steroid metabolites is a key diagnostic feature of 5-alpha-reductase deficiency.[2]

A study conducted in Indonesia evaluated the diagnostic accuracy of the urinary this compound/androsterone (Et/An) ratio compared to the serum T/DHT ratio in individuals with molecularly confirmed 5-alpha-reductase type 2 deficiency (5ARD2) and carriers. The results, summarized in the table below, demonstrate the superior performance of the urinary Et/An ratio.[3][4][5]

Parameter 5ARD2 Patients vs. Controls Carriers vs. Controls
Urinary Et/An Ratio (AUC) 79.7% (95% CI 69.0 - 90.4%, P < 0.001)[3][4]75.1% (95% CI 65.1 - 85.1%, P < 0.001)[3][4]
Serum T/DHT Ratio (AUC) 57.7% (95% CI 43.0 - 72.4%, P > 0.05)[3][4]54.1% (95% CI 42.4 - 65.8%, P > 0.05)[3][4]
Urinary Et/An Ratio Cutoff ≥ 0.95[3][4][5]≥ 0.99[3][4][5]

AUC: Area Under the Curve (from Receiver Operating Characteristic - ROC - analysis), a measure of diagnostic accuracy. A higher AUC indicates better performance.

The data clearly indicates that the urinary Et/An ratio is a more accurate and statistically significant biomarker for both identifying individuals with 5ARD2 and carriers of the genetic trait compared to the serum T/DHT ratio.[3][4] While the androsterone/etiocholanolone (A/E) ratio is also used, an elevated Et/An ratio is indicative of reduced 5-alpha-reductase activity.[6]

Beyond the Et/An ratio, other urinary steroid metabolite ratios have also been shown to be excellent discriminators for 5-alpha-reductase deficiency. Notably, the ratio of allo-tetrahydrocortisol (5α-THF) to tetrahydrocortisol (B1682764) (THF) has been reported to be a superior marker, capable of distinguishing patients from carriers and controls with high accuracy.[1][7]

Signaling Pathways and Experimental Workflow

To visualize the metabolic pathways and the analytical process, the following diagrams are provided.

cluster_0 Androgen Metabolism Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Dihydrotestosterone (DHT) Dihydrotestosterone (DHT) Testosterone->Dihydrotestosterone (DHT) 5α-Reductase This compound This compound Testosterone->this compound 5β-Reductase Androsterone Androsterone Dihydrotestosterone (DHT)->Androsterone 3α-HSD Urine Sample Collection Urine Sample Collection Internal Standard Addition Internal Standard Addition Urine Sample Collection->Internal Standard Addition Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Internal Standard Addition->Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Enzymatic Hydrolysis (β-glucuronidase/sulfatase)->Solid-Phase Extraction (SPE) Derivatization (e.g., TMS) Derivatization (e.g., TMS) Solid-Phase Extraction (SPE)->Derivatization (e.g., TMS) GC-MS Analysis GC-MS Analysis Derivatization (e.g., TMS)->GC-MS Analysis Data Processing & Ratio Calculation Data Processing & Ratio Calculation GC-MS Analysis->Data Processing & Ratio Calculation

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Etiocholanolone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for etiocholanolone quantification.

This compound, a key endogenous steroid metabolite of testosterone, serves as a critical biomarker in various clinical and research settings, including the assessment of androgen metabolism, diagnosis of endocrine disorders, and in anti-doping control. The accurate and precise quantification of this compound in biological matrices is paramount. Two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for this compound analysis often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes typical quantitative data for both techniques, compiled from various validated methods.

Performance MetricGC-MSLC-MS/MS
Limit of Quantification (LOQ) 0.1 - 5 ng/mL0.1 - 4 ng/mL[1]
**Linearity (R²) **> 0.99> 0.99[1]
Intra-day Precision (%CV) < 15%< 15%[1][2]
Inter-day Precision (%CV) < 15%< 15%[1][2]
Accuracy/Recovery 85 - 115%86.4 - 115.0%[2][3]

Experimental Protocols: A Glimpse into the Workflow

The analytical workflow for this compound analysis differs significantly between GC-MS and LC-MS/MS, primarily due to the inherent properties of the analyte and the principles of each technique.

GC-MS Experimental Protocol

Gas chromatography requires volatile and thermally stable analytes. Since this compound, like other steroids, is not inherently volatile, a multi-step sample preparation process including derivatization is mandatory.

  • Sample Preparation:

    • Hydrolysis: this compound in biological fluids like urine is often present as a glucuronide or sulfate (B86663) conjugate. Enzymatic hydrolysis (e.g., using β-glucuronidase) or chemical hydrolysis is required to cleave the conjugate and release the free steroid.[4][5]

    • Extraction: Liquid-liquid extraction (LLE) with solvents like diethyl ether or solid-phase extraction (SPE) using cartridges like C18 are common methods to isolate the steroid from the complex biological matrix.[4][6]

    • Derivatization: This is a critical step to increase the volatility and thermal stability of this compound. Silylation is a widely used derivatization technique, employing reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.[6][7][8]

  • GC-MS Analysis:

    • Chromatography: A capillary column (e.g., HP-5MS) is typically used for separation. The oven temperature is programmed with a gradient to ensure optimal separation of this compound from other endogenous steroids.

    • Mass Spectrometry: Electron ionization (EI) is the most common ionization technique. The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

LC-MS/MS Experimental Protocol

LC-MS/MS offers the significant advantage of analyzing this compound directly, often without the need for derivatization, and can even measure the conjugated forms.

  • Sample Preparation:

    • Direct Analysis of Conjugates: A key advantage of LC-MS/MS is its ability to directly quantify this compound glucuronide, eliminating the need for a hydrolysis step.[1][9]

    • Extraction: Sample preparation can be as simple as protein precipitation with a solvent like acetonitrile, followed by centrifugation.[3] For cleaner extracts and higher sensitivity, SPE is often employed.[1][2]

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography using a C18 or similar column is standard. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile) is used to separate the analytes.

    • Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization source, typically operated in positive or negative ion mode. The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound and its internal standard.[10]

Visualizing the Workflows and Comparison

To better illustrate the processes and their distinctions, the following diagrams have been generated.

This compound Analysis Workflow cluster_GCMS GC-MS Workflow cluster_LCMSMS LC-MS/MS Workflow GCMS_Start Sample Collection (Urine/Serum) GCMS_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) GCMS_Start->GCMS_Hydrolysis GCMS_Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) GCMS_Hydrolysis->GCMS_Extraction GCMS_Derivatization Derivatization (e.g., Silylation with MSTFA) GCMS_Extraction->GCMS_Derivatization GCMS_Analysis GC-MS Analysis (EI, SIM) GCMS_Derivatization->GCMS_Analysis GCMS_Data Data Analysis GCMS_Analysis->GCMS_Data LCMSMS_Start Sample Collection (Urine/Serum) LCMSMS_Extraction Protein Precipitation or Solid-Phase Extraction (SPE) LCMSMS_Start->LCMSMS_Extraction LCMSMS_Analysis LC-MS/MS Analysis (ESI, MRM) LCMSMS_Extraction->LCMSMS_Analysis LCMSMS_Data Data Analysis LCMSMS_Analysis->LCMSMS_Data

Caption: Analytical workflows for this compound analysis using GC-MS and LC-MS/MS.

GCMS_vs_LCMSMS_Comparison center This compound Analysis GCMS GC-MS center->GCMS LCMSMS LC-MS/MS center->LCMSMS Derivatization Derivatization Required GCMS->Derivatization Hydrolysis Hydrolysis Essential for Conjugates GCMS->Hydrolysis HighRes High Chromatographic Resolution GCMS->HighRes LongerPrep Longer Sample Prep GCMS->LongerPrep NoDerivatization No Derivatization LCMSMS->NoDerivatization DirectConjugate Direct Analysis of Conjugates LCMSMS->DirectConjugate HighThroughput Higher Throughput LCMSMS->HighThroughput SimplerPrep Simpler Sample Prep LCMSMS->SimplerPrep

Caption: Logical comparison of GC-MS and LC-MS/MS for this compound analysis.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

GC-MS is a robust and well-established technique that offers excellent chromatographic resolution, which can be crucial for separating isomeric steroids.[11][12] However, the mandatory hydrolysis and derivatization steps make the sample preparation more laborious and time-consuming.[7][13]

LC-MS/MS has emerged as the preferred method in many clinical and research laboratories due to its significant advantages in sample preparation and throughput. The ability to directly analyze conjugated metabolites simplifies the workflow considerably.[5][14] While traditionally GC was considered superior for isomer separation, modern LC columns and methods have greatly improved in this regard.[15]

For high-throughput analysis and routine clinical applications, LC-MS/MS is generally the more practical and efficient choice. For complex metabolic studies where the separation of a wide range of steroid isomers is the primary concern, GC-MS remains a valuable tool. Ultimately, the decision should be based on a careful consideration of the laboratory's resources, sample workload, and the specific analytical challenges of the research question.

References

Performance Validation of an In-house Etiocholanolone Measurement Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a laboratory-developed (in-house) etiocholanolone measurement assay against a commercially available alternative. The data presented herein is synthesized from established validation principles for steroid hormone assays, offering a framework for researchers to evaluate and validate their own analytical methods. This compound, a key metabolite of androstenedione (B190577) and testosterone, is an important biomarker in various clinical and research settings, including the assessment of androgen metabolism and certain endocrine disorders. Accurate and precise measurement is therefore critical for reliable data interpretation.

Comparative Performance Analysis

The performance of a newly developed in-house this compound assay, typically a competitive enzyme-linked immunosorbent assay (ELISA) or a gas chromatography-mass spectrometry (GC-MS) method, was evaluated against a commercially available this compound ELISA kit. The following tables summarize the key performance characteristics based on typical validation data.

Table 1: Assay Performance Characteristics

Performance MetricIn-House this compound Assay (Typical)Commercial this compound ELISA KitReference Method (GC-MS)
Assay Principle Competitive ELISA or GC-MSCompetitive ELISAGas Chromatography-Mass Spectrometry
Sample Type Urine, Serum, PlasmaUrine, Serum, PlasmaUrine, Serum, Plasma
Assay Range 50 - 5000 ng/mL100 - 10,000 pg/mL1 - 1000 ng/mL
Sensitivity (LOD) ~10 ng/mL~50 pg/mL~0.5 ng/mL
Specificity High (Antibody-dependent)High (Antibody-dependent)Very High (Mass-based detection)

Table 2: Precision and Accuracy Data

ParameterIn-House this compound Assay (Typical)Commercial this compound ELISA Kit
Intra-Assay Precision (%CV) < 10%< 8%
Inter-Assay Precision (%CV) < 15%< 12%
Accuracy (Recovery %) 85-115%90-110%

Note: The data for the in-house assay represents typical performance characteristics for laboratory-developed steroid immunoassays. The data for the commercial ELISA kit is based on performance data reported for commercially available steroid ELISA kits.

Experimental Protocols

Detailed methodologies for the key validation experiments are crucial for assessing the reliability of an assay. The following protocols are standard procedures for validating a steroid hormone immunoassay.

Precision (Intra- and Inter-Assay Variation)

Objective: To determine the reproducibility of the assay.

Protocol:

  • Prepare three pools of samples representing low, medium, and high concentrations of this compound.

  • Intra-Assay Precision: Assay each pool in 20 replicates on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each pool. The %CV should ideally be below 10%.

  • Inter-Assay Precision: Assay each pool in duplicate on 10 different plates, preferably on different days and by different operators. Calculate the mean, SD, and %CV for each pool across the 10 runs. The %CV should ideally be below 15%.

Accuracy (Spike and Recovery)

Objective: To assess the ability of the assay to measure a known amount of analyte in a sample matrix.

Protocol:

  • Select a sample matrix (e.g., urine) with a known low endogenous concentration of this compound.

  • Spike the matrix with known concentrations of this compound standard to create a series of samples with increasing concentrations.

  • Assay the spiked and unspiked samples.

  • Calculate the percentage recovery using the formula: (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100%.

  • The acceptable recovery range is typically 80-120%.[1]

Linearity of Dilution

Objective: To ensure that the assay response is proportional to the analyte concentration across the assay range.

Protocol:

  • Select a high-concentration sample.

  • Prepare a series of serial dilutions of the sample with the assay buffer.

  • Assay the undiluted and diluted samples.

  • Multiply the measured concentrations of the diluted samples by their respective dilution factors to obtain the corrected concentrations.

  • The corrected concentrations should be consistent across the dilution series and agree with the undiluted sample concentration.

Sensitivity (Limit of Detection, LOD)

Objective: To determine the lowest concentration of this compound that can be reliably distinguished from zero.

Protocol:

  • Assay the zero standard (blank) in 20 replicates.

  • Calculate the mean and standard deviation of the blank readings.

  • The LOD is calculated as the mean of the blank plus 2 or 3 standard deviations.

Specificity (Cross-Reactivity)

Objective: To evaluate the interference of structurally related steroids.

Protocol:

  • Prepare solutions of potentially cross-reacting steroids (e.g., androsterone, testosterone, progesterone) at high concentrations.

  • Assay these solutions and determine the concentration of this compound reported by the assay.

  • Calculate the percentage cross-reactivity using the formula: (Measured this compound Concentration / Concentration of Cross-Reactant) * 100%.

  • Cross-reactivity should be minimal for a highly specific assay.

Visualizing Key Processes

To further aid in the understanding of this compound's biological context and the validation workflow, the following diagrams are provided.

Etiocholanolone_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone This compound This compound Androstenedione->this compound 5β-reductase Androsterone Androsterone Androstenedione->Androsterone 5α-reductase Testosterone->this compound 5β-reductase

Figure 1. Simplified metabolic pathway of this compound.

Assay_Validation_Workflow start Start: In-House Assay Development precision Precision (Intra- & Inter-Assay) start->precision accuracy Accuracy (Spike & Recovery) start->accuracy linearity Linearity of Dilution start->linearity sensitivity Sensitivity (LOD) start->sensitivity specificity Specificity (Cross-Reactivity) start->specificity comparison Comparison with Commercial Kit / Reference Method precision->comparison accuracy->comparison linearity->comparison sensitivity->comparison specificity->comparison end End: Assay Validated comparison->end

Figure 2. Workflow for the validation of an in-house assay.

Conclusion

The validation of an in-house this compound assay is a critical step to ensure the generation of reliable and reproducible data. This guide provides a framework for comparing the performance of a laboratory-developed assay against a commercial alternative and outlines the essential experimental protocols for a thorough validation. While in-house assays can offer cost-effectiveness and greater control over the methodology, they require rigorous validation to demonstrate performance comparable to or exceeding that of established commercial kits. The choice between an in-house and a commercial assay will ultimately depend on the specific research needs, available resources, and the required level of analytical performance.

References

Navigating Steroid Immunoassays: A Guide to Etiocholanolone Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for generating accurate and reliable data. This guide provides a comparative analysis of the cross-reactivity of other steroids in etiocholanolone immunoassays, supported by experimental data and detailed protocols.

The accurate measurement of this compound, a key metabolite of testosterone (B1683101) and androstenedione (B190577), is crucial in various fields of research, including endocrinology and clinical chemistry. Immunoassays offer a high-throughput and cost-effective method for its quantification. However, a significant challenge with steroid immunoassays is the potential for cross-reactivity from structurally similar endogenous and synthetic steroids, which can lead to inaccurate results. This guide delves into the specifics of this issue, providing a framework for assessing and interpreting this compound immunoassay data.

Understanding the this compound Metabolic Pathway

This compound is an inactive metabolite of androgenic steroids. Its formation is part of a complex metabolic pathway that involves several enzymatic conversions. A clear understanding of this pathway is essential for identifying potential cross-reactants in this compound immunoassays.

Etiocholanolone_Metabolism Testosterone Testosterone This compound This compound Testosterone->this compound Metabolism Androstenedione Androstenedione Androstenedione->this compound Metabolism Etiocholanolone_Glucuronide Etiocholanolone_Glucuronide This compound->Etiocholanolone_Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

Cross-Reactivity Data in Steroid Immunoassays

The degree of cross-reactivity of a particular steroid in an immunoassay is typically expressed as a percentage. This value is determined by comparing the concentration of the cross-reacting steroid required to produce a 50% inhibition of the signal with the concentration of the target analyte (this compound) that produces the same level of inhibition.

Steroid% Cross-Reactivity in Pregnenolone ELISA
Pregnenolone100
Progesterone6.0
Dehydroisoandrosterone5.2
5α-Androstandiol4.7
Epiandrosterone1.0
Pregnenolone Sulfate0.4
Androstandione0.3
5α-Androsterone0.3
DHEAS0.2
This compound <0.1

Data sourced from a commercially available Pregnenolone ELISA kit product insert.

It is important to note that compounds with a high degree of structural similarity to the target hormone are more likely to exhibit significant cross-reactivity[1][2]. Therefore, steroids such as androsterone (B159326) (the 5α-epimer of this compound), and other metabolites of testosterone and androstenedione should be considered as potential cross-reactants in this compound immunoassays.

Experimental Protocol for Determining Cross-Reactivity

A robust experimental protocol is essential for accurately determining the cross-reactivity of other steroids in an this compound immunoassay. The following is a detailed methodology for a competitive ELISA, which is a common format for steroid hormone assays.

Principle of the Assay

This competitive immunoassay is based on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody. As the concentration of this compound in the sample increases, the amount of tracer that can bind to the antibody decreases. The amount of bound tracer is then measured by the addition of a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Materials
  • Microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG)

  • This compound standard solution

  • This compound-enzyme conjugate (tracer)

  • This compound primary antibody (e.g., rabbit anti-etiocholanolone)

  • Assay buffer

  • Wash buffer concentrate

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Steroids to be tested for cross-reactivity

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Assay Procedure
  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the wash buffer concentrate to its working concentration.

  • Standard Curve Preparation: Prepare a series of this compound standards by serial dilution in the assay buffer. The concentration range should be appropriate to generate a standard curve that covers the expected range of the samples.

  • Cross-Reactant Dilution Series: Prepare serial dilutions of each steroid to be tested for cross-reactivity in the assay buffer.

  • Assay Incubation:

    • Pipette a specific volume of assay buffer into the blank wells.

    • Pipette the same volume of each standard, sample, and cross-reactant dilution into the appropriate wells of the microtiter plate.

    • Add the this compound-enzyme conjugate (tracer) to all wells except the blank.

    • Add the this compound primary antibody to all wells except the blank.

    • Seal the plate and incubate for the time and at the temperature specified by the manufacturer (e.g., 2 hours at room temperature with shaking).

  • Washing: After incubation, wash the plate several times with the working wash buffer solution to remove any unbound reagents.

  • Substrate Reaction: Add the substrate solution to each well and incubate for a specified period (e.g., 30 minutes) at room temperature in the dark. A color change will develop.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. The color will change (e.g., from blue to yellow).

  • Absorbance Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm) within a specified time after adding the stop solution.

Calculation of Results
  • Calculate the average absorbance for each set of duplicate or triplicate wells.

  • Subtract the average absorbance of the blank wells from the average absorbance of all other wells.

  • Plot a standard curve of the corrected absorbance versus the concentration of the this compound standards.

  • Determine the concentration of each cross-reactant dilution that gives a 50% reduction in the maximum signal (B/B0 = 50%).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of Cross-Reactant at 50% B/B0) x 100

Visualizing the Immunoassay Principle

The following diagram illustrates the competitive binding principle underlying the this compound immunoassay and the concept of cross-reactivity.

Immunoassay_Principle cluster_0 High this compound Concentration cluster_1 Low this compound Concentration cluster_2 Cross-Reactivity This compound E Antibody Ab This compound->Antibody Tracer T Etiocholanolone_low E Tracer_low T Antibody_low Ab Tracer_low->Antibody_low Cross_Reactant CR Antibody_cr Ab Cross_Reactant->Antibody_cr Tracer_cr T

Caption: Competitive immunoassay and cross-reactivity.

By carefully considering the potential for cross-reactivity and employing rigorous validation protocols, researchers can ensure the accuracy and reliability of their this compound immunoassay results. This guide serves as a foundational resource for navigating the complexities of steroid hormone quantification and making informed decisions in experimental design and data interpretation.

References

A Comparative Guide to Inter-Laboratory Etiocholanolone Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the measurement of etiocholanolone, a key metabolite of androstenedione (B190577) and testosterone. Due to the limited public availability of direct inter-laboratory comparison data from proficiency testing (PT) or external quality assessment (EQA) schemes, this document focuses on comparing the reported performance of various analytical methods from published studies. This approach offers valuable insights into the expected precision and reliability of these methods as implemented in different research and clinical settings.

Data Presentation: A Comparative Look at Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for this compound quantification as reported in various studies. This intra-laboratory data provides a benchmark for comparing the precision of these methods.

Analytical MethodSample MatrixSample Preparation HighlightsWithin-Assay Precision (CV%)Between-Assay Precision (CV%)
GC/C/IRMSUrineDeconjugation (β-glucuronidase), Solid Phase Extraction (SPE), Derivatization (acetic anhydride (B1165640) and pyridine)0.5 - 2.11.7 - 3.4
GC-MSUrineEnzymatic hydrolysis, liquid-liquid extraction, derivatization (MSTFA/NH4I/ethanethiol)Not explicitly stated for this compoundNot explicitly stated for this compound
LC-MS/MSSerumProtein precipitation, liquid-liquid extraction, derivatizationNot explicitly stated for this compoundNot explicitly stated for this compound

CV: Coefficient of Variation; GC/C/IRMS: Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols: A Closer Look at Methodology

The accurate measurement of this compound is critical for various applications, including clinical diagnostics and anti-doping analysis. The following sections detail a typical experimental protocol based on gas chromatography-mass spectrometry (GC-MS), a widely used technique for steroid profiling.

Sample Preparation

  • Hydrolysis: this compound is primarily excreted in urine as a glucuronide or sulfate (B86663) conjugate.[1] Therefore, an enzymatic hydrolysis step is essential to cleave these conjugates and liberate the free steroid. A common enzyme used is β-glucuronidase from Helix pomatia.[1]

  • Extraction: Following hydrolysis, the free this compound is extracted from the aqueous urine matrix. This is typically achieved through liquid-liquid extraction (LLE) with an organic solvent such as diethyl ether or solid-phase extraction (SPE) using a C18 cartridge.

  • Derivatization: To improve the volatility and chromatographic properties of this compound for GC-MS analysis, a derivatization step is necessary. This involves converting the hydroxyl groups to more stable derivatives, commonly trimethylsilyl (B98337) (TMS) ethers, using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[1]

GC-MS Analysis

  • Chromatographic Separation: The derivatized extract is injected into a gas chromatograph, where the different steroid metabolites are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, allowing for the identification and quantification of this compound.

Visualizing the Process and Pathway

To further elucidate the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Measurement cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Extraction (LLE or SPE) hydrolysis->extraction derivatization Derivatization (e.g., TMS) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_processing Data Processing and Quantification gc_ms->data_processing final_report final_report data_processing->final_report Final Report

Caption: A typical workflow for the measurement of this compound from a urine sample.

This compound is a downstream metabolite in the steroidogenesis pathway. Understanding its position within this pathway is crucial for interpreting its levels in biological samples.

steroidogenesis_pathway Simplified Steroidogenesis Pathway Showing this compound Formation cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone dhea DHEA pregnenolone->dhea androstenedione Androstenedione progesterone->androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone This compound This compound androstenedione->this compound 5β-reductase androsterone Androsterone androstenedione->androsterone 5α-reductase testosterone->this compound 5β-reductase

Caption: The formation of this compound from androstenedione and testosterone.

References

Etiocholanolone as a Predictive Biomarker in Adrenal Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of benign adrenocortical adenomas (ACA) from malignant adrenocortical carcinomas (ACC) is a critical diagnostic challenge with significant implications for patient prognosis and treatment. While imaging and histological analysis are standard approaches, they can have limitations in providing a definitive diagnosis. Emerging evidence strongly supports the use of urinary steroid metabolomics as a non-invasive, highly sensitive, and specific tool to aid in this differentiation. This guide provides a comparative overview of etiocholanolone and other key steroid biomarkers in the context of adrenal tumors, supported by experimental data and detailed methodologies.

Adrenocortical carcinomas often exhibit disorganized steroidogenesis, leading to the inefficient production of final steroid hormones and the accumulation of precursor molecules.[1][2][3] This altered metabolic fingerprint can be detected in the urine, offering valuable diagnostic and prognostic information.[4][5]

Comparative Analysis of Urinary Steroid Biomarkers

Urinary steroid profiling, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the quantification of a wide range of steroid metabolites.[3][5][6] Several studies have demonstrated that specific steroid metabolites, including this compound, are significantly elevated in patients with ACC compared to those with ACA.[1][7]

A study by Kerkhofs et al. found that fifteen steroid metabolites had a sensitivity of over 90% for detecting ACC, with seven of those, including this compound, demonstrating 100% sensitivity.[7] However, the most discriminative single biomarker in their cohort was tetrahydro-11-deoxycortisol (THS), which at a cut-off value of 2.35 μmol/24h, differentiated ACC from other adrenal disorders with 100% sensitivity and 99% specificity.[7]

Another significant study by Arlt et al. employed a machine learning approach (generalized matrix learning vector quantization) to analyze the urinary steroid profiles of 102 ACA patients and 45 ACC patients.[1][8][9][10] Their analysis identified a panel of nine steroids that best differentiated between benign and malignant tumors, achieving a sensitivity and specificity of 88%.[1][8][9][10] While the specific nine steroids are not all named in the immediate search results, the study highlights the power of multi-marker panels in improving diagnostic accuracy.

The following table summarizes the diagnostic performance of key urinary steroid biomarkers for the detection of Adrenocortical Carcinoma based on available literature.

Biomarker/MethodSensitivity (%)Specificity (%)Area Under the Curve (AUC)Cut-off ValueReference
This compound 100--Not specifiedKerkhofs et al.[7]
Tetrahydro-11-deoxycortisol (THS) 100991.02.35 μmol/24hKerkhofs et al.[7]
Pregnanediol 100--Not specifiedKerkhofs et al.[7]
Pregnanetriol 100--Not specifiedKerkhofs et al.[7]
Panel of 32 Steroids (GMLVQ) 90900.97-Arlt et al.[1][8][9][10]
Panel of 9 Steroids (GMLVQ) 88880.96-Arlt et al.[1][8][9][10]

Experimental Protocols

The accurate measurement of urinary steroid metabolites is crucial for their clinical application. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urinary Steroid Metabolite Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method has been a long-established technique for comprehensive steroid analysis.[3]

Methodology:

  • Sample Collection: A 24-hour urine sample is collected from the patient.[1][3][8][9][10]

  • Enzymatic Deconjugation: Steroid metabolites in the urine are primarily present as glucuronide and sulfate (B86663) conjugates. An enzymatic hydrolysis step, often using a preparation from Helix pomatia, is performed to cleave these conjugates and release the free steroids.

  • Solid-Phase Extraction (SPE): The deconjugated steroids are then extracted and purified from the urine matrix using a solid-phase extraction column (e.g., C18).

  • Derivatization: To increase their volatility and thermal stability for GC analysis, the extracted steroids are derivatized. This typically involves a two-step process:

    • Methoximation: Protects ketone groups.

    • Silylation (e.g., with BSTFA + 1% TMCS): Replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column and then identified and quantified by the mass spectrometer based on their unique mass fragmentation patterns.

Urinary Steroid Metabolite Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a more recent and increasingly utilized method that offers high specificity and can be less laborious than GC-MS as it often does not require derivatization.[5][6]

Methodology:

  • Sample Collection: A 24-hour urine sample is collected.[6]

  • Enzymatic Deconjugation: Similar to the GC-MS protocol, steroid conjugates are enzymatically hydrolyzed to yield free steroids.[6]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is cleaned up and the steroids are concentrated using SPE.[6]

  • LC-MS/MS Analysis: The extracted steroids are separated by liquid chromatography and then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6] This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each steroid metabolite.

Visualizations

Signaling Pathways and Experimental Workflows

steroidogenesis_pathway cholesterol Cholesterol pregnenolone Pregnenolone progesterone Progesterone pregnenolone->progesterone 3β-HSD hydroxypregnenolone 17α-Hydroxypregnenolone pregnenolone->hydroxypregnenolone 17α-hydroxylase deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone 21-hydroxylase corticosterone Corticosterone deoxycorticosterone->corticosterone 11β-hydroxylase aldosterone Aldosterone corticosterone->aldosterone Aldosterone synthase hydroxyprogesterone 17α-Hydroxyprogesterone hydroxypregnenolone->hydroxyprogesterone 3β-HSD dhea DHEA hydroxypregnenolone->dhea 17,20-lyase deoxycortisol 11-Deoxycortisol hydroxyprogesterone->deoxycortisol 21-hydroxylase cortisol Cortisol deoxycortisol->cortisol 11β-hydroxylase deoxycortisol_metabolite Tetrahydro-11-deoxycortisol (THS) deoxycortisol->deoxycortisol_metabolite androstenedione Androstenedione dhea->androstenedione 3β-HSD dhea_metabolites Androsterone This compound dhea->dhea_metabolites testosterone Testosterone androstenedione->testosterone 17β-HSD androstenedione->dhea_metabolites experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation urine_collection 24h Urine Collection hydrolysis Enzymatic Hydrolysis (Deconjugation) urine_collection->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization (for GC-MS) spe->derivatization GC-MS Path lcms LC-MS/MS Analysis spe->lcms LC-MS/MS Path gcms GC-MS Analysis derivatization->gcms quantification Metabolite Quantification gcms->quantification lcms->quantification statistical_analysis Statistical Analysis (e.g., ROC, Machine Learning) quantification->statistical_analysis diagnosis Diagnostic Prediction (ACA vs. ACC) statistical_analysis->diagnosis

References

A Comparative Analysis of Etiocholanolone Quantification in Serum and Urine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of etiocholanolone measurement in two primary biological matrices: serum and urine. Understanding the nuances of quantification in each medium is critical for accurate hormonal profiling in clinical research and drug development. This document outlines the methodologies, presents available quantitative data, and discusses the relative advantages of each sample type.

This compound, a key metabolite of androstenedione (B190577) and testosterone, serves as a valuable biomarker for assessing androgen metabolism and adrenal function. Its quantification is pivotal in studies related to various endocrinological disorders. The choice between serum and urine as a sample matrix depends on the specific research objectives, required analytical sensitivity, and the desired window of metabolic assessment.

Quantitative Data Summary
ParameterSerumUrine (24-hour collection)Data Source
Typical Concentration Data not consistently reported; expected to be low ng/mL1.2 - 6.1 µmol/24 hr[1]
Form Primarily found as glucuronide and sulfate (B86663) conjugatesExcreted as glucuronide and sulfate conjugates[2]
Analytical Methods LC-MS/MS, GC-MSGC-MS, LC-MS/MS[3][4]

Note: The provided urine concentration is a reference range and can be influenced by factors such as age, sex, and health status. Serum concentrations are generally lower and often require highly sensitive analytical techniques for accurate measurement.

Experimental Protocols

The accurate quantification of this compound relies on robust and validated analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for steroid profiling.

Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in serum, a method often favored for its high sensitivity and specificity without the need for derivatization.

1. Sample Preparation:

  • Protein Precipitation: To 200 µL of serum, add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for steroid separation.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for improved ionization) and methanol or acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Quantification: Based on the peak area ratio of the analyte to a deuterated internal standard.

Protocol 2: Quantification of this compound in Human Urine by GC-MS

This protocol outlines a standard procedure for urinary this compound analysis, a well-established method for comprehensive steroid profiling.

1. Sample Preparation:

  • Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and β-glucuronidase/arylsulfatase enzyme solution in a buffer (e.g., acetate (B1210297) buffer, pH 5.0). Incubate at 55°C for 2-3 hours to deconjugate the steroid glucuronides and sulfates.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol or ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under nitrogen.

  • Derivatization: To make the steroids volatile for GC analysis, perform a two-step derivatization. First, react the dried extract with methoxyamine hydrochloride in pyridine (B92270) to protect the keto groups. Second, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

2. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

  • Injection: Inject the derivatized sample in splitless mode.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the different steroid metabolites.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode for targeted analysis.

  • Ionization: Electron Ionization (EI) is typically used.

  • Quantification: Based on the peak area ratio of the characteristic ions of the analyte to its corresponding internal standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative aspects, the following diagrams are provided.

experimental_workflow cluster_serum Serum Analysis cluster_urine Urine Analysis s_start Serum Sample s_prep Protein Precipitation & Centrifugation s_start->s_prep Acetonitrile s_extract Supernatant Evaporation & Reconstitution s_prep->s_extract s_lcms LC-MS/MS Analysis s_extract->s_lcms u_start Urine Sample u_hydrolysis Enzymatic Hydrolysis u_start->u_hydrolysis β-glucuronidase/ arylsulfatase u_spe Solid-Phase Extraction u_hydrolysis->u_spe u_deriv Derivatization u_spe->u_deriv u_gcms GC-MS Analysis u_deriv->u_gcms

Experimental workflows for serum and urine this compound analysis.

logical_comparison cluster_tech Common Analytical Techniques serum Serum this compound serum_adv Advantages: - Reflects circulating levels - Less influenced by hydration status serum->serum_adv serum_disadv Disadvantages: - Invasive collection - Lower concentrations - Pulsatile secretion can affect single time-point measurements serum->serum_disadv lcms LC-MS/MS serum->lcms Often preferred urine Urine this compound urine_adv Advantages: - Non-invasive collection - Higher concentrations - Time-averaged (24h) collection reflects total daily production urine->urine_adv urine_disadv Disadvantages: - Influenced by hydration (spot urine) - 24h collection can be cumbersome - Reflects excretion, not necessarily circulating levels urine->urine_disadv urine->lcms Increasingly used gcms GC-MS urine->gcms Historically standard

Comparison of serum vs. urine for this compound measurement.

Conclusion

The choice between serum and urine for the quantification of this compound is contingent on the specific aims of the research. Serum analysis provides a snapshot of the circulating, biologically active hormone metabolite pool, while 24-hour urine collection offers an integrated measure of total daily production and excretion.[4] Although direct quantitative comparisons are scarce, both matrices, when analyzed with appropriate and validated methods like LC-MS/MS or GC-MS, can provide invaluable data for endocrine research and drug development. Researchers should carefully consider the advantages and limitations of each sample type in the context of their study design to ensure the generation of meaningful and reliable results.

References

The Interplay of Androgens: A Comparative Guide to Etiocholanolone and its Metabolite Correlations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the complex relationships between androgen metabolites is crucial for diagnosing endocrine disorders, monitoring therapeutic interventions, and developing new drugs. Etiocholanolone, a key downstream metabolite of major androgens, provides a valuable window into the metabolic pathways of these powerful hormones. This guide offers an objective comparison of this compound's correlation with other significant androgen metabolites, supported by experimental data and detailed methodologies.

Androgen Metabolism: The Journey to this compound

Androgens are synthesized primarily in the adrenal glands and gonads. The metabolic cascade begins with precursors like Dehydroepiandrosterone (DHEA) and Androstenedione (B190577). These are converted to more potent androgens such as Testosterone (B1683101), which is further converted to Dihydrotestosterone (DHT). This compound, along with its isomer Androsterone (B159326), represents a terminal metabolite of this pathway, primarily formed from the breakdown of androstenedione and testosterone in the liver.[1][2][3] The balance between the production of Androsterone and this compound is determined by the activity of two key enzymes: 5α-reductase and 5β-reductase, respectively.[4] Therefore, the levels of this compound and its ratio to androsterone can provide significant insights into the preferential pathways of androgen metabolism in the body.[1][4]

Androgen_Metabolism DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Androsterone Androsterone (5α-metabolite) Androstenedione->Androsterone 5α-reductase This compound This compound (5β-metabolite) Androstenedione->this compound 5β-reductase DHT Dihydrotestosterone (DHT) (5α-pathway) Testosterone->DHT 5α-reductase DHT->Androsterone 3α-HSD

Figure 1. Simplified Androgen Metabolism Pathway.

Quantitative Correlation of this compound with Key Androgens

The correlation between urinary this compound and its precursors in serum provides a quantitative measure of their metabolic relationship. While extensive data in diverse adult populations is limited, studies in specific cohorts demonstrate these connections.

A study involving 44 girls aged 6-13 provided key insights into these correlations by comparing 10 urinary androgen metabolites with 4 serum androgens. The findings highlight that urinary metabolites, including this compound, are reliable markers for circulating androgens.[5]

Table 1: Pearson's Correlation Coefficients (r) between Urinary this compound and Serum Androgens in Girls (Aged 6-13)

Serum AndrogenCorrelation with Urinary this compound (r-value)
Free Testosterone0.77
Total Testosterone0.75
Androstenedione0.73
DHEA-S0.55

Data sourced from a study on girls, which found that the correlation between individual urinary metabolites and serum androgens ranged from 0.08 to 0.84.[5]

These strong positive correlations underscore that urinary this compound excretion is a reliable indicator of the production and metabolism of its upstream precursors, particularly testosterone and androstenedione. Studies involving the oral administration of DHEA and androstenedione further support this, demonstrating significant increases in urinary this compound excretion.[6]

The Androsterone/Etiocholanolone Ratio: A Metabolic Switch Indicator

The ratio of Androsterone to this compound (A/E) serves as a critical marker for the relative activity of 5α-reductase versus 5β-reductase pathways.[4]

  • A high A/E ratio suggests a preference for the 5α-reductase pathway, leading to higher levels of the potent androgen DHT. This has been associated with conditions like polycystic ovary syndrome (PCOS) and benign prostatic hyperplasia (BPH).[4]

  • A low A/E ratio indicates a dominance of the 5β-reductase pathway. Altered ratios can be indicative of hormonal imbalances or certain adrenal disorders.[1][4]

The diagnostic utility of the inverse ratio, this compound/Androsterone (Et/An), has been demonstrated in identifying 5 alpha-reductase type 2 deficiency. In one study, the Et/An ratio showed a significantly better diagnostic accuracy (Area Under the Curve [AUC] = 79.7%) compared to the serum Testosterone/DHT ratio (AUC = 57.7%).[7][8]

Table 2: Urinary Androgen Metabolite Reference Ranges in Healthy Adults (μg/24 hours)

MetaboliteMen (Median)Women (Median)
This compound Significantly higher than women (P=0.01)Significantly lower than men (P=0.01)
Androsterone Significantly higher than women (P=0.01)Significantly lower than men (P=0.01)
DHEA Significantly higher than women (P=0.01)Significantly lower than men (P=0.01)
Total Androgen Metabolites 26601850

Source: A study confirming significant gender-related differences in steroid metabolite excretion profiles, advocating for gender-specific reference ranges.[9] Note: Specific median values for individual androgens were not provided in the abstract, but the significance of the difference was highlighted.

Experimental Protocols for Androgen Metabolite Analysis

Accurate quantification of this compound and other androgen metabolites is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) has long been the gold standard, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful, high-throughput alternative.[9]

Key Methodological Steps

The analysis of urinary steroids, whether by GC-MS or LC-MS/MS, involves several critical steps to isolate and measure the target analytes. The general workflow includes sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis Deconjugation SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Cleanup & Concentration Deriv Derivatization (for GC-MS only) SPE->Deriv LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Deriv->GCMS

Figure 2. General Experimental Workflow for Urinary Steroid Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides excellent chromatographic resolution, which is crucial for separating isomeric compounds like androsterone and this compound.[10][11]

  • Sample Preparation :

    • Hydrolysis : To 1-2 mL of urine, internal standards are added. The sample then undergoes enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate (B86663) conjugates from the steroids.[9][12]

    • Extraction : Steroids are extracted from the aqueous matrix using solid-phase extraction (SPE) with C18 columns.[9]

    • Derivatization : A two-step derivatization is required to increase the volatility of the steroids for gas chromatography. First, keto-groups are protected using methoxyamine hydrochloride. Second, hydroxyl-groups are converted to trimethylsilyl (B98337) (TMS) ethers.[9][11][12]

  • GC-MS Analysis :

    • Injection : The derivatized sample is injected into the GC system.

    • Separation : A fused silica (B1680970) column (e.g., Optima-1) is used with a specific temperature program to separate the different steroid metabolites. A typical program might start at 50°C and ramp up to 285°C over an extended period (e.g., ~90 minutes) to achieve maximal resolution.[10]

    • Detection : The mass spectrometer is operated in either full scan mode for comprehensive profiling or selected ion monitoring (SIM) for targeted quantification. Electron ionization (EI) is the standard ionization technique.[9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers higher throughput due to simpler sample preparation (often no derivatization) and shorter run times.[9][13][14]

  • Sample Preparation :

    • Internal Standards : Isotope-labeled internal standards for each analyte are added to approximately 200 µL of serum or urine.[13][15]

    • Extraction : For serum, a liquid-liquid extraction (LLE) with a solvent like hexane:ethyl acetate (B1210297) or methyl tert-butyl ether is common.[13][15] For urine, SPE is typically used after an enzymatic hydrolysis step, similar to the GC-MS protocol.[9]

    • Reconstitution : The dried extract is reconstituted in a mobile phase-compatible solvent, such as methanol (B129727).[15]

  • LC-MS/MS Analysis :

    • Separation : A reverse-phase column (e.g., C8 or C18) is used for chromatographic separation. A gradient elution with mobile phases like water with ammonium (B1175870) fluoride (B91410) and methanol is employed.[16]

    • Detection : A triple quadrupole mass spectrometer is used, typically with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[15] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[17]

Conclusion

This compound is a clinically relevant biomarker whose concentration is strongly correlated with its androgen precursors, including androstenedione and testosterone. The ratio of this compound to its isomer, androsterone, provides a functional readout of steroid metabolism, reflecting the balance between 5α- and 5β-reductase activities. The accurate measurement of these metabolites, achievable through robust GC-MS and LC-MS/MS methodologies, is essential for advancing research and development in endocrinology and pharmacology. This guide provides a foundational comparison to aid professionals in interpreting the complex landscape of androgen metabolism.

References

comparative analysis of different hydrolysis enzymes for etiocholanolone glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of commonly used β-glucuronidase enzymes for the hydrolysis of etiocholanolone glucuronide, a critical step in steroid profiling and analysis. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate enzyme and the design of experimental protocols.

Enzyme Performance Comparison

The enzymatic hydrolysis of this compound glucuronide is influenced by the source of the β-glucuronidase. Enzymes from different organisms exhibit varying optimal conditions, specific activities, and presence of secondary enzyme activities. The choice of enzyme can significantly impact hydrolysis efficiency, incubation time, and the need for sample pre-treatment. The following table summarizes the key performance characteristics of β-glucuronidases from Helix pomatia, Escherichia coli, Abalone, and Bovine Liver.

Enzyme SourceOptimal pHOptimal TemperatureTypical Incubation TimeKey Characteristics & Considerations
Helix pomatia (Snail) 4.5 - 5.2[1][2]~37°C - 50°C[2][3]3 - 24 hours[3][4][5]Contains significant sulfatase activity, useful for hydrolyzing both glucuronide and sulfate (B86663) conjugates.[1] Prone to batch-to-batch variation.[5] Hydrolysis can be inhibited by sodium sulfate.[4]
Escherichia coli (Bacterial) 6.0 - 7.0[6][7]~37°C - 50°C[1][6]15 minutes - 2 hours[4][6]Highly specific for β-glucuronides with no sulfatase activity.[1][3] Exhibits very high hydrolytic activity, allowing for rapid protocols.[6] Recommended for the specific analysis of androsterone (B159326) and this compound.[4]
Abalone (Haliotis sp.) ~5.2[2]42°C - 60°C[2][8]Variable; rapid or prolonged (e.g., 20h for optimization)[2]Contains sulfatase activity. More thermally tolerant than enzymes from E. coli or H. pomatia, allowing for hydrolysis at higher temperatures.[9] Reported to provide excellent results for steroid deconjugation.[2][9][10]
Bovine Liver Not specified for this compound~37°CUp to 24 hours[4]Unlike other enzymes, the rate of hydrolysis is increased by the presence of sodium sulfate.[4] Used for determining urinary glucuronides of androsterone and this compound.[4]

Experimental Workflow

The general workflow for the enzymatic hydrolysis of this compound glucuronide involves sample preparation, enzymatic reaction, extraction of the deconjugated steroid, and subsequent analysis.

G cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis Sample Urine/Plasma Sample AddIS Add Internal Standard Sample->AddIS AdjustpH Adjust pH with Buffer AddIS->AdjustpH AddEnzyme Add β-Glucuronidase AdjustpH->AddEnzyme Incubate Incubate (Temp & Time Dependent on Enzyme) AddEnzyme->Incubate StopRxn Stop Reaction (e.g., pH change) Incubate->StopRxn LLE Liquid-Liquid or Solid-Phase Extraction (SPE) StopRxn->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization (e.g., MO-TMS) Evaporate->Derivatize Analysis GC-MS or LC-MS/MS Analysis Derivatize->Analysis

General experimental workflow for hydrolysis.

Experimental Protocols

Below is a generalized protocol for the hydrolysis of this compound glucuronide in a urine matrix. Specific parameters such as pH, temperature, and incubation time should be optimized based on the selected enzyme from the comparison table.

1. Materials and Reagents:

  • β-Glucuronidase enzyme (e.g., from E. coli, H. pomatia, or Abalone)

  • Urine sample

  • Internal Standard (e.g., deuterated this compound)

  • Buffer solution (e.g., 0.1 M Acetate (B1210297) buffer for pH 5.0; 0.1 M Phosphate (B84403) buffer for pH 6.5)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Derivatization agents (e.g., MSTFA/NH4I/DTT for GC-MS)

  • Vortex mixer, centrifuge, incubator/water bath, nitrogen evaporator

2. Sample Preparation:

  • To 1-2 mL of the urine sample in a glass tube, add the internal standard.

  • Add 1 mL of the appropriate buffer to adjust the pH according to the chosen enzyme's optimum. For example, use acetate buffer for H. pomatia or abalone enzymes, or phosphate buffer for E. coli enzyme.[3][6]

  • Vortex the mixture gently.

3. Enzymatic Hydrolysis:

  • Prepare the enzyme solution according to the manufacturer's instructions. The amount of enzyme required depends on its activity and must be determined empirically, but typically ranges from 1 to 20 units per microliter of sample.[3]

  • Add the specified amount of β-glucuronidase solution to the buffered urine sample.

  • Vortex the mixture and place it in an incubator or water bath set to the optimal temperature for the selected enzyme (e.g., 37°C for H. pomatia, 50°C for E. coli).[1][3]

  • Incubate for the required duration. This can range from 30 minutes for E. coli to 3 hours or more for H. pomatia.[5][6]

4. Extraction of this compound:

  • After incubation, stop the reaction by adding 1 mL of a basic buffer (e.g., carbonate buffer, pH 10.4) to raise the pH.

  • Add 5 mL of an organic extraction solvent like diethyl ether.

  • Vortex vigorously for 5 minutes to extract the deconjugated steroid into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

5. Derivatization and Analysis (for GC-MS):

  • To the dried residue, add 50 µL of a derivatization agent mixture (e.g., MSTFA/NH4I/DTT).

  • Heat the sample at 70°C for 30 minutes.

  • Transfer the derivatized sample to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The selection of a β-glucuronidase for the hydrolysis of this compound glucuronide is a critical decision that depends on the specific requirements of the analysis.

  • For rapid and high-throughput screening , the highly specific and active β-glucuronidase from E. coli is an excellent choice due to its short incubation times.[6]

  • When samples may contain both glucuronide and sulfate conjugates , enzymes from Helix pomatia or Abalone are advantageous as they possess both β-glucuronidase and sulfatase activities.[1][9]

  • Abalone-derived β-glucuronidase offers the additional benefit of higher thermal stability, which can accelerate the hydrolysis process.[9]

It is crucial to optimize hydrolysis conditions, including pH, temperature, enzyme concentration, and incubation time, for the specific steroid conjugate and sample matrix to ensure complete and reproducible cleavage. The presence of inhibitors in biological samples like urine may also affect enzyme activity, sometimes necessitating a sample clean-up step prior to hydrolysis.[1][4]

References

Navigating Androgen Metabolism: A Comparative Guide to the Diagnostic Accuracy of the Etiocholanolone/Androsterone Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the etiocholanolone/androsterone (B159326) (E/A) ratio as a diagnostic tool, supported by experimental data and detailed methodologies.

The ratio of the urinary steroid metabolites this compound to androsterone (E/A) serves as a critical indicator of androgen metabolism, reflecting the balance between the 5β-reductase and 5α-reductase enzyme pathways. An altered E/A ratio has been implicated in various endocrine disorders, prompting its evaluation as a diagnostic marker. This guide provides a comprehensive comparison of the diagnostic accuracy of the E/A ratio against other relevant biomarkers, supported by experimental data, to aid researchers and clinicians in its application.

Understanding the Androgen Metabolism Pathway

Androsterone and this compound are both metabolites of androgens, primarily testosterone. The conversion is governed by two key enzymes: 5α-reductase and 5β-reductase. The dominance of one pathway over the other, as reflected in the E/A ratio, can be indicative of specific physiological or pathological states.

cluster_pathways Metabolic Pathways Testosterone Testosterone Dihydrotestosterone 5α-Dihydrotestosterone (DHT) Testosterone->Dihydrotestosterone 5α-reductase Etiocholanolone_precursor 5β-Androstanedione Testosterone->Etiocholanolone_precursor 5β-reductase Androstenedione Androstenedione Androstenedione->Dihydrotestosterone 5α-reductase Androstenedione->Etiocholanolone_precursor 5β-reductase Androsterone Androsterone Dihydrotestosterone->Androsterone This compound This compound Etiocholanolone_precursor->this compound 5α-Reductase Pathway 5α-Reductase Pathway 5β-Reductase Pathway 5β-Reductase Pathway cluster_urine_sample Urine Sample Collection cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol Urine 24-hour Urine Collection Hydrolysis_GC Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine->Hydrolysis_GC Hydrolysis_LC Enzymatic Hydrolysis (optional, for total steroids) Urine->Hydrolysis_LC SPE_GC Solid-Phase Extraction (SPE) Hydrolysis_GC->SPE_GC Derivatization Derivatization (e.g., TMS ethers) SPE_GC->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis SPE_LC Solid-Phase Extraction (SPE) Hydrolysis_LC->SPE_LC LCMS_Analysis LC-MS/MS Analysis SPE_LC->LCMS_Analysis

Etiocholanolone Measurement: A Comparative Guide to Immunoassay and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of etiocholanolone, a key metabolite of testosterone (B1683101) and other androgens, is crucial for a wide range of research and clinical applications, including the assessment of adrenal cortex function and androgen metabolism. The choice of analytical method for its measurement can significantly impact the reliability and interpretation of experimental data. This guide provides an objective comparison of two primary analytical techniques: immunoassay and mass spectrometry, supported by available performance data and detailed experimental protocols.

At a Glance: Immunoassay vs. Mass Spectrometry for this compound Measurement

FeatureImmunoassay (ELISA)Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingMass-to-charge ratio of ions
Specificity Can be prone to cross-reactivity with structurally similar steroids. Specific cross-reactivity data for this compound ELISA kits is not always publicly available.High, enables differentiation of isomers with appropriate chromatography.
Sensitivity High, with detection limits in the low ng/mL to pg/mL range.[1]Very high, with detection limits often in the low ng/mL to pg/mL range.
Assay Range Typically narrower, for instance, 0.031-200 ng/mL for a commercial 11-oxothis compound ELISA kit.[1][2]Wider dynamic range, capable of measuring a broader concentration spectrum.
Precision Good, with intra- and inter-assay coefficients of variation (CVs) generally below 15%.[3]Excellent, with intra- and inter-assay CVs often below 10%.[4]
Accuracy Can be affected by matrix effects and cross-reactivity.High, considered the "gold standard" for steroid analysis due to its high specificity.
Throughput High, suitable for screening large numbers of samples.Lower, though advancements in automation are increasing throughput.
Cost Lower initial equipment cost and less expensive consumables.Higher initial instrument cost and requires specialized personnel.
Sample Type Validated for various matrices including urine and feces.[1][2][3]Applicable to a wide range of biological matrices including serum, plasma, and urine.

Experimental Methodologies

Immunoassay: Competitive ELISA Protocol for 11-Oxothis compound

This protocol is based on the commercially available 11-Oxothis compound ELISA Kit from Cayman Chemical.[1][2]

Principle: This is a competitive assay where 11-oxothis compound in the sample competes with a fixed amount of 11-oxothis compound conjugated to alkaline phosphatase (tracer) for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of 11-oxothis compound in the sample.

Materials:

  • 11-Oxothis compound ELISA Kit (containing pre-coated microplate, standard, tracer, antibody, wash buffer, and substrate)

  • Spectrophotometer plate reader capable of measuring absorbance at 405 nm

  • Pipettes and tips

  • Deionized water

  • Sample extraction reagents (e.g., ethyl acetate (B1210297), acetic acid)

Procedure:

  • Sample Preparation (Urine):

    • Acidify 500 µL of urine with 4 µL of 1.74M acetic acid.

    • Add 1.5 mL of ethyl acetate, vortex, and incubate for 10 minutes.

    • Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction twice more, combining the ethyl acetate fractions.

    • Evaporate the ethyl acetate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 500 µL of assay buffer.

  • Assay Protocol:

    • Add 50 µL of standard or prepared sample to the appropriate wells of the microplate.

    • Add 50 µL of the 11-oxothis compound tracer to each well.

    • Add 50 µL of the 11-oxothis compound antibody to each well.

    • Incubate the plate for 2 hours at room temperature on an orbital shaker.

    • Wash the plate five times with wash buffer.

    • Add 200 µL of p-NPP substrate solution to each well.

    • Incubate for 1 hour at 37°C.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 405 nm.

Mass Spectrometry: LC-MS/MS Protocol for Urinary this compound

This protocol is a generalized procedure based on published methods for the analysis of urinary steroids.[4]

Principle: This method involves the separation of this compound from other urinary components using liquid chromatography (LC) followed by its detection and quantification based on its specific mass-to-charge ratio using tandem mass spectrometry (MS/MS).

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • This compound analytical standard and deuterated internal standard (e.g., this compound-d5)

  • β-glucuronidase/arylsulfatase for deconjugation

  • Solid-phase extraction (SPE) cartridges

  • Solvents (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add the deuterated internal standard.

    • Add β-glucuronidase/arylsulfatase and incubate to deconjugate the steroid metabolites.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the analytes on the analytical column using a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile with a modifier like formic acid.

    • Detect this compound and its internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analytical standard.

Visualizing the Workflows

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay ELISA Plate Assay Sample Urine Sample Acidification Acidification Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Add_Sample Add Sample/Standard Reconstitution->Add_Sample Add_Tracer Add Tracer Add_Sample->Add_Tracer Add_Antibody Add Antibody Add_Tracer->Add_Antibody Incubation1 Incubate (2h) Add_Antibody->Incubation1 Wash1 Wash Incubation1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubation2 Incubate (1h) Add_Substrate->Incubation2 Add_Stop Add Stop Solution Incubation2->Add_Stop Read Read Absorbance Add_Stop->Read

Caption: Immunoassay (ELISA) workflow for this compound measurement.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Urine Sample Deconjugation Enzymatic Deconjugation Sample->Deconjugation SPE Solid-Phase Extraction Deconjugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization Separation->Ionization Detection MS/MS Detection Ionization->Detection Quantification Data Quantification Detection->Quantification

Caption: Mass spectrometry (LC-MS/MS) workflow for this compound measurement.

Logical Comparison of Methodologies

Comparison_Diagram cluster_immunoassay Immunoassay cluster_ms Mass Spectrometry IA_Principle Principle: Antigen-Antibody Binding Decision Method Selection IA_Principle->Decision IA_Pros Advantages: - High Throughput - Lower Cost - Ease of Use Screening Immunoassay is often preferred IA_Pros->Screening IA_Cons Disadvantages: - Potential Cross-Reactivity - Matrix Effects - Narrower Dynamic Range Definitive Mass Spectrometry is the gold standard IA_Cons->Definitive MS_Principle Principle: Mass-to-Charge Ratio MS_Principle->Decision MS_Pros Advantages: - High Specificity - High Accuracy - Wide Dynamic Range MS_Pros->Definitive MS_Cons Disadvantages: - Lower Throughput - Higher Cost - Requires Expertise MS_Cons->Screening Research_Goal Research Goal Decision->Research_Goal Depends on Research_Goal->Screening Screening Large Cohorts Research_Goal->Definitive Definitive Quantification

Caption: Decision-making framework for choosing an analytical method.

Conclusion and Recommendations

The choice between immunoassay and mass spectrometry for this compound measurement depends heavily on the specific requirements of the study.

Immunoassays are a cost-effective and high-throughput option, making them well-suited for large-scale screening studies where relative changes in this compound levels are of primary interest. However, the potential for cross-reactivity with other structurally related steroids is a significant limitation that can compromise data accuracy.[5][6] It is crucial to validate the specificity of the chosen immunoassay for the sample matrix and to be aware of potential interferences.

Mass spectrometry , particularly LC-MS/MS, is the gold standard for the accurate and specific quantification of this compound. Its high specificity minimizes the risk of cross-reactivity, providing more reliable data, especially when absolute quantification is critical or when analyzing complex biological matrices. While the initial investment and operational complexity are higher, the superior data quality often justifies the use of LC-MS/MS in drug development, clinical research, and studies requiring definitive quantitative results.

For researchers, scientists, and drug development professionals, a tiered approach may be most effective. Immunoassays can be employed for initial high-throughput screening, with subsequent confirmation of key findings using a more specific and accurate mass spectrometry-based method. This strategy leverages the strengths of both techniques, ensuring both efficiency and data integrity.

References

Etiocholanolone in Polycystic Ovary Syndrome: A Comparative Guide to its Clinical Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the clinical utility of etiocholanolone as a biomarker for Polycystic Ovary Syndrome (PCOS), comparing its performance against other established and emerging markers. The information is supported by experimental data to aid in research and development decisions.

Introduction to this compound and its Relevance in PCOS

Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Hyperandrogenism, the excessive production of androgens, is a cornerstone of PCOS pathophysiology. This compound is a metabolite of androstenedione, a key androgen in the steroidogenic pathway. It is formed via the 5β-reductase pathway and excreted in the urine. As a downstream product of androgen metabolism, this compound levels may reflect the overall androgenic state and metabolic alterations present in PCOS. This guide explores its potential as a diagnostic and research tool in comparison to other biomarkers.

Comparative Diagnostic Performance

The clinical utility of a biomarker is primarily determined by its diagnostic accuracy. The following tables summarize the performance of this compound, both as part of a urinary metabolite panel and in comparison to established serum biomarkers and other urinary metabolites for the diagnosis of PCOS.

Urinary Biomarker(s)MethodSensitivitySpecificityArea Under the Curve (AUC)Population
This compound, Epitestosterone, or Testosterone (B1683101) (above reference range) GC-MS/MS 70% 53% Not Reported 2050 PCOS patients vs. 27488 controls [1]
AndrostanediolGC-MS90.2%81.5%0.91941 PCOS patients vs. 66 controls
Androstanediol, Estriol, Cortisol, 20βDHcortisone (Panel)GC-MS90.2%90.8%0.96141 PCOS patients vs. 66 controls
Serum BiomarkerMethodPooled SensitivityPooled SpecificityPooled Area Under the Curve (AUC)Population (Meta-analysis)
Total Testosterone (TT)LC-MS/MS, IA74%86%0.871650 PCOS patients vs. 1207 controls
Calculated Free Testosterone (cFT)Various89%83%0.851650 PCOS patients vs. 1207 controls
Free Androgen Index (FAI)Calculation78%85%0.871650 PCOS patients vs. 1207 controls
Androstenedione (A4)LC-MS/MS, IA75%71%0.801650 PCOS patients vs. 1207 controls
DHEASLC-MS/MS, IA75%67%0.771650 PCOS patients vs. 1207 controls

IA: Immunoassay; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; DHEAS: Dehydroepiandrosterone Sulfate.

Key Observations:

  • A urinary panel that includes this compound demonstrates moderate sensitivity but low specificity for PCOS diagnosis.[1]

  • Urinary androstanediol, another androgen metabolite, shows superior performance as a single biomarker compared to the panel including this compound.

  • A multi-steroid urinary panel, while not including this compound, achieves very high diagnostic accuracy, suggesting the future of PCOS diagnosis may lie in comprehensive steroid profiling.

  • Established serum markers like free testosterone and the free androgen index offer a good balance of sensitivity and specificity for diagnosing hyperandrogenism in PCOS.[2]

Experimental Protocols

Accurate and reproducible measurement of this compound and other steroid metabolites is crucial for their clinical evaluation. The following are generalized protocols for the analysis of urinary and serum steroids using mass spectrometry-based methods.

Urinary Steroid Metabolite Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for comprehensive steroid profiling.

1. Sample Preparation:

  • Hydrolysis: A 24-hour urine collection is typically used. An aliquot is subjected to enzymatic hydrolysis with β-glucuronidase/sulfatase to deconjugate the steroid metabolites.
  • Extraction: The deconjugated steroids are then extracted from the urine matrix using solid-phase extraction (SPE) with a C18 cartridge.
  • Derivatization: The extracted steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method involves methoximation followed by silylation.

2. GC-MS Analysis:

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1 or DB-5). A temperature gradient is used to separate the different steroid metabolites based on their boiling points and interactions with the stationary phase.
  • Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected. Steroids are identified based on their specific retention times and mass fragmentation patterns. Quantification is achieved by comparing the peak areas of the target analytes to those of internal standards.

Serum Steroid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the current gold standard for the sensitive and specific quantification of steroid hormones in serum.

1. Sample Preparation:

  • Protein Precipitation: Serum proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727), often containing internal standards. The sample is then centrifuged to separate the precipitated proteins.
  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using LLE with a non-polar solvent (e.g., methyl tert-butyl ether) or SPE to remove interfering substances like phospholipids.
  • Derivatization (Optional): While many steroids can be analyzed directly, some may be derivatized to enhance their ionization efficiency.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and methanol or acetonitrile).
  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each steroid is selected and fragmented, and a specific product ion is monitored for quantification. This highly selective process provides excellent specificity and sensitivity.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound in PCOS, the following diagrams illustrate the relevant androgen metabolism pathway and a typical experimental workflow for biomarker evaluation.

Androgen_Metabolism_in_PCOS cluster_synthesis Androgen Synthesis cluster_conversion Androgen Conversion cluster_metabolism Metabolism & Excretion Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA 17α-hydroxylase/ 17,20-lyase Androstenedione Androstenedione Progesterone->Androstenedione 17α-hydroxylase/ 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD This compound This compound Androstenedione->this compound 5β-reductase Androsterone Androsterone Androstenedione->Androsterone 5α-reductase DHT DHT Testosterone->DHT 5α-reductase Androstanediol Androstanediol DHT->Androstanediol Urinary Excretion Urinary Excretion This compound->Urinary Excretion Androsterone->Urinary Excretion Androstanediol->Urinary Excretion PCOS PCOS (Hyperandrogenism) PCOS->Androstenedione Increased Production PCOS->Testosterone Increased Production

Caption: Androgen metabolism pathway in PCOS.

Biomarker_Evaluation_Workflow cluster_cohort Cohort Recruitment cluster_analysis Sample Analysis cluster_statistics Statistical Analysis cluster_conclusion Conclusion PCOS_Patients PCOS Patients (Rotterdam Criteria) Sample_Collection Urine/Serum Collection PCOS_Patients->Sample_Collection Healthy_Controls Healthy Controls (Age & BMI Matched) Healthy_Controls->Sample_Collection Biomarker_Measurement GC-MS or LC-MS/MS Quantification Sample_Collection->Biomarker_Measurement Data_Comparison Comparison of Biomarker Levels Biomarker_Measurement->Data_Comparison ROC_Analysis ROC Curve Analysis (Sensitivity, Specificity, AUC) Data_Comparison->ROC_Analysis Clinical_Utility Evaluation of Clinical Utility ROC_Analysis->Clinical_Utility

Caption: Experimental workflow for biomarker evaluation.

Conclusion and Future Directions

Based on current evidence, this compound as a standalone biomarker demonstrates limited clinical utility for the diagnosis of PCOS, primarily due to its low specificity. However, its inclusion in a broader urinary steroid profile, particularly when analyzed by advanced methods like GC-MS or LC-MS/MS, may contribute to a more comprehensive assessment of androgen excess and metabolic dysfunction in PCOS.

Future research should focus on:

  • Large-scale validation studies: To confirm the diagnostic accuracy of urinary steroid panels that include this compound in diverse populations.

  • Head-to-head comparisons: Directly comparing the diagnostic performance of serum this compound with established serum androgen markers using LC-MS/MS.

  • Correlation with clinical phenotypes: Investigating the association of this compound levels with specific clinical features of PCOS, such as insulin (B600854) resistance, hirsutism, and infertility, to explore its potential as a prognostic marker.

For drug development professionals, monitoring changes in this compound and the androsterone/etiocholanolone ratio could provide insights into the mechanism of action of novel therapeutics targeting androgen metabolism in PCOS. While not a primary diagnostic marker, this compound remains a relevant metabolite in the complex landscape of PCOS-related hyperandrogenism.

References

A Comparative Guide to the Cross-Validation of Etiocholanolone Quantification Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical platforms used for the quantification of etiocholanolone, a key metabolite of testosterone (B1683101). The choice of analytical method can significantly impact the accuracy and reliability of results in research and clinical settings. This document summarizes performance data, details experimental protocols, and visualizes critical pathways and workflows to aid in the selection of the most appropriate platform for your specific needs.

Executive Summary

The quantification of this compound is crucial for understanding androgen metabolism in various physiological and pathological states. The primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

  • GC-MS has long been considered the gold standard for comprehensive steroid profiling due to its high chromatographic resolution.[1] However, it requires extensive sample preparation, including derivatization, which can be time-consuming.[1]

  • LC-MS/MS has emerged as a powerful alternative, offering simplified sample preparation, high throughput, and excellent sensitivity and specificity.[1][2] It is often the preferred method in clinical and research settings for its efficiency.[1]

  • Immunoassays , while offering high throughput and ease of use, are generally less specific and more prone to cross-reactivity with structurally similar steroids.[2][3] This can lead to inaccuracies, particularly at low concentrations.[3]

This guide will delve into a detailed comparison of these platforms, providing the necessary information to make an informed decision based on experimental data.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and other steroids. While direct comparative studies for this compound across all three platforms are limited, the data presented provides a strong basis for platform selection.

Table 1: Performance Characteristics of GC-MS for Steroid Analysis

ParameterPerformanceReferences
Linearity (R²) >0.99[4]
Intra-day Precision (%CV) 0.5 - 2.1[5]
Inter-day Precision (%CV) 1.7 - 3.4[5]
Lower Limit of Quantification (LLOQ) Method-dependent[4]
Recovery Method-dependent[4]

Table 2: Performance Characteristics of LC-MS/MS for Steroid Analysis

ParameterPerformanceReferences
Linearity (R²) >0.99[6]
Intra-day Precision (%CV) < 10.1[6]
Inter-day Precision (%CV) < 10.1[6]
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL (for a panel of 29 steroids)[4]
Recovery 89% (average for a panel of 29 steroids)[4]

Table 3: Qualitative Comparison of Analytical Platforms

FeatureGC-MSLC-MS/MSImmunoassay
Specificity HighHighModerate to Low
Sensitivity HighHighVaries, generally lower
Throughput LowerHighHigh
Sample Preparation Complex (derivatization required)SimplifiedMinimal
Cost per Sample HighModerate to HighLow
Cross-reactivity LowLowHigh potential

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS.

GC-MS Protocol for Urinary this compound
  • Sample Preparation:

    • Hydrolysis: Urinary conjugates (glucuronides and sulfates) are cleaved enzymatically using β-glucuronidase/sulfatase.

    • Extraction: Free steroids are extracted from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Derivatization: The extracted steroids are derivatized (e.g., silylation or acetylation) to increase their volatility and thermal stability for GC analysis.[1]

  • Chromatographic Separation:

    • An aliquot of the derivatized extract is injected into a gas chromatograph equipped with a capillary column.

    • The steroids are separated based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometric Detection:

    • The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.

    • Quantification is performed using selected ion monitoring (SIM) or full-scan acquisition.[1]

LC-MS/MS Protocol for Urinary this compound
  • Sample Preparation:

    • Hydrolysis: Similar to the GC-MS protocol, enzymatic hydrolysis is performed to cleave conjugated steroids.

    • Extraction: SPE is commonly used to clean up the sample and concentrate the analytes.[6] Derivatization is generally not required.[1]

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatograph.

    • Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • Electrospray ionization (ESI) is the most common ionization technique.

    • Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity.

Mandatory Visualization

Metabolic Pathway of this compound

The following diagram illustrates the metabolic conversion of testosterone to this compound.

This compound Metabolic Pathway cluster_key Enzymes Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD Etiocholanedione 5β-Androstanedione (Etiocholanedione) Androstenedione->Etiocholanedione 5β-reductase This compound This compound Etiocholanedione->this compound 3α-HSD Etiocholanolone_Glucuronide This compound Glucuronide This compound->Etiocholanolone_Glucuronide UGT 17β-HSD 17β-hydroxysteroid dehydrogenase 5β-reductase 5β-reductase 3α-HSD 3α-hydroxysteroid dehydrogenase UGT UDP-glucuronosyltransferase

Metabolic pathway from Testosterone to this compound.
Experimental Workflow for Cross-Validation

This diagram outlines a logical workflow for the cross-validation of this compound results from different analytical platforms.

Cross-Validation Workflow start Sample Collection (e.g., 24h Urine) prep Sample Aliquoting and Preparation (Hydrolysis, Extraction) start->prep gcms GC-MS Analysis prep->gcms lcms LC-MS/MS Analysis prep->lcms ia Immunoassay prep->ia data_gcms GC-MS Data gcms->data_gcms data_lcms LC-MS/MS Data lcms->data_lcms data_ia Immunoassay Data ia->data_ia compare Data Comparison and Statistical Analysis data_gcms->compare data_lcms->compare data_ia->compare report Report Generation compare->report

Workflow for cross-platform validation of this compound.

Conclusion

The choice of an analytical platform for this compound quantification should be guided by the specific requirements of the study. For comprehensive, high-resolution steroid profiling, GC-MS remains a robust, albeit labor-intensive, option. For high-throughput, sensitive, and specific quantification, particularly in clinical settings, LC-MS/MS is the method of choice. Immunoassays, while simple and cost-effective, should be used with caution due to their potential for cross-reactivity and lack of specificity, and results should ideally be confirmed by a mass spectrometry-based method. This guide provides the foundational knowledge to assist researchers in navigating these choices to ensure the generation of accurate and reliable data.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Etiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of etiocholanolone, a steroid and metabolite of testosterone (B1683101) used in various research applications. Adherence to these procedures will minimize risks and ensure compliance with environmental regulations.

I. Understanding this compound Waste Classification

All laboratory chemical waste should be treated as hazardous unless confirmed otherwise by an institution's Environmental Health and Safety (EHS) department.[1] this compound, as a research chemical, should be managed as hazardous waste. The following table summarizes general hazardous waste characteristics as defined by the Environmental Protection Agency (EPA) to help in proper waste segregation.

Hazard CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids that can cause fire through friction, or oxidizing materials.[2][3]Ethanol, acetone, xylene
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2][3]Hydrochloric acid, sodium hydroxide
Reactivity Materials that are unstable, react violently with water, or generate toxic gases when mixed with water.[2]Sodium metal, potassium cyanide
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Specific chemicals listed by regulatory agencies (e.g., P-list wastes)

While this compound itself is not explicitly classified under these categories in the provided Safety Data Sheets (SDS), it is imperative to manage it as a hazardous chemical waste due to its nature as a bioactive substance.[4][5]

II. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from generation to collection.

1. Waste Identification and Segregation:

  • Treat all this compound solid waste and solutions as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible chemicals can react violently or produce flammable or toxic gases.[6]

  • Segregate this compound waste from incompatible materials. For instance, store acids and bases separately.[6]

2. Waste Container Selection and Labeling:

  • Use only appropriate, compatible containers for waste storage, with plastic being the preferred material.[2] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[6][7]

  • The container should not be filled beyond the neck to allow for expansion.[6]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid," "solution in methanol"). Accurate labeling is crucial for safe consolidation and disposal by EHS personnel.[2][3]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of waste generation.[2][3][6][7]

  • Keep the waste container closed at all times, except when adding waste.[1][2][3]

  • Regularly inspect the SAA for any signs of container leakage.[6]

  • Be mindful of accumulation limits. A maximum of 55 gallons of hazardous waste or one quart of acutely toxic (P-listed) chemical waste may be stored in an SAA.[2][3]

4. Request for Waste Collection:

  • Once the waste container is full or you have no further use for it, contact your institution's EHS or hazardous waste collection program to arrange for pickup.[1][2]

  • Do not dispose of this compound waste down the sink or by evaporation in a fume hood.[1]

5. Disposal of Empty Containers:

  • A container that has held this compound should be managed as hazardous waste.

  • For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent before being disposed of as regular trash. The rinsate must be collected and disposed of as hazardous waste.[1]

  • For non-acutely hazardous waste containers, once emptied of all pourable contents, deface the hazardous waste labels and remove the cap before disposing of it as regular trash.[1]

III. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

Etiocholanolone_Disposal_Workflow This compound Waste Disposal Workflow A Waste Generation (this compound solid or solution) B Is the waste hazardous? A->B C Treat as Hazardous Waste B->C Yes (Default for lab chemicals) K Non-Hazardous Waste Disposal (Consult EHS for verification) B->K No (Verified by EHS) D Select Compatible Container (Preferably plastic with screw cap) C->D E Label Container: 'Hazardous Waste' 'this compound' Full contents description D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Container Full or No Longer in Use? G->H H->F No I Contact EHS for Pickup H->I Yes J EHS Collects and Disposes of Waste I->J

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: These guidelines are based on general laboratory safety principles. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for this compound before handling and disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste.

References

Essential Safety and Logistical Information for Handling Etiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for the handling of Etiocholanolone, a metabolite of testosterone. The following guidance is based on product safety information and best practices for handling similar steroid compounds.

Disclaimer: This information is intended as a guide and should be supplemented by the official Safety Data Sheet (SDS) provided by your chemical supplier. Always refer to the specific SDS for this compound before handling the substance.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety measures.

CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Consult glove manufacturer's specifications for compatibility.To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes or dust.
Body Protection Laboratory coatStandard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.Consult the specific SDS and institutional safety protocols.To prevent inhalation of dust or aerosols.
General Hygiene Hand washingWash hands thoroughly with soap and water after handling.To remove any potential residual contamination.
Engineering Controls Fume hood or ventilated enclosureRecommended for all procedures that may generate dust or aerosols.To minimize inhalation exposure.

Standard Operating Procedures for Handling this compound

Adherence to standardized procedures is critical for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.[1][2]

  • Keep away from incompatible materials.

2. Preparation and Use:

  • All handling of solid this compound that may generate dust should be conducted in a chemical fume hood or other ventilated enclosure.

  • Wear all recommended personal protective equipment (PPE) as outlined in the table above.

  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • Prepare solutions in a fume hood.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

3. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not allow the material to enter drains or waterways.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

1. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

2. Accidental Release Measures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Prevent dust generation. Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating solution.

  • Dispose of all contaminated materials as hazardous waste.

Below is a logical workflow for handling an this compound spill:

Etiocholanolone_Spill_Response This compound Spill Response Workflow cluster_initial_response Initial Response cluster_assessment_preparation Assessment & Preparation cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify assess Assess Spill Size & Hazard notify->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) assess->don_ppe gather Gather Spill Kit Materials don_ppe->gather contain Contain Spill (Prevent Spread) gather->contain cleanup Clean Up Spill (Absorb/Sweep Material) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove & Dispose of PPE dispose->remove_ppe report Complete Incident Report remove_ppe->report

Caption: Workflow for a safe and effective response to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etiocholanolone
Reactant of Route 2
Etiocholanolone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.